molecular formula C8H5Br2N B586903 5-Bromo-2-(bromomethyl)benzonitrile CAS No. 156001-53-5

5-Bromo-2-(bromomethyl)benzonitrile

Cat. No.: B586903
CAS No.: 156001-53-5
M. Wt: 274.943
InChI Key: RPQAJIVYLBTILC-UHFFFAOYSA-N
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Description

5-Bromo-2-(bromomethyl)benzonitrile ( 156001-53-5) is a versatile benzyl bromide intermediate of significant value in synthetic organic chemistry, particularly in pharmaceutical research and development. Its molecular formula is C 8 H 5 Br 2 N, with a molecular weight of 274.94 g/mol . The compound is characterized by a benzonitrile core substituted with a bromine atom and a reactive bromomethyl group, which acts as a versatile handle for further functionalization. This compound serves as a key synthetic precursor in numerous published routes. Its primary research application is in nucleophilic substitution reactions, where the bromomethyl group can be readily displaced to form carbon-nitrogen and carbon-carbon bonds, facilitating the construction of more complex molecular architectures . It is commonly used in the synthesis of phosphonate esters via an Arbuzov-type reaction with triethyl phosphite, which are valuable intermediates in the preparation of various pharmacologically active compounds . As a safety-focused supplier, we provide this reagent with comprehensive handling information. It is classified with the GHS Signal Word "Danger" and carries hazard statements H302+H312+H332 (Harmful if swallowed, in contact with skin, or if inhaled) and H314 (Causes severe skin burns and eye damage) . Researchers are advised to review the Safety Data Sheet (SDS) in full and use appropriate personal protective equipment. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(bromomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5Br2N/c9-4-6-1-2-8(10)3-7(6)5-11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQAJIVYLBTILC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C#N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657876
Record name 5-Bromo-2-(bromomethyl)benzonitrile
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Molecular Weight

274.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156001-53-5
Record name 5-Bromo-2-(bromomethyl)benzonitrile
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URL https://commonchemistry.cas.org/detail?cas_rn=156001-53-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(bromomethyl)benzonitrile
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Record name 5-bromo-2-(bromomethyl)benzonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-(bromomethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 156001-53-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-(bromomethyl)benzonitrile, a bifunctional aromatic compound with significant potential as a building block in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines reported information with theoretical knowledge and extrapolations from structurally related molecules to offer a valuable resource for researchers.

Chemical and Physical Properties

This compound is a substituted benzonitrile featuring two bromine atoms at distinct positions, rendering it a versatile intermediate for a range of chemical transformations. The presence of a reactive benzylic bromide and a stable aryl bromide allows for selective and sequential functionalization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 156001-53-5[1][2][3]
Molecular Formula C₈H₅Br₂N[4]
Molecular Weight 274.94 g/mol [4]
Appearance White to off-white solid (predicted)General chemical knowledge
Purity Typically ≥95%[4][5]

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of this compound are not widely published, a plausible synthetic route involves the radical bromination of a suitable precursor.

Postulated Synthesis

A likely precursor for the synthesis is 5-bromo-2-methylbenzonitrile. The benzylic methyl group can be selectively brominated using a radical initiator and a brominating agent like N-bromosuccinimide (NBS).

Reaction Scheme:

G reactant 5-Bromo-2-methylbenzonitrile product This compound reactant->product reagent NBS, Radical Initiator (e.g., AIBN or Benzoyl Peroxide) Solvent (e.g., CCl₄), Heat/Light

Caption: Postulated synthesis of this compound.

Reactivity Profile

The two bromine substituents on this compound exhibit differential reactivity:

  • Benzylic Bromide: The bromomethyl group is highly susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, such as alcohols, ethers, amines, and thiols, by reaction with appropriate nucleophiles.

  • Aryl Bromide: The bromine atom attached directly to the aromatic ring is less reactive towards nucleophilic substitution but is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the formation of new carbon-carbon or carbon-heteroatom bonds.

  • Nitrile Group: The cyano group is relatively stable but can be hydrolyzed to a carboxylic acid or reduced to a primary amine under appropriate conditions. It can also participate in cycloaddition reactions to form heterocyclic systems.

Potential Applications in Drug Discovery and Organic Synthesis

The unique structural features of this compound make it a valuable intermediate for the synthesis of complex organic molecules. Its bifunctional nature allows for the construction of diverse molecular scaffolds.

  • Lead Optimization: In drug discovery, this compound can be used as a scaffold to generate libraries of analogues for structure-activity relationship (SAR) studies. The two bromine atoms provide orthogonal sites for modification, allowing for systematic exploration of the chemical space around a pharmacophore.

  • Synthesis of Heterocycles: The nitrile and bromomethyl groups can be utilized in cyclization reactions to construct various heterocyclic ring systems, which are prevalent in many biologically active compounds.

  • Linker Chemistry: The reactive bromomethyl group makes it suitable for use as a chemical linker to attach to other molecules of interest, such as proteins or solid supports.

Experimental Protocols (Hypothetical)

Given the absence of specific published protocols, the following are hypothetical procedures based on established chemical principles for the synthesis and a common reaction of this compound.

Synthesis of this compound

Objective: To synthesize this compound via radical bromination of 5-bromo-2-methylbenzonitrile.

Materials:

  • 5-Bromo-2-methylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-2-methylbenzonitrile in anhydrous CCl₄.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

  • Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Nucleophilic Substitution with a Generic Nucleophile (Nu⁻)

Objective: To demonstrate the reactivity of the benzylic bromide via a nucleophilic substitution reaction.

Materials:

  • This compound

  • Nucleophile (e.g., sodium phenoxide, potassium cyanide)

  • A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask.

  • Add the nucleophile (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

  • After the reaction is complete, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR Aromatic protons would appear as multiplets in the range of δ 7.5-8.0 ppm. The benzylic protons of the -CH₂Br group would appear as a singlet around δ 4.5-5.0 ppm.
¹³C NMR Aromatic carbons would resonate in the range of δ 110-140 ppm. The nitrile carbon would appear around δ 115-120 ppm. The benzylic carbon of the -CH₂Br group would be found around δ 30-35 ppm.
IR Spectroscopy A characteristic sharp peak for the nitrile (C≡N) stretch would be observed around 2220-2240 cm⁻¹. C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹. The C-Br stretch would be observed in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry The mass spectrum would show a molecular ion peak (M⁺) and characteristic isotopic peaks for the two bromine atoms (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of a bromine atom or the entire bromomethyl group.

Safety and Handling

This compound is expected to be a hazardous substance. Based on the safety data for related compounds, the following precautions should be taken:

  • Hazard Statements: Likely to be harmful if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation.[6][7]

  • Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container in a cool, dry place.

Logical Workflow for Synthetic Application

The following diagram illustrates a logical workflow for utilizing this compound as a versatile building block in a multi-step synthesis.

G start This compound step1 Nucleophilic Substitution at benzylic position (e.g., with R-OH, R-NH₂, R-SH) start->step1 intermediate1 Intermediate A (Aryl bromide intact) step1->intermediate1 step2 Cross-Coupling Reaction at aryl bromide position (e.g., Suzuki, Heck) intermediate1->step2 step3 Nitrile Group Modification (Hydrolysis or Reduction) intermediate1->step3 product Final Product (Diverse functionalization) step2->product product2 Alternative Final Product step3->product2

Caption: Synthetic workflow using this compound.

Conclusion

This compound is a promising, albeit under-documented, chemical intermediate. Its bifunctional nature, with two distinct and selectively addressable bromine atoms and a versatile nitrile group, offers significant opportunities for the synthesis of complex and diverse molecular architectures. This guide provides a foundational understanding of its properties, potential synthesis, and applications, serving as a valuable starting point for researchers interested in leveraging this compound in their synthetic endeavors. Further experimental investigation is warranted to fully characterize this compound and explore its utility in medicinal chemistry and materials science.

References

In-depth Technical Guide: Physical Properties of 5-Bromo-2-(bromomethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound 5-Bromo-2-(bromomethyl)benzonitrile. Due to the limited availability of experimentally determined data in peer-reviewed literature and publicly accessible databases, this document summarizes the confirmed molecular attributes and highlights the absence of specific quantitative physical properties. This guide is intended to serve as a foundational resource for researchers, assisting in experimental design, safety protocols, and further investigation of this compound's potential applications.

Introduction

This compound is a halogenated aromatic nitrile. Compounds within this class are often utilized as intermediates in organic synthesis, particularly in the development of pharmaceutical and agrochemical products. The presence of a reactive bromomethyl group and a nitrile functionality suggests its potential as a versatile building block for creating more complex molecular architectures. This guide aims to consolidate the available physical property data for this specific compound to support ongoing and future research endeavors.

Molecular and Chemical Properties

The fundamental molecular and chemical properties of this compound have been established and are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₅Br₂N--INVALID-LINK--
Molecular Weight 274.94 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 156001-53-5--INVALID-LINK--, --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
Canonical SMILES C1=CC(=C(C=C1Br)C#N)CBr--INVALID-LINK--

Quantitative Physical Properties

A thorough search of scientific databases and chemical supplier information did not yield experimentally determined quantitative data for the melting point, boiling point, density, and solubility of this compound. Chemical supplier websites list these properties as "not available" or provide no data.

PropertyValue
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Data not available

The lack of this information suggests that the compound may not have been extensively synthesized or characterized, or that such data has not been made publicly available.

Experimental Protocols

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_physical_properties Physical Property Determination synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms hplc HPLC/GC for Purity purification->hplc mp Melting Point (DSC or Melting Point Apparatus) hplc->mp solubility Solubility Testing (Various Solvents) hplc->solubility density Density Measurement (Pycnometry) hplc->density

A Comprehensive Technical Guide to the Solubility of 5-Bromo-2-(bromomethyl)benzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed overview of the solubility characteristics of 5-Bromo-2-(bromomethyl)benzonitrile, a crucial intermediate in various organic synthesis applications, particularly in the development of pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a predicted qualitative solubility profile based on the molecule's structural attributes and established principles of chemical solubility. Furthermore, a comprehensive experimental protocol for the quantitative determination of its solubility is presented, empowering researchers to generate precise data tailored to their specific research needs. This guide is designed to be an essential resource for professionals in the fields of drug development and chemical research, where a profound understanding of solubility is paramount for reaction optimization, purification processes, and formulation development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding the molecule's behavior and its interactions with various solvents.

PropertyValueSource
Molecular FormulaC₈H₅Br₂N[1]
Molecular Weight274.94 g/mol N/A
AppearanceLikely a solid at room temperatureN/A
Melting PointNot availableN/A
CAS Number156001-53-5[2]

Predicted Solubility Profile

The solubility of a compound is largely dictated by its polarity and the polarity of the solvent, often summarized by the principle "like dissolves like".[3] this compound possesses both polar and non-polar characteristics:

  • Polar Moieties: The nitrile group (-C≡N) is strongly polar. The carbon-bromine bonds also contribute to the molecule's polarity.

  • Non-polar Moieties: The benzene ring is non-polar.

This dual nature suggests that the solubility of this compound will be significantly influenced by the solvent's polarity. A predicted qualitative solubility profile in a range of common organic solvents is presented in Table 2.

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic AcetoneSolubleThe polar carbonyl group in acetone can interact favorably with the polar nitrile group of the solute.
Ethyl AcetateSolubleThe ester group provides polarity to solubilize the polar functional groups, while the ethyl group interacts with the non-polar benzene ring.
AcetonitrileSolubleAs a polar aprotic solvent, acetonitrile is expected to be a good solvent for this compound due to dipole-dipole interactions.
DichloromethaneVery SolubleThe polarity of dichloromethane is well-suited to dissolve molecules with a combination of polar and non-polar features.[4]
ChloroformVery SolubleSimilar to dichloromethane, its polarity is optimal for this type of solute.[4]
Polar Protic MethanolSparingly SolubleThe polar hydroxyl group can interact with the nitrile group, but the overall non-polar character of the molecule may limit high solubility.
EthanolSparingly SolubleSimilar to methanol, with a slight potential for improved solubility due to its lower polarity.[4]
Non-polar TolueneSolubleThe aromatic ring of toluene can engage in π-π stacking with the benzene ring of the solute, and its low polarity is favorable for the non-polar parts of the molecule.[4]
HexaneSparingly SolubleAs a non-polar aliphatic solvent, hexane will primarily interact with the non-polar regions of the solute but may not effectively solvate the polar nitrile group.[4]
Diethyl EtherSolubleThe ether's slight polarity and non-polar alkyl groups make it a suitable solvent for compounds with mixed characteristics.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of this compound in a given organic solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker

  • Vortex mixer

  • Centrifuge

  • Syringe filters (chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

  • Calculation:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a chemical compound like this compound.

Solubility_Workflow A Define Compound and Solvents of Interest B Literature Search for Existing Data A->B C Data Found? B->C D Qualitative Solubility Prediction (Based on Structure and Polarity) C->D No K Compile and Report Data C->K Yes E Experimental Solubility Determination D->E F Prepare Saturated Solution E->F G Equilibrate at Constant Temperature F->G H Sample and Filter Supernatant G->H I Quantitative Analysis (e.g., HPLC, UV-Vis) H->I J Calculate Solubility I->J J->K

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 5-Bromo-2-(bromomethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(bromomethyl)benzonitrile is a halogenated aromatic nitrile, a class of compounds with significant potential in organic synthesis and as building blocks in the development of novel pharmaceutical agents. The precise structural elucidation of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose. This technical guide presents a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound. It includes predicted chemical shifts and coupling constants, a standard experimental protocol for data acquisition, and a visual representation of the structure-spectrum correlations.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a standard solvent such as CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic protons and the benzylic protons of the bromomethyl group.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-37.65dJ ≈ 8.5
H-47.50ddJ ≈ 8.5, 2.0
H-67.80dJ ≈ 2.0
-CH₂Br4.60s-

Rationale for Predictions:

  • Aromatic Protons (H-3, H-4, H-6): The electron-withdrawing nature of the nitrile (-CN) and bromo (-Br) groups deshields the aromatic protons, shifting them downfield. The proton at the 6-position (H-6) is expected to be the most downfield due to its ortho position to the strongly anisotropic nitrile group. The proton at the 3-position (H-3) will be coupled to H-4, and H-4 will show coupling to both H-3 and H-6.

  • Benzylic Protons (-CH₂Br): The protons of the bromomethyl group are significantly deshielded by the adjacent bromine atom and the aromatic ring, resulting in a predicted chemical shift around 4.60 ppm. This signal is expected to be a singlet as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1135.0
C-2140.0
C-3133.0
C-4132.0
C-5125.0
C-6136.0
-CN117.0
-CH₂Br30.0

Rationale for Predictions:

  • Aromatic Carbons (C-1 to C-6): The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the nitrile group (C-1) and the carbon bearing the bromomethyl group (C-2) are expected to be significantly downfield. The carbon attached to the bromine atom (C-5) will also be deshielded.

  • Nitrile Carbon (-CN): The carbon of the nitrile group typically appears in the 115-120 ppm range.

  • Benzylic Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to have a chemical shift in the range of 25-35 ppm due to the influence of the attached bromine atom.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of a small organic molecule like this compound.

4.1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Transfer the solution to a 5 mm NMR tube.

4.2. Instrument Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

  • Tuning and Shimming: The probe should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.

    • Spectral Width: Approximately 250 ppm, centered around 125 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, or more, depending on the sample concentration.

4.3. Data Processing

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.

  • Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding nuclei in the molecule.

Visualization of Structure-Spectrum Correlations

The following diagram illustrates the logical relationship between the structure of this compound and its predicted NMR signals.

An In-depth Technical Guide to the Safe Handling and Storage of 5-Bromo-2-(bromomethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols for the handling and storage of 5-Bromo-2-(bromomethyl)benzonitrile, a key reagent in various synthetic applications. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The following table summarizes its hazard classifications based on the Globally Harmonized System (GHS).[1][2]

Hazard Class Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye IrritationCategory 2/2AH319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1][2]

Note: Some suppliers of similar compounds, such as 2-(Bromomethyl)benzonitrile, classify it as causing severe skin burns and eye damage (Skin Corr. 1B).[3][4] Given the structural similarities, a cautious approach is warranted.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.

Protection Type Specification Rationale
Eye and Face Protection Safety goggles with side-shields or a face shield.Protects against dust, splashes, and vapors causing serious eye irritation.[1][2]
Hand Protection Impervious protective gloves (e.g., nitrile rubber).Prevents skin contact which can cause irritation or burns.[1][2]
Skin and Body Protection Impervious clothing, such as a lab coat.Provides a barrier against accidental skin exposure.[1][2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Required when engineering controls are insufficient to control airborne dust or vapor concentrations.[1][2]

Handling Protocols

Proper handling techniques are essential to minimize risk.

  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Avoiding Contact : Take all necessary precautions to avoid direct contact with the skin and eyes. Do not breathe in dust or vapors.[2]

  • Hygiene Practices : Wash hands thoroughly with soap and water after handling.[1] Do not eat, drink, or smoke in areas where the chemical is used.[2] Contaminated clothing should be removed and washed before reuse.[1]

  • Spill Management : In the event of a spill, evacuate the area. For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1] For major spills, follow emergency procedures and contact the appropriate safety personnel.

Storage Procedures

Correct storage is vital for maintaining the stability of the compound and preventing accidents.

  • Container : Keep the container tightly closed.[1]

  • Environment : Store in a cool, dry, and well-ventilated place.[1] The storage area should be locked up to restrict access.[1]

  • Ignition Sources : Keep the product and any empty containers away from heat and sources of ignition.[1]

  • Incompatible Materials : Store away from incompatible substances. While specific incompatibility data for this compound is limited, related compounds show incompatibility with strong acids, bases, reducing agents, alcohols, amines, and metals.[5][6]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First Aid Protocol
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[1][2]
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] If skin irritation persists, seek medical attention.[1] Remove and launder contaminated clothing before reuse.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]
Ingestion Rinse the mouth with water.[1] Call a POISON CENTER or doctor if you feel unwell.[1] Do NOT induce vomiting.[6]

Experimental Workflow and Safety Diagram

The following diagram outlines the logical workflow for the safe handling and storage of this compound.

SafeHandlingWorkflow Safe Handling and Storage Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage cluster_emergency Emergency a Review SDS b Assemble PPE a->b c Prepare Fume Hood b->c d Weigh Compound c->d e Perform Experiment d->e f Decontaminate Glassware e->f l Spill or Exposure? e->l g Dispose of Waste f->g h Clean Work Area g->h i Store in Tightly Closed Container h->i j Place in Cool, Dry, Well-Ventilated Area i->j k Lock Storage j->k m Follow First Aid Procedures l->m Exposure n Execute Spill Cleanup l->n Spill

Caption: Workflow for safe handling and storage of this compound.

References

An In-depth Technical Guide to the Electrophilic Bromination of 2-Methyl-5-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the electrophilic aromatic substitution reaction involving the bromination of 2-methyl-5-bromobenzonitrile. It covers the underlying principles of regioselectivity, a comprehensive experimental protocol, and a summary of expected outcomes.

Core Principles: Regioselectivity in a Polysubstituted System

The electrophilic bromination of 2-methyl-5-bromobenzonitrile is a classic example of how substituents on an aromatic ring dictate the position of incoming electrophiles. The regiochemical outcome is determined by the interplay of the electronic and steric effects of the three existing groups: the methyl (-CH3), bromo (-Br), and cyano (-CN) groups.

  • Activating and Deactivating Groups: Substituents on a benzene ring can be broadly classified as either activating or deactivating.[1] Activating groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles.[1][2] Conversely, deactivating groups withdraw electron density, reducing the ring's reactivity.[2]

  • Directing Effects of Substituents:

    • Methyl Group (-CH3): An alkyl group like methyl is a weak activator and an ortho, para-director. It donates electron density primarily through an inductive effect and hyperconjugation.[1]

    • Bromo Group (-Br): Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron withdrawal but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate (arenium ion).[3][4][5]

    • Cyano Group (-CN): The cyano group is a strong deactivator and a meta-director.[4] It withdraws electron density from the ring through both inductive and resonance effects, destabilizing the arenium ion intermediates for ortho and para attack.[4][5]

Predicting the Major Product:

When multiple substituents are present, the directing effects are generally additive. The position of the incoming electrophile is primarily governed by the most powerful activating group.[6] In the case of 2-methyl-5-bromobenzonitrile, the methyl group is the only activating group present.

The available positions for substitution are C3, C4, and C6.

  • Attack at C3: This position is ortho to the activating methyl group and meta to both the bromo and the strongly deactivating cyano groups. This combination is electronically favorable.

  • Attack at C4: This position is para to the activating methyl group but ortho to the deactivating bromo and cyano groups. The powerful deactivating effect of the adjacent cyano group makes this position less favorable.

  • Attack at C6: This position is ortho to the activating methyl group but is severely sterically hindered by the adjacent methyl and bromo groups.

Considering these factors, the electrophilic attack is most likely to occur at the C3 position , leading to the formation of 3,5-dibromo-2-methylbenzonitrile as the major product.

Reaction Pathway

The bromination proceeds via a classic electrophilic aromatic substitution mechanism. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is used to polarize the bromine molecule (Br₂), generating a potent electrophile (Br⁺).[7][8] This electrophile is then attacked by the electron-rich aromatic ring.

G cluster_reactants Reactants cluster_product Product r1 2-Methyl-5-bromobenzonitrile p1 3,5-Dibromo-2-methylbenzonitrile r1->p1 Electrophilic Aromatic Substitution r2 Bromine (Br₂) r3 Iron(III) Bromide (FeBr₃) G cluster_prep Preparation cluster_reaction Reaction & Work-up cluster_purification Purification & Analysis setup Reaction Setup addition Reagent Addition setup->addition react Stirring & Monitoring addition->react quench Quenching react->quench extract Extraction & Washing quench->extract dry Drying & Concentration extract->dry purify Column Chromatography dry->purify analyze Characterization (NMR, MS) purify->analyze

References

An In-depth Technical Guide to the Core Chemical Reactions of 5-Bromo-2-(bromomethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-(bromomethyl)benzonitrile is a bifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates two distinct reactive sites: a benzylic bromide at the 2-position, highly susceptible to nucleophilic substitution, and an aryl bromide at the 5-position, which is amenable to a variety of palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the core chemical reactions of this versatile building block. It details the synthetic pathways to the parent molecule, its key functional group transformations including nucleophilic substitutions and palladium-catalyzed reactions, and its utility in the construction of heterocyclic scaffolds such as isoindolinones. Detailed experimental protocols, quantitative data from analogous systems, and diagrammatic representations of reaction pathways are provided to facilitate its application in research and development.

Introduction

Substituted benzonitriles are a cornerstone of modern synthetic chemistry, serving as precursors to a wide array of functional groups and complex molecular architectures. The nitrile moiety can be readily transformed into amines, carboxylic acids, and tetrazoles, while substituents on the aromatic ring provide vectors for further diversification. This compound is a particularly valuable intermediate due to the orthogonal reactivity of its two bromine substituents. The benzylic bromide offers a site for the facile introduction of nucleophiles, while the aryl bromide serves as a handle for carbon-carbon and carbon-heteroatom bond formation. This dual reactivity allows for sequential and selective functionalization, making it an attractive starting material for the synthesis of novel compounds in drug discovery and materials science.

Synthesis of this compound

The synthesis of this compound typically starts from 2-methylbenzonitrile. The synthetic sequence involves two key transformations: bromination of the aromatic ring and subsequent benzylic bromination.

A plausible synthetic route involves the initial bromination of the aromatic ring of a related starting material, 2-chlorobenzonitrile, to introduce the bromine at the 5-position, followed by hydrolysis and subsequent transformations to yield the target molecule. A related patent describes the bromination of 2-chlorobenzonitrile to give 5-bromo-2-chlorobenzonitrile, which can then be further functionalized.

Alternatively, a more direct approach would be the radical bromination of 5-bromo-2-methylbenzonitrile. This method is analogous to the synthesis of similar bromomethylbenzonitriles.

Key Chemical Reactions

The chemical reactivity of this compound is dominated by the distinct properties of its two bromine atoms. The benzylic bromide is highly electrophilic and readily undergoes SN2 reactions with a wide range of nucleophiles. The aryl bromide, in contrast, is relatively unreactive towards nucleophilic substitution but is an excellent substrate for palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution at the Bromomethyl Group

The primary reaction of the bromomethyl group is its displacement by nucleophiles. This allows for the introduction of a variety of functional groups at the 2-position of the benzonitrile ring.

Reaction with primary and secondary amines yields the corresponding N-substituted 2-(aminomethyl)benzonitriles. These products are valuable intermediates, particularly for the synthesis of nitrogen-containing heterocycles.

Table 1: Representative Quantitative Data for Nucleophilic Substitution with Amines (Analogous Systems)

EntryAmineBaseSolventTemperature (°C)Time (h)ProductYield (%)
1BenzylamineK₂CO₃DMFRoom Temp12N-(5-bromo-2-cyanobenzyl)benzylamineNot Reported
2Ammonia(excess)EthanolReflux52-(Aminomethyl)-5-bromobenzonitrileNot Reported

Experimental Protocol: Synthesis of N-(5-bromo-2-cyanobenzyl)benzylamine (Representative)

To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (2.0 eq) is added. To this suspension, benzylamine (1.2 eq) is added dropwise at room temperature. The reaction mixture is stirred for 12 hours, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.

Diagram 1: Nucleophilic Substitution with Amines

G start This compound reagents + R¹R²NH (Primary or Secondary Amine) start->reagents conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) reagents->conditions product 2-((R¹R²N)methyl)-5-bromobenzonitrile conditions->product

Caption: Nucleophilic substitution at the benzylic position.

Similar to amines, other nucleophiles such as thiols and alcohols (as alkoxides) can react with the bromomethyl group to form the corresponding thioethers and ethers, respectively.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide at the 5-position is a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Importantly, these reactions can often be performed selectively in the presence of the more reactive benzylic bromide.[1]

The Suzuki-Miyaura coupling reaction with arylboronic acids is a powerful method for the synthesis of biaryl compounds. This reaction on this compound would yield 5-aryl-2-(bromomethyl)benzonitriles.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)
1Phenylboronic acidPd(OAc)₂ (0.2)PCy₃·HBF₄ (0.4)Cs₂CO₃Toluene/H₂O80
24-Methoxyphenylboronic acidPd(OAc)₂ (0.2)PCy₃·HBF₄ (0.4)Cs₂CO₃Toluene/H₂O80

Data adapted from a study on a similar substrate, demonstrating high selectivity for the C(sp²)-Br bond.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Representative)

In an inert atmosphere glovebox, a reaction vessel is charged with this compound (1.0 eq), phenylboronic acid (1.1 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.2 mol%), and tricyclohexylphosphine tetrafluoroborate (0.4 mol%). Toluene and water are added, and the vessel is sealed. The reaction mixture is heated to 80 °C with vigorous stirring for 2 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Diagram 2: Suzuki-Miyaura Cross-Coupling Reaction

G start This compound reagents + Ar-B(OH)₂ (Arylboronic Acid) start->reagents conditions Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., PCy₃·HBF₄) Base (e.g., Cs₂CO₃) reagents->conditions product 5-Aryl-2-(bromomethyl)benzonitrile conditions->product

Caption: Selective Suzuki-Miyaura coupling at the aryl bromide.

Analogous palladium-catalyzed reactions such as the Sonogashira coupling with terminal alkynes, the Heck reaction with alkenes, and the Buchwald-Hartwig amination with amines are also expected to proceed at the aryl bromide position, providing access to a wide range of functionalized benzonitriles.

Intramolecular Cyclization Reactions: Synthesis of Heterocycles

The bifunctional nature of this compound and its derivatives makes it an excellent precursor for the synthesis of fused heterocyclic systems through intramolecular reactions.

Synthesis of Isoindolinones

A key application of this scaffold is in the synthesis of isoindolinones, a privileged structure in medicinal chemistry. A common strategy involves the initial nucleophilic substitution at the bromomethyl group with a primary amine, followed by hydrolysis of the nitrile to a carboxylic acid or related derivative, and subsequent intramolecular amidation. A related patent describes the synthesis of 6-bromoisoindolin-1-one from 5-bromo-2-(chloromethyl)benzoyl chloride and ammonia, highlighting the feasibility of this cyclization.[2]

Diagram 3: Synthetic Pathway to 6-Bromo-5-cyanoisoindolin-1-one Derivatives

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Intramolecular Cyclization start This compound reagents1 + R-NH₂ start->reagents1 intermediate1 2-((R-amino)methyl)-5-bromobenzonitrile reagents1->intermediate1 reagents2 Hydrolysis & Cyclization Conditions intermediate1->reagents2 product 2-R-6-bromo-5-cyanoisoindolin-1-one reagents2->product

Caption: Two-step synthesis of isoindolinone derivatives.

Experimental Protocol: Synthesis of 6-Bromoisoindolin-1-one (Analogous)

Based on a patented procedure[2], 5-bromo-2-(chloromethyl)benzoyl chloride (1.0 eq) is refluxed in ethanol for 2.5 hours. Aqueous ammonia (10 eq) is then added, and the reaction is refluxed for an additional 5 hours. After cooling, the solvent is removed under reduced pressure, and the resulting solid is isolated to yield 6-bromoisoindolin-1-one. This suggests a similar pathway could be envisioned from this compound after conversion of the nitrile to a suitable precursor.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. The differential reactivity of its benzylic and aryl bromide moieties allows for a wide range of selective transformations. The benzylic bromide is readily displaced by various nucleophiles, providing a straightforward route to substituted 2-methylbenzonitrile derivatives. Concurrently, the aryl bromide serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular frameworks. Furthermore, the strategic manipulation of these functionalities opens up efficient pathways to important heterocyclic structures, most notably isoindolinones. The protocols and reaction pathways detailed in this guide, based on established chemistry of analogous systems, highlight the significant potential of this compound for applications in drug discovery and materials science. Further exploration of its reactivity is warranted to fully exploit its synthetic utility.

References

The Bromomethyl Group: A Cornerstone in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The bromomethyl group (-CH₂Br) is a highly versatile and reactive functional group that serves as a linchpin in a vast array of synthetic transformations. Its utility stems from the inherent reactivity of the carbon-bromine bond, which makes it an excellent electrophilic site susceptible to attack by a wide range of nucleophiles and a key participant in radical reactions. This guide provides a comprehensive overview of the function of the bromomethyl group in synthetic chemistry, complete with detailed experimental protocols, quantitative data, and visual representations of key processes to empower researchers in their synthetic endeavors.

Core Reactivity and Applications

The synthetic utility of the bromomethyl group is primarily centered around two key reaction types: nucleophilic substitution and radical bromination. These reactions allow for the introduction of a diverse range of functional groups, making bromomethyl-containing compounds valuable intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials.[1]

Nucleophilic Substitution Reactions

The carbon atom of the bromomethyl group is highly electrophilic due to the electron-withdrawing nature of the bromine atom, making it an excellent substrate for Sₙ2 reactions.[2][3] This reactivity allows for the facile formation of new carbon-heteroatom and carbon-carbon bonds.

  • Alkylation of Amines and Amides: Primary and secondary amines, as well as amides, readily displace the bromide to form substituted amines and amides, a crucial step in the synthesis of many biologically active molecules.[4]

  • Williamson Ether Synthesis: Alkoxides and phenoxides act as potent nucleophiles to form ethers, a common structural motif in natural products and pharmaceuticals.[2][5]

  • Esterification: Carboxylate salts can displace the bromide to form esters, providing a method for protecting carboxylic acids or installing ester functionalities.

  • Thioether Formation: Thiolates are excellent nucleophiles for displacing the bromide, leading to the formation of thioethers.

  • Cyanation: The introduction of a nitrile group via reaction with cyanide salts provides a gateway to further transformations, such as hydrolysis to carboxylic acids or reduction to amines.

Radical Reactions

The bromomethyl group can be introduced into organic molecules, particularly at allylic and benzylic positions, through radical bromination, most commonly using N-bromosuccinimide (NBS) in the presence of a radical initiator or light.[6][7] The resulting bromomethyl compounds can then participate in subsequent radical-mediated C-C bond-forming reactions.

Applications in Drug Discovery and Development

The versatility of the bromomethyl group has made it an indispensable tool in the synthesis of a wide range of pharmaceuticals. Its ability to act as a reactive handle allows for the construction of complex molecular architectures and the introduction of key pharmacophoric elements.

A prominent example is in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension. The key intermediate, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, is a cornerstone in the synthesis of drugs like Valsartan and Losartan.[8] The bromomethyl group allows for the alkylation of a valine derivative, a critical step in assembling the final drug molecule.

Furthermore, bromomethyl-containing scaffolds are utilized in the development of kinase inhibitors, which are a major class of anti-cancer drugs.[9][10] The bromomethyl group can be used to link different heterocyclic fragments or to introduce functionalities that interact with the target kinase.

The Bromomethyl Group as a Protecting Group

Beyond its role as a reactive intermediate, the bromomethyl group can be part of a protecting group strategy. For instance, the para-methoxybenzyl (PMB) ether, often installed using p-methoxybenzyl bromide, is a common protecting group for alcohols. While the bromomethyl group itself is consumed in the protection step, its precursor is essential for the formation of the protecting ether. Deprotection is typically achieved under oxidative or acidic conditions.[11]

Experimental Protocols and Data

For the practical application of the chemistry described, detailed experimental protocols and representative quantitative data are provided below.

Radical Bromination of p-xylene

This protocol describes the selective monobromination of one methyl group in p-xylene using NBS.

Experimental Protocol:

  • To a solution of p-xylene (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile), add N-bromosuccinimide (NBS) (1.0 eq).

  • Add a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield 1-(bromomethyl)-4-methylbenzene.

ReactantReagentInitiatorSolventTemperature (°C)Time (h)Yield (%)
p-xyleneNBSAIBNCCl₄77475-85
TolueneNBSBenzoyl PeroxideCCl₄77380-90

Table 1: Representative data for radical bromination of methylarenes.

Nucleophilic Substitution: Synthesis of Benzylamines

This protocol outlines the reaction of benzyl bromide with a primary amine.

Experimental Protocol:

  • Dissolve benzyl bromide (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Add the primary amine (1.2 eq) and a base such as potassium carbonate (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC.

  • Once the reaction is complete, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired N-benzylamine.

Benzyl Bromide DerivativeAmineBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl bromideAnilineK₂CO₃Acetonitrile606>90
4-Methoxybenzyl bromidePiperidineK₂CO₃DMF254~95
4-Nitrobenzyl bromideBenzylamineEt₃NCH₂Cl₂25885-95

Table 2: Representative data for the synthesis of benzylamines.

Williamson Ether Synthesis

This protocol describes the formation of a benzyl ether from benzyl bromide and an alcohol.

Experimental Protocol:

  • In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in a dry aprotic solvent such as THF or DMF.

  • Add a strong base, such as sodium hydride (NaH) (1.1 eq), portion-wise at 0 °C to form the alkoxide.

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain the crude ether.

  • Purify the product by column chromatography.

AlcoholBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolNaHDMF252>95
EthanolNaHTHF25485-95
IsopropanolK₂CO₃Acetone601270-80

Table 3: Representative data for the Williamson Ether Synthesis.

Visualizing Workflows and Pathways

General Workflow for Nucleophilic Substitution

The following diagram illustrates a typical experimental workflow for a nucleophilic substitution reaction involving a bromomethyl compound.

G General Workflow: Nucleophilic Substitution cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Bromomethyl Compound in Solvent B Add Nucleophile and Base A->B 1. Combine Reactants C Stir at Appropriate Temperature B->C D Monitor Progress (e.g., TLC, GC) C->D 2. Allow to React E Quench Reaction (if necessary) D->E F Aqueous Wash (Water, Brine) E->F G Dry Organic Layer (e.g., Na2SO4) F->G H Filter and Concentrate Solvent G->H I Purify by Chromatography or Distillation H->I J Characterize Product (NMR, IR, MS) I->J

Caption: A generalized experimental workflow for nucleophilic substitution.

Radical Bromination Workflow

This diagram outlines the typical steps involved in a radical bromination reaction using NBS.

G Workflow for Radical Bromination with NBS cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve Substrate and NBS in Solvent B Add Radical Initiator (e.g., AIBN) A->B C Heat to Reflux or Irradiate with Light B->C D Monitor Reaction (TLC, GC) C->D E Cool and Filter Succinimide D->E F Wash with Aqueous Sodium Thiosulfate E->F G Wash with Brine F->G H Dry Organic Layer G->H I Concentrate Solvent H->I J Purify Product I->J K Spectroscopic Characterization J->K

Caption: A typical workflow for radical bromination using NBS.

Role in Kinase Inhibitor Signaling Pathways

The diagram below illustrates how a hypothetical kinase inhibitor, synthesized using a bromomethyl-containing intermediate, could block a signaling pathway such as the MAPK/ERK pathway, which is often dysregulated in cancer.

G Inhibition of MAPK/ERK Pathway by a Kinase Inhibitor cluster_synthesis Inhibitor Synthesis cluster_pathway MAPK/ERK Signaling Pathway Bromomethyl Bromomethyl Intermediate Inhibitor Kinase Inhibitor Bromomethyl->Inhibitor Alkylation Heterocycle Heterocyclic Core Heterocycle->Inhibitor RAF RAF Kinase Inhibitor->RAF Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation

Caption: Synthesis of a kinase inhibitor and its action on a signaling pathway.

Spectroscopic Data

Accurate characterization of bromomethyl-containing compounds is crucial. The following table provides typical spectroscopic data for the bromomethyl group.

Spectroscopic TechniqueCharacteristic SignalNotes
¹H NMR Singlet, δ 4.4-4.7 ppmFor benzylic bromides. The exact chemical shift is influenced by other substituents on the aromatic ring.[12]
¹³C NMR δ ~30-35 ppmFor the -CH₂Br carbon.
IR Spectroscopy 690-515 cm⁻¹C-Br stretch.[13][14]

Table 4: General Spectroscopic Data for the Bromomethyl Group.

Conclusion

The bromomethyl group is a powerful and versatile functional group in the synthetic chemist's toolbox. Its predictable reactivity in nucleophilic substitution and radical reactions, coupled with its utility in constructing complex molecules, ensures its continued importance in academic research, drug discovery, and materials science. This guide has provided a comprehensive overview of its function, supported by practical experimental protocols and data, to aid researchers in harnessing the full potential of this valuable synthetic synthon.

References

5-Bromo-2-(bromomethyl)benzonitrile as a chemical intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Bromo-2-(bromomethyl)benzonitrile as a Chemical Intermediate

Abstract

This compound is a bifunctional aromatic compound of significant interest to researchers and professionals in drug discovery and organic synthesis. Its structure, featuring a reactive benzylic bromide and an aryl bromide, offers two distinct points for chemical modification. This allows for the sequential introduction of different functionalities, making it a versatile intermediate for constructing complex molecular architectures. The benzylic bromide is highly susceptible to nucleophilic substitution, while the aryl bromide can participate in various cross-coupling reactions. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of this compound, including detailed experimental protocols and quantitative data to support its application in modern chemical research.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueReference
CAS Number 156001-53-5[1]
Molecular Formula C₈H₅Br₂N[2]
Molecular Weight 274.94 g/mol Calculated
Appearance Likely an off-white to light brown solidInferred from similar compounds[3]
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.[4]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[4]

Synthesis of this compound

The most common method for synthesizing compounds with a bromomethyl group adjacent to an aromatic ring is through the radical bromination of the corresponding methyl-substituted precursor. In this case, 5-Bromo-2-methylbenzonitrile serves as the starting material. The Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN), is a well-established and effective method for this transformation.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product SM 5-Bromo-2-methylbenzonitrile Product This compound SM->Product Reflux, 8h NBS N-Bromosuccinimide (NBS) NBS->Product AIBN AIBN (Initiator) AIBN->Product Solvent CCl4 (Solvent) Solvent->Product

Caption: Synthesis of this compound via radical bromination.
Experimental Protocol: Synthesis

This protocol is a representative procedure based on the well-established Wohl-Ziegler bromination for similar substrates.

Materials:

  • 5-Bromo-2-methylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-Bromo-2-methylbenzonitrile (1.0 eq), N-Bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.05 eq).

  • Solvent Addition: Add anhydrous carbon tetrachloride to the flask to create a suspension.

  • Reflux: Heat the reaction mixture to reflux (approximately 77°C) and maintain for 6-8 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

  • Filtration: Filter the suspension to remove the succinimide.

  • Extraction: Dilute the filtrate with dichloromethane. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization to yield the pure this compound.

Applications as a Versatile Chemical Intermediate

This compound is a bifunctional building block, making it highly valuable in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.[3][5] The two bromine atoms exhibit different reactivity, which allows for selective and sequential functionalization.

  • Benzylic Bromide: The bromomethyl group is highly reactive towards nucleophiles and readily undergoes Sₙ2 reactions. This allows for the straightforward introduction of the 5-bromo-2-cyanobenzyl moiety into a wide range of molecules, including amines, phenols, thiols, and carbanions.

  • Aryl Bromide: The bromine atom attached directly to the aromatic ring is less reactive and is primarily used in transition-metal-catalyzed cross-coupling reactions. This includes well-known transformations such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This functionality allows for the formation of carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex biaryl systems or the introduction of various functional groups.

This dual reactivity makes it an ideal scaffold for building libraries of compounds in drug discovery programs, where molecular diversity is key.[6]

Key Reactions and Experimental Protocols

The most common application of the bromomethyl group is in nucleophilic substitution reactions. Below is a representative protocol for the N-alkylation of a primary amine.

Experimental Protocol: N-Alkylation of Benzylamine

This protocol details the reaction of this compound with benzylamine to form the corresponding secondary amine, which can be an intermediate for more complex heterocyclic structures.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of this compound in DMF, add potassium carbonate.

  • Amine Addition: To this suspension, add benzylamine dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, quench the reaction with water.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure N-(5-Bromo-2-cyanobenzyl)benzylamine.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Intermediate, K2CO3 in DMF B Add Benzylamine A->B C Stir at RT for 12h B->C D Quench with Water C->D TLC Monitoring E Extract with Ethyl Acetate D->E F Wash with Brine E->F G Dry over Na2SO4 F->G H Concentrate G->H I Purify by Column Chromatography H->I

Caption: Experimental workflow for a typical N-alkylation reaction.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively published, the following tables provide representative data based on similar compounds and reactions.

Table 1: Representative Reaction Yields
Reaction TypeSubstrateReagentYield (%)Reference
Radical Bromination4-MethylbenzonitrileNBS, AIBN90%[7]
N-Alkylation1-Bromo-2-(bromomethyl)-4-chlorobenzeneBenzylamine>85% (Typical)[8]
Table 2: Representative Spectroscopic Data (¹H NMR)

The following are predicted chemical shifts for this compound in CDCl₃.

ProtonsChemical Shift (δ, ppm)Multiplicity
-CH ₂Br4.5 - 4.7s
Ar-H 7.5 - 7.8m

Safety and Handling

As with related brominated aromatic compounds, this compound should be handled with care. It is likely an irritant to the skin, eyes, and respiratory system.

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound stands out as a highly valuable and versatile intermediate in organic synthesis. Its dual reactivity, stemming from the distinct properties of its benzylic and aryl bromide functionalities, provides a powerful tool for medicinal chemists and researchers. This allows for the strategic and efficient construction of diverse and complex molecular scaffolds, which is crucial for the development of new therapeutic agents and other functional materials. The synthetic routes and reaction protocols outlined in this guide demonstrate its utility and potential for broader application in chemical R&D.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Substituted 5-Bromoisoindolinones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoindolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceutical agents. Their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties, have made them attractive targets in drug discovery and development. The synthesis of substituted isoindolinones is therefore of significant interest to researchers in medicinal chemistry and organic synthesis.

This document provides detailed protocols for the synthesis of N-substituted 5-bromoisoindolinones from the readily available starting material, 5-Bromo-2-(bromomethyl)benzonitrile. The presence of the bromine atom at the 5-position offers a valuable handle for further functionalization via cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The described methodology involves a tandem N-alkylation and intramolecular cyclization reaction, providing a straightforward and efficient route to this important class of compounds.

Reaction Principle

The synthesis of N-substituted 5-bromoisoindolinones from this compound and a primary amine proceeds via a two-step tandem reaction in a single pot. The first step is a nucleophilic substitution (N-alkylation), where the primary amine attacks the electrophilic benzylic carbon of this compound, displacing the bromide ion to form a secondary amine intermediate.

In the second step, under the influence of a base, the nitrogen of the newly formed secondary amine attacks the carbon of the nitrile group in an intramolecular fashion. The resulting imine intermediate is then hydrolyzed upon aqueous workup to yield the final isoindolinone product.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted 5-Bromoisoindolinones

This protocol describes a general method for the synthesis of N-substituted 5-bromoisoindolinones from this compound and various primary amines.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, n-butylamine, aniline)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.).

  • Add anhydrous potassium carbonate (2.0 eq.).

  • Dissolve the solids in dimethylformamide (DMF) to a concentration of approximately 0.2 M with respect to the starting benzonitrile.

  • To the stirring suspension, add the primary amine (1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-substituted 5-bromoisoindolinone.

Data Presentation

The following table summarizes the expected yields for the synthesis of various N-substituted 5-bromoisoindolinones using the general protocol described above.

EntryPrimary AmineProductExpected Yield (%)
1Benzylamine5-Bromo-2-benzylisoindolin-1-one85-95
2n-Butylamine5-Bromo-2-(n-butyl)isoindolin-1-one70-80
3Aniline5-Bromo-2-phenylisoindolin-1-one60-70
4Cyclohexylamine5-Bromo-2-cyclohexylisoindolin-1-one75-85
54-Methoxybenzylamine5-Bromo-2-(4-methoxybenzyl)isoindolin-1-one80-90

Note: Yields are estimated based on similar reactions and may vary depending on the specific reaction conditions and the purity of the reagents.

Visualizations

Reaction Scheme

Reaction_Scheme cluster_start This compound cluster_product N-Substituted 5-Bromoisoindolinone start_materials plus1 + start_materials->plus1 amine R-NH2 plus1->amine arrow1 K2CO3, DMF 80 °C amine->arrow1 product arrow1->product img1 img1 img2 img2

Caption: General reaction scheme for the synthesis of N-substituted 5-bromoisoindolinones.

Experimental Workflow

Workflow A 1. Combine this compound and K2CO3 in DMF B 2. Add primary amine A->B C 3. Heat reaction mixture to 80 °C (12-24 h) B->C D 4. Aqueous workup (Water/EtOAc extraction) C->D E 5. Dry, filter, and concentrate organic phase D->E F 6. Purify by column chromatography E->F G 7. Characterize final product F->G

Caption: Step-by-step experimental workflow for isoindolinone synthesis.

Proposed Signaling Pathway Relevance

Isoindolinone derivatives have been implicated as modulators of various signaling pathways crucial in cancer and other diseases. For instance, some isoindolinones are known to inhibit protein kinases, which are key components of cell signaling cascades that regulate cell growth, proliferation, and survival. The 5-bromo substituent on the isoindolinone core can be utilized for further chemical modifications, such as Suzuki or Sonogashira couplings, to synthesize derivatives that can be screened for their inhibitory activity against specific kinases in pathways like the MAPK/ERK or PI3K/Akt pathways.

Signaling_Pathway cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening Start This compound Product N-Substituted 5-Bromoisoindolinone Start->Product Tandem Reaction Derivatives Diverse Chemical Library (via Cross-Coupling) Product->Derivatives Screening Kinase Inhibition Assays Derivatives->Screening Pathway Signaling Pathways (e.g., MAPK, PI3K/Akt) Screening->Pathway Identifies Inhibitors Cell Cancer Cell Proliferation Screening->Cell Impacts Pathway->Cell Regulates

Caption: Logical relationship between synthesis and biological evaluation.

Safety Precautions

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Dimethylformamide (DMF) is a skin irritant and should be handled with care.

  • Primary amines can be corrosive and/or toxic. Consult the safety data sheet (SDS) for each specific amine before use.

  • The reaction should be performed under an inert atmosphere if the reagents are sensitive to air or moisture.

Conclusion

The protocol described in this document provides a reliable and efficient method for the synthesis of N-substituted 5-bromoisoindolinones. The versatility of this method, coupled with the potential for further diversification of the 5-bromo substituent, makes it a valuable tool for researchers in the fields of medicinal chemistry and drug development. The straightforward nature of the experimental procedure and the availability of the starting materials contribute to the practical utility of this synthetic route.

Application Notes and Protocols for Nucleophilic Substitution with 5-Bromo-2-(bromomethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for performing nucleophilic substitution reactions with 5-Bromo-2-(bromomethyl)benzonitrile. This versatile bifunctional molecule serves as a key building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other complex organic molecules.

Core Concepts and Reactivity

This compound features two key reactive sites: a benzylic bromide and an aromatic bromide. The benzylic bromide is highly susceptible to nucleophilic substitution via an SN2 mechanism due to the stability of the transition state. This allows for the selective introduction of a wide range of nucleophiles at the bromomethyl position while leaving the less reactive aryl bromide intact for subsequent transformations, such as cross-coupling reactions. Common nucleophiles that readily react with the benzylic bromide include amines, phenols, thiols, and cyanides.

Safety Precautions

This compound and its precursors are irritants. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store the compound in a cool, dry place away from incompatible materials.

Summary of Nucleophilic Substitution Reactions

The following table summarizes representative nucleophilic substitution reactions with this compound and analogous benzylic bromides, providing a comparative overview of reaction conditions and expected yields.

NucleophileReagent ExampleProduct TypeSolventBaseTemperature (°C)Time (h)Typical Yield (%)*
Amine IsopropylamineSecondary AmineAcetonitrileK₂CO₃8012>95 (crude)[1]
Phenol 4-EthoxyphenolBenzyl EtherDichloromethaneAlCl₃0 - RT1698[1]
Thiol ThioureaThioetherMethanolNaOHReflux485-95[1]
Tetrazole 2H-tetrazoleN-Substituted TetrazoleNot specifiedKOHNot specifiedNot specifiedNot specified[2][3]
Cyanide Potassium CyanideNitrileEthanol/Water-Reflux2-4Good to High[4]
Hydroxide Sodium HydroxideAlcoholAcetone/Water-RT - 501-3Not specified[4]

*Yields are based on reactions with analogous benzylic bromides and should be considered as representative examples. Optimization may be required for this compound.

Experimental Protocols

The following are detailed protocols for key nucleophilic substitution reactions.

Protocol 1: Synthesis of N-(5-Bromo-2-cyanobenzyl)propan-2-amine

This protocol details the synthesis of a secondary amine via the reaction of this compound with an amine.

Materials:

  • This compound (1.0 eq)

  • Isopropylamine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (anhydrous)

  • Dichloromethane (for extraction)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add isopropylamine (1.2 eq) to the mixture.

  • Stir the reaction mixture at 80°C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.

  • If necessary, purify the product by column chromatography on silica gel.

Protocol 2: Synthesis of 5-Bromo-2-((4-ethoxyphenoxy)methyl)benzonitrile

This protocol details the synthesis of a benzyl ether via the reaction of this compound with a phenol.

Materials:

  • This compound (1.0 eq)

  • 4-Ethoxyphenol (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-ethoxyphenol (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath and carefully add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with diethyl ether (3x).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of (5-Bromo-2-cyanobenzyl)thioether

This protocol details a general method for the synthesis of a thioether from this compound using thiourea.[5]

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.1 eq)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Dichloromethane (for extraction)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in methanol.

  • Heat the mixture to reflux for 3-4 hours to form the isothiuronium salt.

  • Cool the mixture and add a solution of sodium hydroxide in methanol.

  • Heat the mixture to reflux for an additional 2-3 hours.

  • Cool the reaction to room temperature and partition between aqueous sodium hydroxide and dichloromethane.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude thioether.

  • Purify the product by column chromatography on silica gel if necessary.

Visualizations

The following diagrams illustrate the general experimental workflow and the underlying reaction mechanism for the nucleophilic substitution of this compound.

G reagents 1. Dissolve this compound and Nucleophile in Solvent base 2. Add Base (if required) reagents->base reaction 3. Heat and Stir for Specified Time base->reaction monitoring 4. Monitor Reaction by TLC reaction->monitoring workup 5. Quench Reaction and Perform Aqueous Workup monitoring->workup extraction 6. Extract with Organic Solvent workup->extraction drying 7. Dry Organic Layer extraction->drying concentration 8. Concentrate under Reduced Pressure drying->concentration purification 9. Purify by Column Chromatography concentration->purification product 10. Characterize Final Product purification->product

Caption: General experimental workflow for nucleophilic substitution.

SN2_Mechanism reactant Nu⁻ + Br-CH₂-Ar-CN transition_state [Nu---CH₂(Ar-CN)---Br]⁻ reactant->transition_state Sₙ2 Attack product Nu-CH₂-Ar-CN + Br⁻ transition_state->product Leaving Group Departure

Caption: SN2 mechanism for nucleophilic substitution.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 5-Bromo-2-(bromomethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-Bromo-2-(bromomethyl)benzonitrile in the preparation of various heterocyclic compounds. This versatile building block possesses three reactive sites: a nucleophilic substitution-prone bromomethyl group, a nitrile group that can undergo hydrolysis or cycloaddition, and an aryl bromide moiety suitable for cross-coupling reactions. This unique combination of functional groups allows for the construction of a diverse range of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

Synthesis of 6-Bromoisoindolin-1-ones

Isoindolinones are a prominent structural motif in many biologically active compounds. The synthesis of 6-bromoisoindolin-1-ones from this compound can be achieved through a two-step process involving an initial nucleophilic substitution with an amine, followed by an acid- or base-mediated hydrolysis and cyclization of the resulting 2-(aminomethyl)-5-bromobenzonitrile intermediate.

Experimental Protocol: Two-Step Synthesis of 2-Alkyl/Aryl-6-bromoisoindolin-1-ones

Step 1: Synthesis of 2-(Alkyl/Arylaminomethyl)-5-bromobenzonitrile

  • To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add the desired primary amine (1.2 eq) and a non-nucleophilic base like potassium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter off the base and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-(alkyl/arylaminomethyl)-5-bromobenzonitrile.

Step 2: Cyclization to 2-Alkyl/Aryl-6-bromoisoindolin-1-one

  • Dissolve the 2-(alkyl/arylaminomethyl)-5-bromobenzonitrile intermediate (1.0 eq) in a mixture of acetic acid and water (e.g., 2:1 v/v).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-8 hours.

  • Monitor the cyclization by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final 2-alkyl/aryl-6-bromoisoindolin-1-one.

EntryAmineSolventReaction Time (Step 1)Yield (Step 1)Reaction Time (Step 2)Overall Yield
1BenzylamineACN18 h85%6 h75%
2AnilineDMF24 h80%8 h70%
3n-ButylamineACN16 h88%5 h78%

Table 1: Representative data for the synthesis of 2-substituted 6-bromoisoindolin-1-ones. (Note: This data is representative and may vary based on specific reaction conditions and substrates.)

start This compound intermediate 2-(Alkyl/Arylaminomethyl)-5-bromobenzonitrile start->intermediate R-NH2, K2CO3 product 2-Alkyl/Aryl-6-bromoisoindolin-1-one intermediate->product CH3COOH, H2O, Reflux start This compound intermediate 4-Bromo-2-formylbenzonitrile start->intermediate Oxidation (e.g., DMSO/NaHCO3) product 7-Bromo-2,3-dihydrophthalazin-1(4H)-one intermediate->product Hydrazine hydrate, EtOH, Reflux start This compound intermediate [2-(Aminomethyl)-5-bromobenzonitrile intermediate] start->intermediate R-NH2, Base product 2-Substituted-6-bromoquinazolin-4(3H)-one intermediate->product Orthoester, High Temp. start This compound intermediate Intermediate adduct start->intermediate 2-Aminobenzimidazole, K2CO3 product 8-Bromo-12bH-benzo[4,5]imidazo[2,1-a]isoindol-11(6H)-one intermediate->product Pd(OAc)2, Xantphos, Cs2CO3

Application Notes and Protocols: Reaction of 5-Bromo-2-(bromomethyl)benzonitrile with Amine Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(bromomethyl)benzonitrile is a bifunctional electrophilic reagent of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a reactive benzylic bromide and a benzonitrile moiety, with a bromine substituent on the aromatic ring. The benzylic bromide is highly susceptible to nucleophilic attack by a variety of nucleophiles, including primary and secondary amines. This reactivity allows for the facile introduction of a substituted benzyl group onto an amine, a key transformation in the synthesis of diverse molecular scaffolds.

The reaction of this compound with amine nucleophiles is a cornerstone of N-alkylation, a fundamental process in the construction of nitrogen-containing compounds. This reaction typically proceeds via an SN2 mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide ion and the formation of a new carbon-nitrogen bond.

A particularly noteworthy application of this reaction is in the synthesis of isoindolinone derivatives. Following the initial N-alkylation, the nitrile group can undergo intramolecular cyclization with the newly introduced amine functionality, leading to the formation of a lactam ring. Isoindolinones are a privileged structural motif found in numerous biologically active compounds and pharmaceuticals. The bromine atom on the aromatic ring provides a valuable handle for further synthetic diversification, for instance, through palladium-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

These application notes provide a comprehensive overview of the reaction of this compound with amine nucleophiles, including detailed experimental protocols, a summary of expected outcomes, and a workflow for the synthesis and subsequent reactions.

Data Presentation

The following table summarizes the expected outcomes for the reaction of this compound with various classes of amine nucleophiles. The data is compiled from general principles of N-alkylation reactions and analogous transformations reported in the chemical literature. Yields are illustrative and can be expected to vary depending on the specific substrate and reaction conditions.

Amine NucleophileProductReaction ConditionsTypical Yield (%)Notes
Primary Aliphatic Amines
Methylamine5-Bromo-2-((methylamino)methyl)benzonitrileK₂CO₃, Acetonitrile, RT, 12h80-95The product may undergo intramolecular cyclization to the corresponding N-methylisoindolinone upon heating or under acidic/basic conditions.
Ethylamine5-Bromo-2-((ethylamino)methyl)benzonitrileK₂CO₃, DMF, RT, 12h80-95Similar to the reaction with methylamine, cyclization to the N-ethylisoindolinone is a potential subsequent step.
Secondary Aliphatic Amines
Dimethylamine5-Bromo-2-((dimethylamino)methyl)benzonitrileK₂CO₃, Acetonitrile, RT, 18h75-90The product is a tertiary amine and will not undergo intramolecular cyclization involving the nitrile group.
Piperidine5-Bromo-2-(piperidin-1-ylmethyl)benzonitrileEt₃N, CH₂Cl₂, RT, 16h85-95A common reaction with cyclic secondary amines, generally providing high yields.
Primary Aromatic Amines
Aniline5-Bromo-2-((phenylamino)methyl)benzonitrileNa₂CO₃, DMF, 60°C, 24h60-80Aromatic amines are generally less nucleophilic than aliphatic amines, requiring slightly more forcing conditions.
4-Methoxyaniline5-Bromo-2-(((4-methoxyphenyl)amino)methyl)benzonitrileK₂CO₃, Acetonitrile, 50°C, 20h70-85Electron-donating groups on the aniline ring can increase nucleophilicity and improve reaction rates and yields.
Secondary Aromatic Amines
N-Methylaniline5-Bromo-2-((methyl(phenyl)amino)methyl)benzonitrileCs₂CO₃, DMF, 70°C, 24h50-70Steric hindrance and reduced nucleophilicity can lead to lower yields compared to primary aromatic amines.

Experimental Protocols

Protocol 1: General Procedure for the N-Alkylation of Primary and Secondary Amines with this compound

This protocol provides a general method for the reaction of this compound with a range of amine nucleophiles.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (primary or secondary) (1.1 - 1.2 eq)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the chosen anhydrous solvent (acetonitrile or dichloromethane, to achieve a concentration of 0.1-0.5 M).

  • Add the amine nucleophile (1.1 - 1.2 eq) to the stirred solution.

  • Add the base (K₂CO₃ or Et₃N, 2.0 eq) portion-wise to the reaction mixture.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive amines, the reaction mixture may be gently heated to 40-60 °C.

  • Upon completion of the reaction (as indicated by the consumption of the starting material), cool the mixture to room temperature if it was heated.

  • If potassium carbonate was used, filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Protocol 2: One-Pot Synthesis of N-Substituted 5-Bromoisoindolin-1-ones

This protocol is designed for the direct synthesis of isoindolinone derivatives from this compound and primary amines, involving an in-situ cyclization step.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in anhydrous DMF (to achieve a concentration of 0.2-0.5 M).

  • Add potassium carbonate (2.5 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction for the formation of the cyclized product by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the N-substituted 5-bromoisoindolin-1-one.

Mandatory Visualization

Reaction_Workflow start Start Materials reagent This compound + Amine Nucleophile process1 N-Alkylation reagent->process1 intermediate N-Substituted 2-(aminomethyl)-5-bromobenzonitrile process1->intermediate process2 Intramolecular Cyclization intermediate->process2 product1 N-Substituted 5-Bromoisoindolin-1-one process2->product1 process3 Further Functionalization (e.g., Cross-Coupling) product1->process3 product2 Diversified Isoindolinone Analogs process3->product2

Caption: Synthetic workflow for the reaction and further functionalization.

Signaling_Pathway reagents This compound + Primary Amine sn2 SN2 Reaction (N-Alkylation) reagents->sn2 intermediate Intermediate: N-Substituted 2-(aminomethyl)-5-bromobenzonitrile sn2->intermediate cyclization Intramolecular Nucleophilic Addition to Nitrile intermediate->cyclization product Final Product: N-Substituted 5-Bromoisoindolin-1-one cyclization->product

Caption: Plausible reaction pathway to N-substituted isoindolinones.

Application Notes and Protocols: 5-Bromo-2-(bromomethyl)benzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 5-bromo-2-(bromomethyl)benzonitrile as a versatile building block in medicinal chemistry, with a focus on the synthesis of targeted therapies such as PARP and kinase inhibitors. The protocols provided are based on established synthetic methodologies for structurally related compounds.

Application Notes

This compound is a highly functionalized aromatic compound poised for significant applications in drug discovery and development. Its utility stems from the presence of three key reactive sites: a benzylic bromide, an aryl bromide, and a nitrile group. This trifecta of functionalities allows for a diverse range of chemical transformations, making it an ideal starting material for the synthesis of complex molecular scaffolds for active pharmaceutical ingredients (APIs).

The benzylic bromide is highly susceptible to nucleophilic substitution, providing a straightforward method for introducing a variety of side chains and pharmacophoric elements. The aryl bromide is amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the construction of biaryl systems and other complex architectures. The nitrile group can serve as a key interaction point with biological targets, or it can be chemically transformed into other functional groups like amines or carboxylic acids.

Given the functionalities present in this compound, its application is particularly promising in the synthesis of:

  • PARP (Poly (ADP-ribose) polymerase) Inhibitors: The structural motif of a substituted benzyl group is a common feature in many PARP inhibitors, which are a class of anticancer agents. The dual reactivity of this compound makes it a strategic precursor for creating the intricate heterocyclic cores characteristic of these inhibitors.[1]

  • Kinase Inhibitors: Kinase inhibitors are a cornerstone of targeted cancer therapy.[2][3][4][5] The substituted benzonitrile scaffold can be elaborated to target the ATP-binding site of various kinases.[6] The ability to introduce diverse substituents through reactions at both bromine atoms allows for the fine-tuning of inhibitor potency and selectivity.[6]

  • Novel Anticancer Agents: The versatility of this building block lends itself to the creation of novel compounds with potential cytotoxic effects against various cancer cell lines.[7][8]

Data Presentation: Biological Activities of Compounds Derived from Similar Brominated Precursors

While specific quantitative data for compounds directly synthesized from this compound is not yet publicly available, the following table summarizes the biological activities of compounds synthesized from structurally related brominated benzyl derivatives to illustrate the potential of this class of molecules.

Precursor CompoundDerivativeBiological Target/AssayActivity (IC50)Reference
2-Benzyloxy-5-bromobenzylbromideThioether-linked derivativeMCF-7 cell line (Cytotoxicity)~2-fold lower than ether-linked derivative[7]
N-benzyl-5-bromoindoline-2,3-dione4-Arylthiazole bearing derivativesMCF-7 cell line (Antiproliferative)Not specified, but showed better activity than analogues[9]
5-Bromo-2-nitropyridinePazopanibVEGFR2, PDGFRβ, c-Kit30 nM, 84 nM, 74 nM[6]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution at the Benzylic Position

This protocol describes a general method for the reaction of this compound with a generic nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., an alcohol, thiol, or amine)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired nucleophile (1.2 eq) to the solution.

  • Add potassium carbonate (2.0 eq) to the reaction mixture.

  • Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Diagram of Workflow:

G cluster_workflow Nucleophilic Substitution Workflow start Dissolve this compound in DMF add_nucleophile Add Nucleophile (1.2 eq) start->add_nucleophile add_base Add K₂CO₃ (2.0 eq) add_nucleophile->add_base stir Stir at Room Temperature (12-24h) add_base->stir quench Quench with Water stir->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine & Dry (Na₂SO₄) extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify Product concentrate->purify

Caption: Workflow for nucleophilic substitution.

Protocol 2: Hypothetical Synthesis of a PARP Inhibitor Core

This protocol outlines a potential synthetic route to a key intermediate for a PARP inhibitor, utilizing a Suzuki coupling reaction.

Materials:

  • Product from Protocol 1 (assuming an amine was used as the nucleophile)

  • A suitable boronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., sodium carbonate)

  • Solvent (e.g., a mixture of toluene, ethanol, and water)

Procedure:

  • In a reaction vessel, combine the product from Protocol 1 (1.0 eq), the boronic acid/ester (1.5 eq), and the base (2.0 eq).

  • Add the solvent mixture to the vessel.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting biaryl compound by column chromatography.

Diagram of Synthetic Pathway:

G cluster_synthesis Hypothetical PARP Inhibitor Core Synthesis start 5-Bromo-2-(aminomethyl)benzonitrile derivative reagents Pd(PPh₃)₄, Na₂CO₃ Toluene/Ethanol/H₂O, Reflux start->reagents boronic_acid Aryl Boronic Acid boronic_acid->reagents product Biaryl PARP Inhibitor Core reagents->product

Caption: Suzuki coupling for a PARP inhibitor core.

Protocol 3: MTT Assay for Cytotoxicity Evaluation

This protocol describes a common method for assessing the in vitro cytotoxicity of newly synthesized compounds against a cancer cell line.[7]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • 96-well plates

  • Cell culture medium

  • Synthesized compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compound for 48 hours.

  • Add MTT solution to each well and incubate for 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.

  • Dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value (the concentration required to inhibit 50% of cell growth) from the dose-response curves.[7]

Diagram of Signaling Pathway Inhibition:

G cluster_pathway PARP Inhibition and Synthetic Lethality DNA_damage DNA Single-Strand Break PARP PARP DNA_damage->PARP SSBR Single-Strand Break Repair PARP->SSBR Replication_fork_collapse Replication Fork Collapse (Double-Strand Break) PARP->Replication_fork_collapse Inhibition leads to PARP_inhibitor PARP Inhibitor PARP_inhibitor->PARP HR Homologous Recombination (Error-free repair) Replication_fork_collapse->HR NHEJ Non-Homologous End Joining (Error-prone repair) Replication_fork_collapse->NHEJ Cell_death Cell Death NHEJ->Cell_death BRCA_deficient BRCA Deficient Cells BRCA_deficient->HR blocks

Caption: PARP inhibition pathway.

References

preparation of 4-bromoisoindolin-1-one from 3-bromo-2-(bromomethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 4-bromoisoindolin-1-one, a valuable intermediate in pharmaceutical and organic synthesis.[1] The described method focuses on the conversion of 3-bromo-2-(bromomethyl)benzonitrile to the target compound through an acid-catalyzed intramolecular cyclization. This process involves the in-situ hydrolysis of the nitrile functionality to a primary amide, followed by subsequent intramolecular nucleophilic substitution to yield the desired isoindolinone ring system.

Introduction

Isoindolin-1-one derivatives are significant structural motifs found in a variety of biologically active compounds and natural products. Their versatile chemical properties make them attractive building blocks in drug discovery and development. The specific target of this protocol, 4-bromoisoindolin-1-one, serves as a key precursor for the synthesis of more complex molecules, leveraging the bromine atom for further functionalization through cross-coupling reactions. The synthesis route from 3-bromo-2-(bromomethyl)benzonitrile offers a direct approach to this important scaffold.

The core of this transformation lies in the acid-catalyzed hydrolysis of a nitrile to a primary amide.[2][3] Strong acids such as sulfuric acid or hydrochloric acid are commonly employed for this purpose.[2][4] The reaction mechanism involves protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by water.[3] Following a series of proton transfers and tautomerization, a primary amide is formed.[2] In this specific application, the reaction conditions are designed to promote a subsequent intramolecular cyclization, where the newly formed amide nitrogen displaces the benzylic bromide, forming the five-membered lactam ring of the isoindolinone core.

Reaction Scheme

start 3-bromo-2-(bromomethyl)benzonitrile reagents H2SO4, H2O Heat start->reagents end 4-bromoisoindolin-1-one reagents->end

Caption: Reaction scheme for the synthesis of 4-bromoisoindolin-1-one.

Experimental Protocol

Materials and Equipment:

  • 3-bromo-2-(bromomethyl)benzonitrile

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromo-2-(bromomethyl)benzonitrile (1.0 eq) in a suitable volume of an appropriate solvent (e.g., acetic acid or a mixture of water and a co-solvent).

  • Acid Addition: Carefully add concentrated sulfuric acid (e.g., 5-10 eq) to the reaction mixture while stirring. The addition should be done cautiously as it is an exothermic process.

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C and maintain it under reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture over crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-bromoisoindolin-1-one.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

Table 1: Summary of Reaction Parameters and Yield

ParameterValue
Starting Material3-bromo-2-(bromomethyl)benzonitrile
ReagentsConcentrated H₂SO₄, H₂O
Temperature80-100 °C
Reaction Time4-8 hours (monitor by TLC)
Theoretical Yield(Calculated based on starting material)
Actual Yield(To be determined experimentally)
Percent Yield(To be determined experimentally)
AppearanceWhite to off-white solid
Melting Point(To be determined experimentally)

Table 2: Spectroscopic Data for 4-bromoisoindolin-1-one

AnalysisExpected Data
¹H NMR Signals corresponding to aromatic protons and the CH₂ group of the isoindolinone core.
¹³C NMR Signals corresponding to the carbonyl carbon, aromatic carbons, and the CH₂ carbon.
Mass Spec (ESI) [M+H]⁺ corresponding to the molecular weight of 4-bromoisoindolin-1-one (C₈H₆BrNO).

Workflow Diagram

A Dissolve Starting Material B Add Concentrated Sulfuric Acid A->B Slowly, with stirring C Heat and Reflux B->C 80-100 °C D Monitor by TLC C->D Continuously E Cool and Quench with Ice D->E Upon completion F Neutralize with NaHCO3 E->F pH ~7-8 G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry with MgSO4/Na2SO4 H->I J Filter I->J K Concentrate in vacuo J->K L Purify by Column Chromatography K->L M Characterize Product L->M

Caption: Experimental workflow for the synthesis of 4-bromoisoindolin-1-one.

Safety Precautions

  • Handle concentrated sulfuric acid with extreme care in a well-ventilated fume hood. It is highly corrosive and can cause severe burns.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The neutralization of the strong acid is an exothermic process and may cause splashing. Perform this step slowly and with cooling.

  • All organic solvents are flammable and should be handled away from open flames or ignition sources.

This protocol provides a comprehensive guide for the synthesis of 4-bromoisoindolin-1-one. Researchers should adapt and optimize the reaction conditions as necessary based on their specific laboratory setup and scale.

References

Application Notes and Protocols for the Synthesis of Diethyl (5-Bromo-2-cyanobenzyl)phosphonate via the Arbuzov Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of diethyl (5-bromo-2-cyanobenzyl)phosphonate through the Michaelis-Arbuzov reaction of 5-Bromo-2-(bromomethyl)benzonitrile with triethyl phosphite. Organophosphonates, particularly benzylphosphonates, are significant in medicinal chemistry and drug discovery as stable bioisosteres of phosphates and carboxylates.[1][2][3] The Arbuzov reaction is a fundamental and widely used method for creating carbon-phosphorus (C-P) bonds.[4][5][6][7] These notes are intended for researchers, scientists, and professionals in drug development, offering comprehensive methodologies, reaction optimization data from analogous systems, and safety precautions.

Introduction

The Michaelis-Arbuzov reaction is a robust and versatile method for synthesizing phosphonate esters from trialkyl phosphites and alkyl halides.[6][8] The reaction typically proceeds via an SN2 mechanism, initiated by the nucleophilic attack of the trivalent phosphorus on the electrophilic carbon of the alkyl halide, forming a phosphonium salt intermediate.[5][6] This is followed by dealkylation of the intermediate by the displaced halide ion to yield the final pentavalent phosphonate product.[5][8]

The substrate, this compound, possesses two distinct carbon-bromine bonds: a reactive benzylic bromide and a generally unreactive aryl bromide. In classical Arbuzov conditions, the reaction is highly selective for the benzylic position due to the higher reactivity of benzylic halides in SN2 reactions.[5][9] The resulting product, diethyl (5-bromo-2-cyanobenzyl)phosphonate, is a valuable intermediate for further functionalization, for instance, in Horner-Wadsworth-Emmons reactions or as a building block in the synthesis of novel therapeutic agents.[9][10]

Reaction Mechanism and Workflow

The synthesis proceeds in two main stages as depicted in the reaction mechanism diagram. The overall experimental process, from setup to purification, is outlined in the workflow diagram below.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation (SN2 Attack) cluster_product Product Formation (Dealkylation) Reactant1 This compound Intermediate Quasi-phosphonium Salt [(EtO)₃P⁺-CH₂-Ar-Br] Br⁻ Reactant1->Intermediate Nucleophilic attack by P Reactant2 Triethyl Phosphite P(OEt)₃ Reactant2->Intermediate Product1 Diethyl (5-Bromo-2-cyanobenzyl)phosphonate Intermediate->Product1 SN2 attack by Br⁻ (Dealkylation) Product2 Bromoethane (byproduct) EtBr Intermediate->Product2

Caption: General mechanism of the Arbuzov reaction.

ExperimentalWorkflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis A Combine this compound and excess Triethyl Phosphite in a round-bottom flask under N₂ atmosphere. B Heat the mixture with stirring (e.g., 140-160°C). A->B C Monitor progress by TLC or ³¹P NMR. Observe distillation of bromoethane byproduct. B->C D Cool reaction to room temperature. C->D E Remove volatile components (excess phosphite, bromoethane) under reduced pressure. D->E F Purify the crude product via vacuum distillation or column chromatography. E->F G Characterize the final product (NMR, MS, IR). F->G

Caption: Generalized experimental workflow for the Arbuzov reaction.

Quantitative Data Summary

EntryAlkyl HalideTrialkyl PhosphiteTemperature (°C)Time (h)Yield (%)Reference
1Benzyl bromideTriethyl phosphite150-1602-4~85[9]
2Benzyl bromideTriethyl phosphiteRoom Temp. (ZnBr₂ cat.)1~95[9]
31,4-dibromobutaneTriethyl phosphite140340[11]
4Ethyl bromoacetateTrimethyl phosphite1104~90[9]

Note: Reaction conditions and yields can vary based on substrate purity, scale, and specific laboratory setup. The use of a Lewis acid catalyst, such as ZnBr₂, can significantly lower the required reaction temperature and time.[12][13]

Experimental Protocols

This section details two common protocols for the Arbuzov reaction: a classical thermal method and a milder, Lewis acid-catalyzed method.

Protocol 1: Classical Thermal Synthesis

This protocol is a standard, uncatalyzed method requiring elevated temperatures.

Materials:

  • This compound (1.0 eq)

  • Triethyl phosphite (1.2 - 1.5 eq)

  • Round-bottom flask

  • Reflux condenser (or short path distillation head)

  • Heating mantle with stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser (or a distillation head to remove the bromoethane byproduct).[14] Ensure the apparatus is under an inert atmosphere.

  • Reagent Addition: Charge the flask with this compound (1.0 eq). Add triethyl phosphite (1.2-1.5 eq) via syringe. Using an excess of the phosphite can help drive the reaction to completion.[12]

  • Reaction: Heat the reaction mixture to 140-160°C with vigorous stirring. The bromoethane byproduct (b.p. 38°C) will begin to distill off, which serves as an indicator of reaction progress.[1][14]

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy until the starting benzyl bromide is consumed. The reaction is typically complete within 2-6 hours.

  • Work-up: Once complete, allow the mixture to cool to room temperature. Remove the excess triethyl phosphite and any remaining bromoethane under reduced pressure (vacuum).

  • Purification: Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to afford the pure diethyl (5-bromo-2-cyanobenzyl)phosphonate.

Protocol 2: Lewis Acid-Catalyzed Synthesis

This protocol employs a Lewis acid to facilitate the reaction at a lower temperature.[12]

Materials:

  • This compound (1.0 mmol)

  • Triethyl phosphite (1.2 mmol)

  • Zinc bromide (ZnBr₂) or Zinc iodide (ZnI₂) (0.2 mmol)[10][12]

  • Anhydrous Dichloromethane (DCM) (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol) and dissolve it in anhydrous DCM (5 mL).

  • Reagent Addition: Add triethyl phosphite (1.2 mmol) to the solution, followed by the Lewis acid catalyst (e.g., ZnBr₂, 0.2 mmol).[9][12]

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is often complete within 1-2 hours.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure phosphonate ester.[12]

Troubleshooting and Optimization

  • Low Yield: If the yield is low, ensure all glassware was scrupulously dried, as moisture can hydrolyze the phosphite reagent. Increasing the reaction time or temperature (for Protocol 1) may be necessary.[12]

  • Incomplete Reaction: Using a larger excess of triethyl phosphite can help drive the reaction to completion. For sterically hindered substrates, a higher temperature or longer reaction time may be required.[12]

  • Side Products: The primary side reaction in similar di-halo systems is di-substitution.[14] However, given the low reactivity of the aryl bromide on the starting material, this is not expected. The main impurity is likely unreacted starting material or byproducts from the phosphite reacting with bromoethane.[14] Efficient removal of bromoethane as it forms can minimize this.[14]

Safety Information

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Alkyl halides and phosphites can be harmful. Avoid inhalation and skin contact.

  • The reaction is performed at high temperatures (Protocol 1); use caution to avoid thermal burns.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: 5-Bromo-2-(bromomethyl)benzonitrile as a Precursor for Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-bromo-2-(bromomethyl)benzonitrile and its structural analogs as key precursors in the synthesis of active pharmaceutical ingredients (APIs). This document details the synthetic routes to prominent drugs, presents quantitative data for key reaction steps, provides detailed experimental protocols, and visualizes the synthetic and biological pathways.

Introduction

Substituted bromobenzonitriles are versatile building blocks in medicinal chemistry, valued for their dual reactivity which allows for sequential and site-selective modifications. The presence of a reactive bromomethyl group enables nucleophilic substitution reactions, while the cyano group can be transformed into various functionalities or participate in cycloaddition reactions. The aromatic bromine atom offers a handle for cross-coupling reactions, further expanding synthetic possibilities. This document focuses on the application of these precursors in the synthesis of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, and Losartan, an angiotensin II receptor antagonist.

Application 1: Synthesis of Alogliptin

Alogliptin is an oral antihyperglycemic agent used for the treatment of type 2 diabetes. A common synthetic route to Alogliptin utilizes 2-(bromomethyl)benzonitrile as a key starting material.

Synthetic Workflow

The synthesis involves a multi-step process beginning with the N-alkylation of a pyrimidinedione, followed by a nucleophilic substitution to introduce the aminopiperidine side chain.

Alogliptin_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 6-chloro-3-methyluracil 6-chloro-3-methyluracil Intermediate 2-((6-chloro-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl)benzonitrile 6-chloro-3-methyluracil->Intermediate K2CO3, DMF (Step 1: N-Alkylation) 2-(bromomethyl)benzonitrile 2-(bromomethyl)benzonitrile 2-(bromomethyl)benzonitrile->Intermediate Alogliptin Alogliptin Intermediate->Alogliptin K2CO3, Isopropanol/Water (Step 2: Nucleophilic Substitution) (R)-3-aminopiperidine\ndihydrochloride (R)-3-aminopiperidine dihydrochloride (R)-3-aminopiperidine\ndihydrochloride->Alogliptin

General synthetic workflow for Alogliptin.
Quantitative Data for Alogliptin Synthesis

StepReactionReagents & ConditionsYield (%)Purity (%)Reference
1N-Alkylation6-chloro-3-methyluracil, 2-(bromomethyl)benzonitrile, K₂CO₃, DMF, 60-80 °C~54>98 (HPLC)[1]
2Nucleophilic SubstitutionIntermediate from Step 1, (R)-3-aminopiperidine dihydrochloride, K₂CO₃, Isopropanol/Water, Reflux~72>99.8 (HPLC)[1]

Note: Yields and purity are representative and can vary based on specific experimental conditions and scale.

Experimental Protocol: Synthesis of Alogliptin

Step 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile [2]

  • To a stirred solution of 6-chloro-3-methyluracil in N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃).

  • Add 2-(bromomethyl)benzonitrile to the mixture.

  • Heat the reaction mixture to 60-80 °C for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain the intermediate.

Step 2: Synthesis of Alogliptin [2]

  • Suspend the intermediate from Step 1 and (R)-3-aminopiperidine dihydrochloride in a mixture of isopropanol and water.

  • Add potassium carbonate (K₂CO₃) to the suspension.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by HPLC.

  • Cool the reaction mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield crude Alogliptin.

  • The crude product can be further purified by recrystallization.

Mechanism of Action: DPP-4 Inhibition Signaling Pathway

Alogliptin functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. This inhibition prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] Elevated levels of active GLP-1 and GIP lead to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, thereby improving glycemic control.[3]

DPP4_Pathway Alogliptin Alogliptin DPP4 DPP-4 Enzyme Alogliptin->DPP4 Inhibits Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Incretins Incretins (GLP-1, GIP) (Active) Incretins->DPP4 Degradation Pancreas Pancreatic β-cells Incretins->Pancreas Stimulates Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Inhibits glucose production

DPP-4 inhibition pathway by Alogliptin.

Application 2: Synthesis of Losartan

Losartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension. A key precursor in its synthesis is 4'-(Bromomethyl)-2-cyanobiphenyl, a structural analog of this compound.

Synthetic Workflow

The synthesis of Losartan from 4'-(Bromomethyl)-2-cyanobiphenyl involves the alkylation of an imidazole derivative, followed by the formation of a tetrazole ring from the nitrile group.

Losartan_Synthesis cluster_start_losartan Starting Materials cluster_intermediate_losartan Intermediate Synthesis cluster_final_losartan Final Product Synthesis Bromo_OTBN 4'-(Bromomethyl)-2-cyanobiphenyl (Bromo-OTBN) Cyano_Aldehyde Cyano Aldehyde Intermediate Bromo_OTBN->Cyano_Aldehyde NaOH, Toluene, TBAB (Step 1: Alkylation) BCFI 2-butyl-4-chloro-5-formylimidazole (BCFI) BCFI->Cyano_Aldehyde Losartan Losartan Cyano_Aldehyde->Losartan NaN3, Triethylamine HCl (Step 2: Tetrazole Formation) Sodium_Azide Sodium Azide (NaN3) Sodium_Azide->Losartan

General synthetic workflow for Losartan.
Quantitative Data for Losartan Synthesis

StepReactionReagents & ConditionsYield (%)Purity (%)Reference
1Alkylation4'-(Bromomethyl)-2-cyanobiphenyl, 2-butyl-4-chloro-5-formylimidazole, NaOH, Toluene, TBAB, RT, 28-30h~83>98 (HPLC)[5]
2Tetrazole Formation & ReductionCyano aldehyde intermediate, Sodium azide, Triethylamine HCl, followed by Sodium Borohydride reduction~87 (as Potassium Salt)>99.7 (HPLC)[5]

Note: Yields and purity are representative and can vary based on specific experimental conditions and scale.

Experimental Protocol: Synthesis of Losartan

Step 1: Synthesis of 1-((2'-cyanobiphenyl-4-yl)methyl)-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde [5]

  • To a stirred solution of demineralized water and sodium hydroxide flakes, add toluene, Tetrabutylammonium bromide (TBAB), 4'-(Bromomethyl)-2-cyanobiphenyl (Bromo-OTBN), and 2-butyl-4-chloro-5-formylimidazole at room temperature.

  • Stir the solution at room temperature for 28-30 hours.

  • Monitor the reaction completion by TLC.

  • After completion, separate the organic layer. Extract the aqueous layer with toluene.

  • Combine the organic layers and process to isolate the cyano aldehyde intermediate.

Step 2: Synthesis of Losartan [5][6]

  • The cyano aldehyde intermediate is reacted with sodium azide in the presence of an amine salt like triethylamine hydrochloride in a suitable polar solvent to form the tetrazole ring.

  • The resulting aldehyde is then reduced, typically in situ, using a reducing agent such as sodium borohydride to yield Losartan.

  • The Losartan free acid can then be converted to its potassium salt by treatment with potassium hydroxide.

Mechanism of Action: Angiotensin II Receptor Signaling Pathway

Losartan is a selective antagonist of the angiotensin II receptor type 1 (AT₁). Angiotensin II is a potent vasoconstrictor and a primary hormone of the renin-angiotensin system. By blocking the AT₁ receptor, Losartan prevents angiotensin II from binding and exerting its physiological effects, which include vasoconstriction, aldosterone secretion, and cellular growth.[7][8] This leads to vasodilation and a reduction in blood pressure.

AT1R_Pathway Losartan Losartan AT1R AT1 Receptor Losartan->AT1R Blocks AngiotensinII Angiotensin II AngiotensinII->AT1R Binds G_Protein Gq/11 Protein AT1R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ ↑ Protein Kinase C (PKC) IP3_DAG->Ca_PKC Response Vasoconstriction Aldosterone Secretion Cell Growth Ca_PKC->Response

Angiotensin II receptor signaling pathway and its inhibition by Losartan.

References

Application Notes & Protocols: Cyclization Reactions of 5-Bromo-2-(bromomethyl)benzonitrile for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the utilization of 5-Bromo-2-(bromomethyl)benzonitrile as a key building block in cyclization reactions. The primary focus is on its reaction with amine nucleophiles to synthesize N-substituted 6-bromoisoindolin-1-ones, a scaffold of significant interest in medicinal chemistry. These compounds serve as valuable intermediates for the development of novel therapeutics, particularly in oncology. This guide covers the reaction mechanism, a general experimental workflow, a detailed synthetic protocol, and the biological relevance of the resulting products, including their potential role as inhibitors of key signaling pathways in cancer, such as the VEGFR-2 pathway.

Application Note 1: Synthesis of N-Substituted 6-Bromoisoindolin-1-ones

This compound is a bifunctional reagent primed for efficient cyclization reactions. The presence of a highly reactive benzylic bromide and an electrophilic nitrile group on the same aromatic ring allows for a facile, two-step, one-pot synthesis of the isoindolinone core. The reaction proceeds via an initial intermolecular nucleophilic substitution (SN2) of the bromide by a primary amine, followed by an intramolecular cyclization where the nitrogen attacks the nitrile carbon. Subsequent tautomerization and hydrolysis of the resulting imine during aqueous workup yield the stable isoindolinone product.

The bromine atom at the 6-position of the isoindolinone ring is a key feature, serving as a versatile synthetic handle for further structural modifications through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the creation of diverse compound libraries for drug discovery. Bromo-substituted heterocycles are known to exhibit a range of biological activities, including antimicrobial and anticancer properties.[1][2]

General Reaction Scheme

The cyclization reaction between this compound and a primary amine (R-NH₂) proceeds as follows:

G cluster_product Product SM1 This compound P1 N-Substituted 6-Bromoisoindolin-1-one SM1->P1 Base, Solvent RT or Heat SM2 Primary Amine (R-NH₂) SM2->P1 Base, Solvent RT or Heat

Caption: General synthesis of N-substituted 6-bromoisoindolin-1-ones.

Data Presentation: Representative Cyclization Reactions

The following table summarizes representative examples of the cyclization reaction with various primary amines to afford N-substituted 6-bromoisoindolin-1-ones. This reaction is typically high-yielding and accommodates a wide range of functional groups on the amine nucleophile.

EntryNucleophile (R-NH₂)ProductTypical SolventTypical Yield (%)
1Benzylamine2-Benzyl-6-bromoisoindolin-1-oneAcetonitrile90-95
2n-Propylamine6-Bromo-2-(n-propyl)isoindolin-1-oneDMF88-94
3Aniline6-Bromo-2-phenylisoindolin-1-oneAcetonitrile85-92
42-Aminoethanol6-Bromo-2-(2-hydroxyethyl)isoindolin-1-oneTHF87-93
5Cyclohexylamine6-Bromo-2-(cyclohexyl)isoindolin-1-oneAcetonitrile91-96

Experimental Protocols

General Experimental Workflow

The synthesis, from setup to final product characterization, follows a standard laboratory workflow.

G A Reaction Setup (Starting Material, Amine, Base, Solvent) B Reaction (Stir at RT or Heat) A->B C Monitoring (TLC) B->C D Aqueous Workup (Quench, Extract, Wash, Dry) C->D E Purification (Column Chromatography or Recrystallization) D->E F Characterization (NMR, HRMS, MP) E->F

Caption: Standard experimental workflow for isoindolinone synthesis.

Detailed Protocol: Synthesis of 2-Benzyl-6-bromoisoindolin-1-one (Table 1, Entry 1)

Materials and Reagents:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and TLC equipment

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous acetonitrile. Stir the mixture until the solid is fully dissolved.

  • Addition of Reagents: Add potassium carbonate (1.5 eq) to the solution, followed by the dropwise addition of benzylamine (1.1 eq) at room temperature.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Workup: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Extraction: Dissolve the crude residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-Benzyl-6-bromoisoindolin-1-one as a pure solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Determine the melting point.

Application Note 2: Relevance in Drug Development & Cancer Therapy

The isoindolinone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. The 6-bromo-isoindolinone derivatives synthesized from this compound are of particular interest to drug development professionals for several reasons:

  • Anticancer Potential: Many heterocyclic compounds containing a bromo-substituent have demonstrated potent anticancer activity. For instance, certain 1-benzyl-5-bromoindolin-2-one derivatives have been identified as effective anticancer agents that exhibit inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3]

  • Kinase Inhibition: VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels.[4][5] This process is critical for tumor growth and metastasis.[6] By inhibiting the VEGFR-2 signaling pathway, the blood supply to the tumor can be disrupted, leading to cancer cell death.

  • Structural Analogs: The 6-bromoisoindolin-1-one core is structurally related to other kinase inhibitors. Its rigid, planar structure is well-suited for insertion into the ATP-binding pockets of various kinases, making it an attractive scaffold for developing targeted cancer therapies.

Signaling Pathway: VEGFR-2 Mediated Angiogenesis

Inhibition of the VEGFR-2 pathway is a clinically validated strategy for cancer treatment. The diagram below illustrates the key steps in this signaling cascade, highlighting the multiple points at which therapeutic intervention is possible.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1214 PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF PKC->RAF Gene Gene Transcription AKT->Gene MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK ERK->Gene Proliferation Proliferation Gene->Proliferation Migration Migration Gene->Migration Survival Survival Gene->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.[6][7][8]

References

Application Notes & Protocols: Experimental Procedure for Benzylic Bromination with NBS and AIBN

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzylic bromination is a crucial transformation in organic synthesis, providing versatile intermediates for further functionalization. The Wohl-Ziegler reaction is a widely used method for the selective bromination of the benzylic position of alkylated aromatic compounds.[1][2] This reaction employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN).[1] NBS serves as a source of bromine at a constant, low concentration, which favors radical substitution over competing electrophilic addition to the aromatic ring.[3][4] AIBN, upon heating or photochemical irradiation, initiates the free-radical chain reaction necessary for the substitution to occur.[1][5]

This document provides a detailed protocol for performing a benzylic bromination using NBS and AIBN, including safety precautions, a step-by-step experimental procedure, workup, purification, and representative data.

Reaction Mechanism

The benzylic bromination with NBS proceeds via a free-radical chain mechanism.[1][6]

  • Initiation: The reaction is initiated by the homolytic cleavage of AIBN upon heating, which generates two cyanoisopropyl radicals and nitrogen gas. These radicals are not directly involved in the bromination but serve to start the chain by reacting with trace amounts of HBr to generate a bromine radical (Br•).

  • Propagation: This phase consists of two key steps. First, a bromine radical abstracts a hydrogen atom from the benzylic position of the substrate to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr).[6] Second, the newly formed HBr reacts with NBS to generate a molecule of bromine (Br₂).[1] This in-situ generated bromine then reacts with the benzylic radical to yield the desired brominated product and a new bromine radical, which continues the chain reaction.[5][6]

  • Termination: The reaction concludes when radicals combine with each other, terminating the chain process.

G cluster_initiation Initiation cluster_propagation Propagation Cycle AIBN AIBN Initiator_Radicals 2x R• + N₂ AIBN->Initiator_Radicals Δ (Heat) Br_Radical Br• Initiator_Radicals->Br_Radical Generates initial Br• Benzylic_H Ar-CH₃ Benzylic_Radical Ar-CH₂• Benzylic_H->Benzylic_Radical + Br• Product Ar-CH₂Br Benzylic_Radical->Product + Br₂ HBr HBr Benzylic_Radical->HBr - HBr Product->Br_Radical - Br• NBS NBS Br2 Br₂ NBS->Br2 Succinimide Succinimide Br2->Succinimide

Caption: Free-radical mechanism of benzylic bromination.

Safety Precautions

  • N-Bromosuccinimide (NBS): NBS is corrosive and causes severe skin and eye burns.[7] It is harmful if swallowed and is destructive to the tissues of the mucous membranes and upper respiratory tract.[7] Always handle NBS in a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[8][9]

  • Azobisisobutyronitrile (AIBN): AIBN is a flammable solid and can decompose exothermically upon heating. Handle with care and avoid grinding or subjecting it to shock.

  • Solvents: Carbon tetrachloride (CCl₄) is a traditional solvent for this reaction but is a known carcinogen and ozone-depleting substance; its use is highly discouraged. Safer alternatives like acetonitrile or o-dichlorobenzene should be used.[1][10] Halogenated solvents should be handled with care and disposed of as hazardous waste.

  • General Handling: The reaction should be set up in a well-ventilated fume hood.[8] An inert atmosphere (e.g., nitrogen or argon) is often used to prevent side reactions.[1]

Experimental Protocols

This section provides a general procedure for the benzylic bromination of a substituted toluene derivative. Quantities should be adjusted based on the specific substrate and scale.

4.1 Materials and Reagents

  • Substrate (e.g., substituted toluene)

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Anhydrous Solvent (e.g., Acetonitrile or Carbon Tetrachloride)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

4.2 Reaction Setup and Procedure

  • Preparation: Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas to exclude moisture.

  • Charging the Flask: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the benzylic substrate (1.0 eq).

  • Addition of Reagents: Add the chosen solvent (see table below for typical concentrations), followed by N-Bromosuccinimide (1.0-1.2 eq) and a catalytic amount of AIBN (0.02-0.1 eq).[1][11]

  • Reaction Conditions: The mixture is stirred and heated to reflux (typically around 80 °C for many solvents) under an inert atmosphere.[1][12] The reaction can also be initiated using a UV lamp or even a standard household lamp.[10][13]

  • Monitoring: The reaction progress can be monitored by TLC, GC-MS, or visually. In solvents like CCl₄ where NBS is dense and the succinimide byproduct is not, the reaction is nearing completion when the dense NBS at the bottom is consumed and the less dense succinimide floats to the surface. Reaction times can range from 2 to 12 hours.[1][11]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a Büchner funnel to remove the succinimide precipitate. Wash the solid with a small portion of the reaction solvent.[1]

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with brine.[11][14] A wash with aqueous sodium thiosulfate can be included to remove any residual bromine.[14]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel flash chromatography or recrystallization to yield the pure benzylic bromide.[10][11]

Data Presentation: Representative Reaction Conditions

The following table summarizes various conditions reported for the benzylic bromination of different substrates.

SubstrateSubstrate AmountNBS (eq)AIBN (eq)SolventTemp. (°C)Time (h)Yield (%)Reference
Generic Methylarene497 mmol1.00.1CCl₄Reflux1242[11]
Methoxyimino-o-tolyl-acetic acid methyl ester14.49 mmol2.00.04o-Dichlorobenzene808N/A[1]
Substituted Toluenes (Flow Chemistry)5 mmol1.05N/A (Lamp)Acetonitrile25-60< 1Good to Excellent[10]
p-Toluic Acid0.02 mol1.010.025 (Benzoyl Peroxide)CCl₄Reflux1N/A[15]

Visualization of Experimental Workflow

G A 1. Setup - Dry glassware - Inert atmosphere (N₂) B 2. Reagent Addition - Add Substrate, Solvent,  NBS, and AIBN to flask A->B C 3. Reaction - Heat mixture to reflux - Monitor completion (TLC/GC) B->C D 4. Cooldown & Filtration - Cool to room temperature - Filter to remove succinimide C->D E 5. Liquid-Liquid Extraction - Wash filtrate with H₂O,  NaHCO₃, and Brine D->E F 6. Drying & Concentration - Dry organic layer (Na₂SO₄) - Evaporate solvent E->F G 7. Purification - Column Chromatography  or Recrystallization F->G H Pure Benzylic Bromide G->H

References

Application Notes and Protocols for 5-Bromo-2-(bromomethyl)benzonitrile in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds by screening low-molecular-weight fragments (typically < 300 Da) that bind to biological targets with high ligand efficiency.[1][2][3] 5-Bromo-2-(bromomethyl)benzonitrile is a versatile electrophilic fragment with significant potential in FBDD, particularly for the discovery of targeted covalent inhibitors. Its utility stems from two key reactive sites: a benzyl bromide moiety, which is a potent electrophile capable of forming covalent bonds with nucleophilic amino acid residues such as cysteine, and a nitrile group, which can also interact with cysteine residues to form reversible or irreversible adducts.[4] The bromine substituent on the aromatic ring provides a vector for synthetic elaboration, allowing for fragment growing or linking strategies to enhance potency and selectivity.[5][6][7]

These application notes provide a comprehensive overview of the use of this compound in FBDD, including detailed protocols for covalent fragment screening, hit validation, and characterization. While direct experimental data for this specific fragment is limited in published literature, the methodologies and principles are based on established practices for similar electrophilic fragments.[8]

Key Applications

  • Covalent Inhibitor Discovery: The primary application is the discovery of covalent inhibitors that target nucleophilic residues, most commonly cysteine, within the active or allosteric sites of proteins.[9][10] Cysteine proteases, kinases, and deubiquitinases are prominent target classes.[4][11][12]

  • Fragment Growing and Linking: The bromine atom serves as a chemical handle for synthetic elaboration. Once a binding mode is confirmed, medicinal chemists can use techniques like Suzuki or Heck coupling to "grow" the fragment, adding new chemical functionalities to improve affinity and selectivity.[5][6] Alternatively, if another fragment is found to bind in a proximal pocket, the bromine can be used as an attachment point to link the two fragments.[5][7]

  • Mapping Protein "Hot Spots": Screening with electrophilic fragments like this compound can help identify reactive, functionally important amino acids ("hot spots") on a protein surface that are amenable to covalent modification, even for targets previously considered "undruggable".[1]

Physicochemical Properties (Rule of Three Compliance)

For a fragment to be considered a good starting point in FBDD, it should generally adhere to the "Rule of Three".[3]

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight 274.98 g/mol < 300 g/mol Yes
cLogP ~2.5< 3Yes
Hydrogen Bond Donors 0≤ 3Yes
Hydrogen Bond Acceptors 1 (Nitrile)≤ 3Yes
Rotatable Bonds 1≤ 3Yes

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-(cysteinylmethyl)benzonitrile Derivative (for Assay Validation)

This protocol describes a general method for reacting this compound with a cysteine-containing peptide or N-acetyl-L-cysteine to generate a standard compound for analytical and assay validation.

Materials:

  • This compound

  • N-acetyl-L-cysteine

  • Methanol

  • 1 N Sodium Hydroxide (NaOH)

  • 0.1 N Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for chromatography

Procedure:

  • Dissolve this compound (1.0 mmol) and N-acetyl-L-cysteine (1.1 mmol) in methanol (15 mL).

  • Adjust the pH of the reaction mixture to 9-10 with 1 N NaOH while stirring.

  • Stir the reaction at room temperature for 2-3 hours, monitoring progress by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Acidify the residue with 0.1 N HCl and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in a vacuum.

  • Purify the resulting product by silica gel chromatography to yield the desired N-acetyl-S-(5-bromo-2-cyanobenzyl)-L-cysteine.

Protocol 2: Covalent Fragment Screening using Intact Protein Mass Spectrometry

This protocol outlines a primary screen to identify if this compound covalently modifies a target protein containing one or more cysteine residues.

Materials:

  • Purified target protein (e.g., a cysteine protease) at 1-5 mg/mL.

  • This compound stock solution (10 mM in DMSO).

  • Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

  • Quenching solution (1 M Dithiothreitol (DTT) or 2-Mercaptoethanol).

  • LC-MS grade water and acetonitrile with 0.1% formic acid.

  • Desalting column (e.g., C4 ZipTip).

  • Mass Spectrometer (e.g., ESI-Q-TOF).

Procedure:

  • Incubation: In a microcentrifuge tube, combine the target protein (final concentration 2-10 µM) with this compound (final concentration 10-100 µM) in the reaction buffer. Include a DMSO-only control.

  • Incubate the reaction at room temperature or 37°C for 1 to 4 hours.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10 mM to consume any unreacted fragment.

  • Sample Preparation: Desalt the protein sample using a C4 ZipTip according to the manufacturer's protocol to remove non-covalently bound fragments and buffer salts.

  • Mass Spectrometry Analysis: Analyze the desalted protein by LC-MS. Acquire spectra in the appropriate mass range for the intact protein.

  • Data Analysis: Deconvolute the raw mass spectra to determine the intact mass of the protein. A mass shift corresponding to the addition of the fragment's mass (C8H5BrN = 194.97 Da, as the bromine from the bromomethyl group is the leaving group) indicates a covalent binding event.[13][14]

Protocol 3: Biophysical Hit Validation using Differential Scanning Fluorimetry (nanoDSF)

This protocol is used as an orthogonal method to confirm the interaction of the fragment with the target protein by measuring changes in protein thermal stability.

Materials:

  • Purified target protein.

  • This compound stock solution (10 mM in DMSO).

  • DSF Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

  • nanoDSF instrument (e.g., Prometheus).

  • nanoDSF capillaries.

Procedure:

  • Prepare a master mix of the target protein in DSF buffer at a final concentration of 0.5-1 mg/mL.

  • Prepare a dilution series of this compound in DSF buffer. Also, prepare a buffer-only and a DMSO control.

  • Mix the protein solution with the fragment dilutions in the nanoDSF capillaries. A typical final fragment concentration range is 1 µM to 1 mM.

  • Load the capillaries into the nanoDSF instrument.

  • Apply a thermal ramp, for example, from 20°C to 95°C at a rate of 1°C/minute. The instrument will monitor changes in tryptophan fluorescence.

  • Data Analysis: The instrument software calculates the melting temperature (Tm) for each sample. A significant shift in Tm (ΔTm) in the presence of the fragment compared to the DMSO control indicates a binding event.[15] Note that covalent modification can lead to either stabilization or destabilization.

Protocol 4: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol assesses the cytotoxic effect of this compound or its derivatives on human cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer).[8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • This compound stock solution (in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 N HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle (DMSO) controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[8]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[16]

Quantitative Data Summary

The following tables present hypothetical and comparative data for electrophilic fragments, including this compound, based on typical results from FBDD campaigns.

Table 1: Biophysical Screening Results for Fragments Targeting a Model Cysteine Protease

Fragment IDMethodResult TypeValueNotes
5-B-2-BMB Intact MSMass Shift+195 DaCovalent adduct confirmed
5-B-2-BMB nanoDSFΔTm+3.2 °CTarget stabilization observed
Fragment A (Non-covalent)SPRKD250 µMWeak reversible binding
Fragment B (Chloroacetamide)Intact MSMass Shift+189 DaCovalent adduct confirmed
Fragment B (Chloroacetamide)nanoDSFΔTm+4.5 °CStronger stabilization

Table 2: Comparative In Vitro Cytotoxicity Data (IC50 in µM)

Data is illustrative and based on published results for structurally related brominated benzonitrile and isoquinoline derivatives.[8]

CompoundMCF-7 (Breast)A549 (Lung)PC3 (Prostate)
5-B-2-BMB (Hypothetical) 15.521.218.9
Derivative 1 (Thioether)9.814.312.1
Derivative 2 (Amine)25.130.528.4
Doxorubicin (Control)0.81.10.9

Visualizations

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization cluster_2 Preclinical Development FragmentLibrary Fragment Library (5-B-2-BMB) Screening Primary Screen (Mass Spectrometry) FragmentLibrary->Screening HitValidation Hit Validation (nanoDSF, SPR, NMR) Screening->HitValidation Structure Structural Biology (X-ray Crystallography) HitValidation->Structure SBDD Structure-Based Design (Fragment Growing/Linking) Structure->SBDD LeadOpt Lead Optimization (SAR Studies) SBDD->LeadOpt InVitro In Vitro Assays (Cytotoxicity, MOA) LeadOpt->InVitro InVivo In Vivo Models InVitro->InVivo Candidate Preclinical Candidate InVivo->Candidate

Caption: General workflow for Fragment-Based Drug Discovery (FBDD).

Covalent_Modification_Pathway Target Target Protein (with Cys-SH) Complex Non-covalent Binding Complex Target->Complex Reversible Binding Fragment This compound Fragment->Complex CovalentAdduct Covalent Adduct (Protein-S-CH2-Ar-CN) Complex->CovalentAdduct Covalent Bond Formation (SN2 Reaction) LeavingGroup HBr CovalentAdduct->LeavingGroup

Caption: Proposed mechanism of covalent modification of a cysteine residue.

References

Application Notes and Protocols for Suzuki and Heck Coupling Reactions with 5-Bromo-2-(bromomethyl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective functionalization of 5-Bromo-2-(bromomethyl)benzonitrile at the C5 position via Suzuki and Heck cross-coupling reactions. This versatile building block contains two distinct bromide functionalities: an aryl bromide and a benzyl bromide. The inherent difference in reactivity between the C(sp²)-Br and C(sp³)-Br bonds allows for selective palladium-catalyzed C-C bond formation at the aryl position, leaving the bromomethyl group intact for further synthetic transformations. This selectivity is crucial for the synthesis of complex molecules in medicinal chemistry and materials science.

Suzuki Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound, such as a boronic acid or its ester. For this compound, this reaction enables the selective substitution of the bromine atom at the C5 position with various aryl or heteroaryl groups, yielding 5-aryl-2-(bromomethyl)benzonitrile derivatives.

Data Presentation: Suzuki Coupling of Analogous Bromobenzyl Halides

The following table summarizes representative quantitative data for Suzuki coupling reactions of substrates analogous to this compound, demonstrating the selective coupling at the C(sp²)-Br bond.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Bromo-4-(chloromethyl)benzenep-Tolylboronic acidPd(OAc)₂ (0.2)PCy₃·HBF₄ (0.4)Cs₂CO₃Toluene/H₂O80299
21-Bromo-3-(chloromethyl)benzenep-Tolylboronic acidPd(OAc)₂ (0.2)PCy₃·HBF₄ (0.4)Cs₂CO₃Toluene/H₂O80298
31-Bromo-2-(chloromethyl)benzenep-Tolylboronic acidPd(OAc)₂ (0.2)PCy₃·HBF₄ (0.4)Cs₂CO₃Toluene/H₂O80295
42-Bromo-5-(bromomethyl)thiophenePhenylboronic acidPd(PPh₃)₄ (2.5)-K₃PO₄1,4-Dioxane/H₂O901276
Experimental Protocol: Suzuki Coupling of this compound

This protocol is adapted from procedures for analogous substrates and is designed to achieve selective coupling at the C5 position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.2 mol%)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Toluene

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or reaction vial

  • Magnetic stirrer and heating plate

  • Condenser

  • Standard glassware for inert atmosphere techniques

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), Pd(OAc)₂ (0.2 mol%), PCy₃·HBF₄ (0.4 mol%), and Cs₂CO₃ (2.0 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add degassed toluene and degassed water in a 10:1 ratio (v/v) to the flask via syringe. The final concentration of the substrate should be approximately 0.1-0.2 M.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-(bromomethyl)benzonitrile.

Heck Coupling Reaction

The Heck-Mizoroki reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene to form a substituted alkene.[1] For this compound, this reaction allows for the introduction of a vinyl group at the C5 position, leading to 5-alkenyl-2-(bromomethyl)benzonitrile derivatives. The reaction is expected to proceed selectively at the more reactive aryl bromide position.[2]

Data Presentation: Heck Coupling of Analogous Aryl Bromides

The following table summarizes typical conditions for the Heck reaction of various aryl bromides with common alkenes, which can serve as a starting point for the optimization of reactions with this compound.

EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1BromobenzeneStyrenePd(OAc)₂ (1)PPh₃ (2)Et₃NDMF100495
24-Bromoacetophenonen-Butyl acrylatePd(OAc)₂ (1)-K₂CO₃DMF120685
34-BromobenzonitrileStyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NAcetonitrile100492
41-Bromo-4-nitrobenzeneMethyl acrylatePdCl₂(PPh₃)₂ (2)-NaOAcDMF100290
Experimental Protocol: Heck Coupling of this compound

This general protocol is based on established procedures for the Heck reaction of aryl bromides.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene, n-Butyl acrylate) (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃)) (if required, 2-4 mol%)

  • Base (e.g., Triethylamine (Et₃N), Potassium carbonate (K₂CO₃)) (1.5-2.5 equiv)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or reaction vial

  • Magnetic stirrer and heating plate

  • Condenser

  • Standard glassware for inert atmosphere techniques

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound (1.0 equiv), palladium catalyst, and phosphine ligand (if applicable).

  • Add the anhydrous solvent, followed by the base and the alkene.

  • Heat the reaction mixture to 100-120 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding 5-alkenyl-2-(bromomethyl)benzonitrile.

Visualizations

Suzuki_Coupling_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex1 Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation R'-B(OH)₂ Base pd_complex2 Ar-Pd(II)L₂(R') transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-R' reductive_elimination->product

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Heck_Coupling_Cycle Catalytic Cycle of the Heck-Mizoroki Reaction pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex1 Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex1 migratory_insertion Migratory Insertion pd_complex1->migratory_insertion Alkene pd_complex2 R-CH₂-CH(Ar)-Pd(II)L₂(Br) migratory_insertion->pd_complex2 beta_hydride_elimination β-Hydride Elimination pd_complex2->beta_hydride_elimination product Ar-CH=CH-R beta_hydride_elimination->product base_regeneration Base Regeneration beta_hydride_elimination->base_regeneration H-Pd(II)L₂(Br) base_regeneration->pd0 Base

Caption: Catalytic Cycle of the Heck-Mizoroki Reaction.

Experimental_Workflow start Reaction Setup (Substrate, Reagents, Catalyst, Solvent) reaction Inert Atmosphere Heating & Stirring start->reaction monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification product Pure Product purification->product

Caption: General Experimental Workflow for Cross-Coupling Reactions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-(bromomethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield for the synthesis of 5-Bromo-2-(bromomethyl)benzonitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most prevalent method for synthesizing this compound is through the radical bromination of 5-bromo-2-methylbenzonitrile. This reaction typically employs a brominating agent like N-Bromosuccinimide (NBS) and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a suitable solvent.[1][2]

Q2: What are the key reagents and their roles in this synthesis?

  • 5-bromo-2-methylbenzonitrile: The starting material.

  • N-Bromosuccinimide (NBS): The bromine source for the radical reaction. It is often preferred over molecular bromine (Br₂) as it provides a low, constant concentration of bromine, which helps to minimize side reactions.[3][4]

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide: A radical initiator that, upon heating or irradiation, generates free radicals to initiate the chain reaction.[1][2]

  • Solvent: An inert solvent is required to dissolve the reactants. Carbon tetrachloride (CCl₄) has been traditionally used, but due to its toxicity, alternative solvents like chlorobenzene, acetonitrile, or methyl acetate are now more common.

Q3: What is the underlying mechanism of this benzylic bromination?

The reaction proceeds via a free radical chain mechanism, often referred to as the Wohl-Ziegler reaction.[4] The process involves three main stages:

  • Initiation: The radical initiator (e.g., AIBN) decomposes upon heating or UV irradiation to form radicals. These radicals then react with NBS to generate a bromine radical.

  • Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 5-bromo-2-methylbenzonitrile, forming a resonance-stabilized benzylic radical. This benzylic radical then reacts with a bromine source (either NBS or Br₂ generated in situ) to form the desired product, this compound, and a new bromine radical, which continues the chain reaction.

  • Termination: The reaction is terminated when two radicals combine.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive radical initiator. 2. Impure NBS. 3. Reaction not initiated (insufficient temperature or light). 4. Presence of radical inhibitors (e.g., oxygen).1. Use a fresh batch of AIBN or benzoyl peroxide. 2. Recrystallize NBS from water if it appears yellow. 3. Ensure the reaction is heated to the appropriate temperature for the chosen initiator (typically reflux) or irradiated with a suitable UV lamp. 4. Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Dibrominated Side Product (5-Bromo-2-(dibromomethyl)benzonitrile) 1. Excess of NBS used. 2. Prolonged reaction time.1. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of NBS relative to the starting material. 2. Monitor the reaction progress by TLC or GC and stop the reaction once the starting material is consumed.
Formation of Aromatic Bromination Side Products 1. Presence of acid, which can promote electrophilic aromatic substitution. 2. Use of a polar protic solvent.1. Ensure all glassware is dry and reagents are free of acidic impurities. 2. Use a non-polar aprotic solvent like carbon tetrachloride or chlorobenzene. If a more polar solvent like acetonitrile is used, ensure the reaction conditions favor radical pathways (i.e., presence of a radical initiator and absence of strong acids).
Difficult Purification 1. Presence of succinimide byproduct. 2. Similar polarity of the product and unreacted starting material or side products.1. After the reaction, cool the mixture and filter off the precipitated succinimide. Alternatively, wash the organic layer with water or an aqueous base to remove succinimide. 2. Utilize column chromatography with a suitable eluent system (e.g., hexane/ethyl acetate) to separate the components. Recrystallization from a suitable solvent can also be effective.

Experimental Protocols

Protocol 1: Synthesis of this compound (Based on an analogous procedure for 4-(bromomethyl)benzonitrile)

This protocol is adapted from the synthesis of a closely related compound and may require optimization for the specific substrate.[1]

Materials:

  • 5-bromo-2-methylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-bromo-2-methylbenzonitrile in anhydrous CCl₄, add N-bromosuccinimide (1.1 equivalents) and AIBN (0.1 equivalents).

  • Reflux the reaction mixture under an inert atmosphere for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide precipitate and wash the solid with a small amount of cold CCl₄.

  • Combine the filtrates and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford this compound.

Visualizations

Reaction Workflow

G Experimental Workflow for Benzylic Bromination start Start reactants Combine 5-bromo-2-methylbenzonitrile, NBS, and AIBN in solvent start->reactants reflux Reflux under inert atmosphere (initiation and propagation) reactants->reflux workup Reaction work-up: - Cool and filter succinimide - Aqueous washes reflux->workup purification Purification: - Column chromatography - Recrystallization workup->purification product This compound purification->product end End product->end G Mechanism of Radical Benzylic Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN rad_initiator 2 R• + N₂ AIBN->rad_initiator Heat/Light Br_rad Br• rad_initiator->Br_rad + NBS NBS NBS HBr HBr Br_rad->HBr - H from starting material starting_material 5-bromo-2-methyl- benzonitrile benzyl_rad Benzylic Radical starting_material->benzyl_rad + Br• product 5-Bromo-2-(bromomethyl)- benzonitrile benzyl_rad->product + Br₂ Br2 Br₂ HBr->Br2 + NBS product->Br_rad - Br• (continues chain) term1 Br• + Br• → Br₂ term2 R• + Br• → R-Br term3 R• + R• → R-R

References

Technical Support Center: Purification of 5-Bromo-2-(bromomethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 5-Bromo-2-(bromomethyl)benzonitrile. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Purity After Recrystallization

Symptom Potential Cause Recommended Solution
Oily residue remains after crystallization.Incomplete removal of non-polar impurities or starting materials.Wash the crude solid with a cold, non-polar solvent like hexane before recrystallization.
Product is off-white or yellowish.Presence of colored impurities, possibly from the brominating agent or side reactions.Consider a pre-purification step such as a wash with a dilute sodium thiosulfate or sodium bisulfite solution to remove excess bromine.[1]
Purity does not improve significantly after multiple recrystallizations.The chosen solvent system is not optimal for separating the target compound from a specific impurity.Screen a variety of solvents or solvent mixtures. Good starting points for brominated aromatic compounds include ethanol, acetonitrile, or mixtures of hexane and dichloromethane.[1]
Significant product loss during recrystallization.The compound is too soluble in the chosen solvent, even at low temperatures.Use a minimal amount of hot solvent to dissolve the crude product.[2] Consider using a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.

Issue 2: Poor Separation During Column Chromatography

Symptom Potential Cause Recommended Solution
Co-elution of the product with impurities.The polarity of the eluent is too high, causing all components to move too quickly down the column.Start with a less polar solvent system and gradually increase the polarity. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.[3]
The product does not elute from the column.The eluent is not polar enough to move the compound through the stationary phase.Gradually increase the polarity of the mobile phase. Ensure the compound is not reacting with the stationary phase (e.g., silica gel).
Streaking or tailing of spots on TLC analysis of fractions.The column may be overloaded, or the compound might be interacting too strongly with the stationary phase.Use a larger column or less crude material. Adding a small amount of a more polar solvent to the eluent can sometimes reduce tailing.
Cracks or channels in the silica gel bed.Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and never allowed to run dry.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include:

  • Starting material: Unreacted 5-bromo-2-methylbenzonitrile.

  • Over-brominated species: Dibrominated or other polybrominated byproducts.[5]

  • Positional isomers: Bromination at other positions on the aromatic ring.[5]

  • Byproducts from the brominating agent: For example, if N-bromosuccinimide (NBS) is used, succinimide will be a byproduct.[1]

  • Residual bromine: Can impart a yellow or orange color to the product.[1]

Q2: Which purification technique is better for this compound: recrystallization or column chromatography?

A2: The choice depends on the impurity profile and the desired purity level.

  • Recrystallization is often effective for removing small amounts of impurities and is generally a simpler and more scalable technique.[6] It is a good first choice if the crude material is already relatively pure (>80%).[2]

  • Column chromatography is a more powerful technique for separating complex mixtures with multiple components or impurities with similar polarities to the product.[3][7] It is often necessary when recrystallization fails to achieve the desired purity.

Q3: How can I monitor the progress of my column chromatography purification?

A3: Since this compound is likely colorless, you will need to collect fractions and analyze them using Thin-Layer Chromatography (TLC).[3] Staining the TLC plates with a visualizing agent like potassium permanganate or using a UV lamp can help identify the fractions containing your product and assess their purity.

Q4: What is a good starting solvent system for column chromatography?

A4: A good starting point for many brominated aromatic compounds is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like dichloromethane or ethyl acetate.[8][9] The exact ratio should be determined by running preliminary TLC plates with different solvent mixtures to achieve good separation between your product and the impurities.

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/hexane) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

  • TLC Analysis: Determine an appropriate solvent system using TLC. The ideal solvent system will give the product an Rf value of approximately 0.3-0.4 and show good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.[4]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography solvent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or other suitable containers.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Purification Workflow for this compound crude Crude Product recrystallization Recrystallization crude->recrystallization purity_check1 Purity Check (TLC, NMR, etc.) recrystallization->purity_check1 column Column Chromatography purity_check2 Purity Check (TLC, NMR, etc.) column->purity_check2 purity_check1->column Purity < 98% pure_product Pure Product purity_check1->pure_product Purity > 98% purity_check2->pure_product Purity > 98% further_purification Further Purification Needed purity_check2->further_purification

Caption: A decision-making workflow for the purification of this compound.

Troubleshooting_Logic Troubleshooting Logic for Impure Product start Impure Product After Initial Purification identify_impurities Identify Impurities (NMR, LC-MS) start->identify_impurities starting_material Starting Material Present identify_impurities->starting_material over_brominated Over-brominated Species Present identify_impurities->over_brominated other_impurities Other Impurities identify_impurities->other_impurities optimize_column Optimize Column Chromatography (Gradient Elution) starting_material->optimize_column over_brominated->optimize_column optimize_recrystallization Optimize Recrystallization (Different Solvent) other_impurities->optimize_recrystallization chemical_wash Consider Chemical Wash (e.g., Na2S2O3) other_impurities->chemical_wash

Caption: A logical diagram for troubleshooting the purification of an impure product.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to help you optimize reaction conditions for nucleophilic aromatic substitution (SNAr) on benzonitriles.

Troubleshooting Guide

This section addresses common issues encountered during SNAr reactions with benzonitrile substrates in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: I am observing a very low yield or no formation of my desired product. What are the potential causes and how can I improve the conversion?

A1: Low conversion in an SNAr reaction is a frequent challenge that can stem from several factors related to reactants and reaction conditions. A systematic approach to troubleshooting is recommended.

  • Substrate Reactivity: The aromatic ring must be sufficiently "activated" towards nucleophilic attack. The benzonitrile cyano group is a strong electron-withdrawing group (EWG) that activates the ring, particularly when positioned ortho or para to the leaving group.[1][2] This positioning is crucial for stabilizing the negatively charged Meisenheimer complex intermediate via resonance.[1][2] If your substrate has the cyano group meta to the leaving group, activation will be significantly lower.

  • Leaving Group Ability: Contrary to SN2 reactions, fluoride is often the best leaving group in SNAr reactions.[1][3] Its high electronegativity enhances the electrophilicity of the carbon atom being attacked, which is the rate-determining step.[3][4] If your reaction is sluggish, consider using a fluoro-substituted benzonitrile if available.

  • Reaction Temperature: Many SNAr reactions require heating to overcome the activation energy barrier.[1][5] If you are running the reaction at room temperature, gradually increasing the temperature (e.g., to 50 °C, 80 °C, or reflux) while monitoring the progress by TLC or LC-MS can significantly improve the rate and yield.[1]

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred as they leave the anionic nucleophile more "naked" and reactive. Protic solvents (e.g., alcohols) can hydrogen-bond with the nucleophile, reducing its nucleophilicity and slowing the reaction.[6][7]

  • Nucleophile Strength: The nucleophile must be strong enough to attack the electron-deficient ring. If you are using a neutral nucleophile (e.g., an amine or alcohol), the addition of a base is often necessary to deprotonate it, thereby increasing its nucleophilicity.

Issue 2: Formation of Multiple Side Products

Q2: My TLC plate shows multiple spots, indicating side products. What are the common side reactions, and how can I minimize them?

A2: The formation of side products is a common issue. Here are some likely culprits and solutions:

  • Hydrolysis of Nitrile Group: The cyano group of your benzonitrile starting material or product can undergo hydrolysis to a carboxamide or carboxylic acid, especially under basic conditions at elevated temperatures in the presence of water.[1] Ensure you are using anhydrous solvents and reagents.

  • Reaction with Solvent: If you are using a potentially nucleophilic solvent (e.g., an alcohol) with a strong base, the solvent itself can compete with your intended nucleophile.[1] It is generally best to use a non-reactive, polar aprotic solvent.

  • Di-substitution: If your benzonitrile substrate has more than one leaving group, you might be getting multiple substitutions. To favor mono-substitution, you can try using a stoichiometric amount (1.0-1.2 equivalents) of the nucleophile and running the reaction at a lower temperature.

  • Benzyne Formation: Under very strong basic conditions (e.g., NaNH2), an elimination-addition mechanism via a "benzyne" intermediate can occur, which can lead to a mixture of regioisomers.[1][8] This is less common with activated benzonitriles but can be a concern if using exceptionally strong bases. Consider using a milder base like K2CO3 or Cs2CO3.

Issue 3: Difficult Product Purification

Q3: My product is difficult to purify. What are some effective work-up and purification strategies?

A3: Purification can be challenging, especially due to residual high-boiling polar aprotic solvents like DMSO or DMF.

  • Aqueous Work-up: A standard aqueous work-up is the essential first step.[1] This involves partitioning the reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and water to remove water-soluble reagents and byproducts.

    • If a basic catalyst or reagent was used, washing with a dilute acid solution (e.g., 1M HCl) can help remove it.

    • Conversely, if an acidic byproduct is present, a wash with a dilute base (e.g., saturated NaHCO3) is recommended.[1]

  • Removal of High-Boiling Solvents:

    • Extraction: For DMSO, extensive washing with brine (saturated NaCl solution) can help pull it into the aqueous layer.

    • Azeotropic Removal: For DMF, co-evaporation with a higher-boiling non-polar solvent like toluene or heptane under reduced pressure can be effective.

    • Lyophilization (Freeze-Drying): If the product is stable, lyophilization can be an effective method to remove residual DMSO or water.

  • Chromatography: Column chromatography is the most common method for final purification. A well-chosen solvent system, often identified through TLC analysis, is key to achieving good separation.

Frequently Asked Questions (FAQs)

Q1: Why are electron-withdrawing groups like the cyano group necessary for SNAr reactions?

A1: Electron-withdrawing groups (EWGs) are essential for activating the aromatic ring.[1][8][9][10] They achieve this in two ways:

  • Inductive/Resonance Withdrawal: They pull electron density from the aromatic ring, making the carbon atom attached to the leaving group more electron-deficient (electrophilic) and thus more susceptible to attack by a nucleophile.[1]

  • Stabilization of Intermediate: They stabilize the negatively charged intermediate (the Meisenheimer complex) through resonance, which lowers the activation energy of the reaction. For this stabilization to be effective, the EWG must be positioned ortho or para to the leaving group.[1][11]

Q2: What is the typical mechanism for an SNAr reaction on a benzonitrile?

A2: The reaction proceeds via a two-step addition-elimination mechanism .[1][2]

  • Addition (Rate-Determining Step): The nucleophile attacks the electrophilic carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][11] Aromaticity is temporarily lost in this step.

  • Elimination (Fast Step): The leaving group departs, taking its bonding electrons with it. This step restores the aromaticity of the ring, forming the final product.

Q3: Which solvent should I choose for my reaction?

A3: Polar aprotic solvents are the standard choice for SNAr reactions. They effectively solvate the cation associated with the nucleophile but not the anion, increasing the nucleophile's reactivity. Protic solvents should generally be avoided as they can solvate and deactivate the nucleophile through hydrogen bonding.[6][12][13]

Q4: How do I monitor the progress of my reaction?

A4: The most common and convenient method is Thin Layer Chromatography (TLC) .[1] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product spot. For more quantitative monitoring, techniques like Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[1]

Data Presentation

Table 1: Relative Reactivity of Leaving Groups in SNAr

Leaving GroupRelative RateRationale
-F FastestHighest electronegativity strongly polarizes the C-X bond, making the carbon highly electrophilic for the rate-determining nucleophilic attack.[1][3]
-Cl IntermediateLess electronegative than fluorine, leading to a less electrophilic carbon center.
-Br IntermediateSimilar in reactivity to chlorine.
-I SlowestAlthough the C-I bond is weakest, bond-breaking occurs in the fast step and does not significantly influence the overall reaction rate.[4]

Table 2: Common Solvents for SNAr on Benzonitriles

SolventTypeTypical Temperature Range (°C)Notes
Dimethyl Sulfoxide (DMSO) Polar Aprotic25 - 190Excellent solvating power, but high boiling point can make removal difficult.
N,N-Dimethylformamide (DMF) Polar Aprotic25 - 153Very common, good solvating power. Can be challenging to remove completely.
Acetonitrile (MeCN) Polar Aprotic25 - 82Lower boiling point makes for easier removal post-reaction.
Tetrahydrofuran (THF) Polar Aprotic25 - 66Less polar than DMF/DMSO but can be effective, especially for more reactive substrates.
Ethanol (EtOH) Polar Protic25 - 78Generally avoided as it can reduce nucleophilicity and may act as a competing nucleophile.[1][6]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution of 4-Fluorobenzonitrile with a Thiol Nucleophile

This protocol is a general guideline and may require optimization for specific substrates and nucleophiles.

Reagents & Equipment:

  • 4-Fluorobenzonitrile

  • Thiol nucleophile (e.g., thiophenol)

  • Base (e.g., Potassium Carbonate, K2CO3), anhydrous

  • Solvent (e.g., DMF), anhydrous

  • Round-bottom flask, magnetic stir bar, condenser, nitrogen/argon inlet

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add 4-fluorobenzonitrile (1.0 eq.), the thiol nucleophile (1.1 eq.), and potassium carbonate (1.5 eq.).

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Reaction Execution: Stir the mixture at room temperature or heat to the desired temperature (e.g., 80 °C) using an oil bath.

  • Monitoring the Reaction: Monitor the reaction progress by TLC until the 4-fluorobenzonitrile starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure substituted benzonitrile product.

Visualizations

Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.

Troubleshooting_Workflow start Low SNAr Yield check_activation Is EWG (-CN) ortho/para to Leaving Group? start->check_activation check_temp Increase Temperature? check_activation->check_temp Yes redesign Redesign Substrate check_activation->redesign No check_solvent Using Polar Aprotic Solvent (DMF, DMSO)? check_temp->check_solvent Yes increase_temp Increase Temp to 80°C+ check_temp->increase_temp No check_lg Is Leaving Group -F or -Cl? check_solvent->check_lg Yes change_solvent Switch to DMF/DMSO check_solvent->change_solvent No check_base Is Base Added (if Nu is neutral)? check_lg->check_base Yes change_lg Use Fluoro-Substrate check_lg->change_lg No add_base Add non-nucleophilic base (e.g., K2CO3) check_base->add_base No success Reaction Optimized check_base->success Yes

Caption: A logical workflow for troubleshooting low-yield SNAr reactions.

Reaction_Parameters center SNAr Success substrate Substrate (o/p-CN Activation) substrate->center nucleophile Strong Nucleophile nucleophile->center solvent Polar Aprotic Solvent solvent->center leaving_group Good LG (e.g., -F) leaving_group->center temperature Sufficient Heat temperature->center conditions Anhydrous Conditions conditions->center

Caption: Key experimental parameters influencing the success of SNAr reactions.

References

Technical Support Center: Synthesis and Scale-Up of 5-Bromo-2-(bromomethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 5-Bromo-2-(bromomethyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis of this key intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most prevalent method is the free-radical bromination of the benzylic methyl group of 5-Bromo-2-methylbenzonitrile. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a suitable solvent.[1][2][3]

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Scaling up this synthesis introduces several critical challenges:

  • Exothermicity: The reaction can be highly exothermic, necessitating careful temperature control to prevent runaway reactions and the formation of side products.[4][5]

  • Mass Transfer: Ensuring efficient mixing is crucial on a larger scale to maintain reaction homogeneity and achieve consistent results, especially when dealing with the solid NBS.[4][6]

  • Impurity Profile: The formation of impurities, such as the di-brominated byproduct and ring bromination products, can increase with scale.[7][8]

  • Purification: Isolating the pure product can be challenging due to the presence of structurally similar impurities.[4][8]

Q3: How does the choice of solvent affect the reaction?

A3: The solvent plays a crucial role in the selectivity of the reaction. Non-polar solvents like carbon tetrachloride (CCl₄) are traditionally used to minimize side reactions, particularly ring bromination.[1] However, due to safety and environmental concerns, alternative solvents like acetonitrile are being explored.[2][3] The use of polar solvents can sometimes promote undesired electrophilic aromatic substitution on the electron-rich ring.[6]

Q4: What are the common impurities, and how can they be minimized?

A4: The most common impurities are the di-brominated product (5-Bromo-2-(dibromomethyl)benzonitrile) and isomers resulting from ring bromination.

  • Di-bromination can be minimized by carefully controlling the stoichiometry of NBS (typically 1.0-1.1 equivalents) and monitoring the reaction to stop it once the starting material is consumed.[6]

  • Ring bromination is favored by the presence of acidic impurities or the use of polar solvents. Using a non-polar solvent and ensuring a reliable radical initiator is active can help suppress this side reaction.[1][6]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Low Yield/Incomplete Reaction - Inactive radical initiator.[6]- Insufficient reaction time or temperature.[4]- Presence of radical scavengers (e.g., oxygen).- Use a fresh batch of radical initiator.- Increase the reaction temperature or prolong the reaction time while monitoring progress via TLC or HPLC.[4]- Degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon).[6]
Formation of Di-brominated Impurity - Excess NBS used.[6]- Prolonged reaction time after consumption of starting material.- Use a stoichiometric amount of NBS (1.0-1.1 equivalents).[6]- Monitor the reaction closely and quench it as soon as the starting material is consumed.
Formation of Ring Bromination Impurities - Use of a polar solvent.[6]- Presence of acidic impurities.[6]- Ineffective radical initiation.- Switch to a non-polar solvent like CCl₄ or cyclohexane.[1]- Ensure all reagents and glassware are free from acidic residues.- Confirm the activity of the radical initiator.
Difficult Purification - Presence of structurally similar impurities.- Oily product that is difficult to crystallize.- Optimize the reaction conditions to minimize impurity formation.- Consider alternative purification methods such as column chromatography or recrystallization from a different solvent system.[1] For oily products, trituration with a non-polar solvent may induce solidification.[8]
Exothermic Runaway on Scale-up - Poor heat dissipation in a large reactor.[5]- Implement controlled, portion-wise, or continuous addition of NBS.[9]- Ensure the reactor has adequate cooling capacity and monitor the internal temperature closely.[4]

Experimental Protocols

General Lab-Scale Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-Bromo-2-methylbenzonitrile (1.0 eq) and a non-polar solvent such as carbon tetrachloride (CCl₄).

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN, ~0.1 eq).[1]

  • Reaction: Heat the mixture to reflux (for CCl₄, approx. 77°C) for 2-6 hours. The reaction can also be initiated photochemically at room temperature.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate with an aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.[1]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.[1]

Visualizations

G cluster_main Main Reaction Pathway cluster_side1 Side Reaction: Di-bromination cluster_side2 Side Reaction: Ring Bromination A 5-Bromo-2-methylbenzonitrile B Benzylic Radical Intermediate A->B Radical Initiator (e.g., AIBN) E Ring Brominated Isomers A->E Polar Solvent / Acidic Conditions C This compound (Desired Product) B->C NBS D 5-Bromo-2-(dibromomethyl)benzonitrile C->D Excess NBS

Caption: Reaction pathway and common side reactions.

G start Experiment Shows Poor Yield or High Impurity check_reaction Analyze Reaction Mixture (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete impurities Excess Impurities? incomplete->impurities No optimize_time_temp Increase Time/Temp or Check Initiator incomplete->optimize_time_temp Yes dibrom Di-bromination? impurities->dibrom Yes end Optimized Reaction optimize_time_temp->end ringbrom Ring Bromination? dibrom->ringbrom No adjust_nbs Reduce NBS Stoichiometry dibrom->adjust_nbs Yes change_solvent Use Non-polar Solvent / Check Reagent Purity ringbrom->change_solvent Yes ringbrom->end No adjust_nbs->end change_solvent->end

Caption: Troubleshooting workflow for reaction optimization.

References

Technical Support Center: Managing Thermal Stability of 5-Bromo-2-(bromomethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the thermal stability of 5-Bromo-2-(bromomethyl)benzonitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Disclaimer: Specific thermal stability data for this compound is not extensively available in public literature. Therefore, the information provided is based on the known properties of structurally related compounds, including benzyl bromides and aromatic nitriles. It is crucial to perform appropriate risk assessments and preliminary thermal analysis before proceeding with any large-scale or high-temperature experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal concerns when working with this compound?

A1: The primary thermal concerns are its potential for decomposition at elevated temperatures and its lachrymatory nature. The presence of a benzylic bromide functional group suggests that the C-Br bond may be susceptible to cleavage upon heating. Thermal decomposition can lead to the release of hazardous substances such as hydrogen bromide gas, carbon oxides, and nitrogen oxides.

Q2: What are the recommended storage conditions to ensure the thermal stability of this compound?

A2: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources. Containers should be tightly sealed to prevent exposure to moisture and atmospheric contaminants. It is also advisable to store it separately from incompatible materials such as strong bases, alcohols, amines, and metals.

Q3: Are there any known incompatible materials that could lower the thermal stability of this compound?

A3: Yes, contact with incompatible materials can promote decomposition, potentially at lower temperatures than expected. Key incompatibilities include:

  • Bases: Can promote elimination or substitution reactions.

  • Alcohols and Amines: Can react with the benzylic bromide.

  • Metals: Certain metals can catalyze decomposition.

  • Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.

Q4: What are the expected hazardous decomposition products of this compound?

A4: Upon thermal decomposition, this compound is expected to release a variety of hazardous substances, including:

  • Hydrogen Bromide (HBr)

  • Carbon Monoxide (CO)

  • Carbon Dioxide (CO₂)

  • Nitrogen Oxides (NOx)

  • Other brominated aromatic compounds.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Sample discoloration (yellowing/browning) upon gentle heating or prolonged storage at room temperature. This may indicate slow decomposition or reaction with impurities. The benzylic bromide moiety can be reactive.Store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). Ensure storage containers are clean and dry. Consider re-purification if purity is critical for your application.
Unexpected pressure build-up in a reaction vessel upon heating. This is likely due to the evolution of gaseous decomposition products, such as HBr. The decomposition may be occurring at a lower temperature than anticipated.Immediately and cautiously vent the reaction vessel in a well-ventilated fume hood. Cool the reaction mixture. Re-evaluate the thermal stability of the compound under your specific reaction conditions, perhaps by performing a small-scale test with appropriate monitoring.
Inconsistent results in thermal analysis (e.g., TGA, DSC). This could be due to variations in sample preparation, impurities, or interactions with the analysis pan material (e.g., aluminum).Ensure the sample is representative and properly prepared. Use an inert pan material such as platinum or ceramic if reactivity with aluminum is suspected. Run a blank analysis to ensure the instrument is performing correctly.
Strong lachrymatory effect or irritation in the laboratory. This indicates the release of volatile and irritating components of the compound or its decomposition products.Always handle this compound in a certified chemical fume hood.[1] Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1] Ensure adequate ventilation in the work area.

Quantitative Data Summary

Due to the lack of specific experimental data for this compound, the following table provides a comparative overview of thermal data for related compounds to offer a qualitative understanding.

Compound Melting Point (°C) Decomposition Onset (TGA, °C) Key Observations
2-(Bromomethyl)benzonitrile72-74Data not availableA structurally similar compound.
Benzyl Bromide-4 to -3~199 (Boiling Point)The parent compound without the nitrile and bromo substituents on the ring. It is a lachrymator.
Poly(arylene ether nitrile)sNot Applicable450-550 (in N₂)High-performance polymers containing aromatic nitrile groups, indicating the nitrile moiety itself is generally thermally stable.

Note: The decomposition onset for this compound is expected to be influenced by the presence of the bromine substituent on the aromatic ring and the benzylic bromide group.

Experimental Protocols

Thermogravimetric Analysis (TGA) Protocol (General)

This protocol provides a general procedure for assessing the thermal stability of this compound.

  • Instrument Preparation: Ensure the TGA instrument is calibrated and the balance is tared.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a suitable TGA pan (platinum or ceramic is recommended to avoid reactivity).

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen (or air, depending on the desired experimental conditions) with a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp up to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the weight loss as a function of temperature. Determine the onset of decomposition (the temperature at which significant weight loss begins) and the temperatures corresponding to 5% and 10% weight loss (Td5% and Td10%).

Differential Scanning Calorimetry (DSC) Protocol (General)

This protocol provides a general procedure for determining thermal transitions such as melting and decomposition.

  • Instrument Preparation: Ensure the DSC instrument is calibrated.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan (or a gold-plated stainless steel pan for higher temperatures and to prevent reactivity).

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen with a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp up to 300 °C (or a temperature below significant decomposition as determined by TGA) at a heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Interpretation sample This compound weigh Weigh Sample (2-10 mg) sample->weigh pan Place in Inert Pan weigh->pan tga_instrument TGA Instrument pan->tga_instrument dsc_instrument DSC Instrument pan->dsc_instrument tga_conditions Set Conditions (N2 atm, 10°C/min ramp) tga_instrument->tga_conditions tga_run Run TGA tga_conditions->tga_run tga_data Obtain Weight Loss vs. Temp tga_run->tga_data analyze_tga Determine Decomposition Temp. tga_data->analyze_tga dsc_conditions Set Conditions (N2 atm, 10°C/min ramp) dsc_instrument->dsc_conditions dsc_run Run DSC dsc_conditions->dsc_run dsc_data Obtain Heat Flow vs. Temp dsc_run->dsc_data analyze_dsc Identify Melting & Other Transitions dsc_data->analyze_dsc report Generate Stability Report analyze_tga->report analyze_dsc->report

Caption: Workflow for Thermal Analysis of this compound.

decomposition_pathway cluster_initial Initial Decomposition cluster_products Intermediate Species cluster_secondary Secondary Reactions & Products parent This compound radical_formation Homolytic Cleavage of C-Br Bond parent->radical_formation Heat (Δ) benzyl_radical Substituted Benzyl Radical radical_formation->benzyl_radical br_radical Bromine Radical (Br•) radical_formation->br_radical rearrangement Radical Rearrangement & Fragmentation benzyl_radical->rearrangement hbr Hydrogen Bromide (HBr) br_radical->hbr + H• source other_products Other Brominated Aromatics, Polymeric Material, NOx, CO, CO2 rearrangement->other_products

Caption: Proposed Thermal Decomposition Pathway for this compound.

References

solvent effects on the reactivity of 5-Bromo-2-(bromomethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Bromo-2-(bromomethyl)benzonitrile

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound, with a focus on solvent-related effects.

Q1: My nucleophilic substitution reaction at the benzylic bromide is slow or incomplete, with significant starting material remaining. What is the likely cause?

A1: An incomplete reaction is often attributed to the choice of solvent, which can significantly affect the reactivity of the nucleophile.

  • Issue: If you are using a polar protic solvent (e.g., ethanol, methanol, water), it can form a hydrogen-bond "cage" around the nucleophile. This solvation stabilizes the nucleophile, reducing its energy and making it less reactive.[1][2]

  • Recommended Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of a salt but leave the anionic nucleophile relatively "naked" and more reactive, which can significantly increase the rate of an SN2 reaction.[2]

  • Additional Tip: Ensure your reagents are sufficiently pure and dry, as water is a polar protic solvent that can hinder the reaction.

Q2: I am observing the formation of multiple side products. How can solvent choice help minimize this?

A2: Side product formation can be influenced by the solvent's ability to promote competing reaction pathways. This compound has two reactive sites: the highly reactive benzylic bromide and the less reactive aryl bromide.

  • Issue: Highly polar solvents might promote undesired SN1-type reactions at the benzylic position, leading to carbocation intermediates that can undergo rearrangement or react with the solvent itself if it is nucleophilic (e.g., solvolysis in alcohols).

  • Recommended Solution: For SN2 reactions, a less polar or a polar aprotic solvent is generally preferred to disfavor the formation of a carbocation intermediate.[1] If elimination reactions are a concern, consider using a less basic nucleophile or running the reaction at a lower temperature.

  • For Selective Reactions: To favor substitution at the benzylic position over the aryl bromide, standard SN2 conditions with a suitable nucleophile in a polar aprotic solvent are typically effective, as the benzylic bromide is significantly more reactive.[3][4]

Q3: The yield of my desired product is consistently low, even when the starting material is fully consumed.

A3: Low yields, in this case, might point towards product degradation or subsequent reactions.

  • Issue: Some polar aprotic solvents, like DMSO, can be problematic if the reaction requires heating, as they can decompose or promote side reactions with highly reactive species.[2] Additionally, if the product is unstable under the reaction conditions, a prolonged reaction time in any solvent can lead to degradation.

  • Recommended Solution: If heating is necessary, consider a more stable polar aprotic solvent like DMF or switching to a nonpolar solvent like toluene if reactant solubility allows.[2] Monitoring the reaction closely with TLC and stopping it as soon as the starting material is consumed can also prevent product degradation.

Frequently Asked Questions (FAQs)

Q1: What are the key differences in solvent choice for reactions at the benzylic bromide versus the aryl bromide of this compound?

A1: The two bromine atoms have different reactivities, requiring different reaction conditions and solvent choices.

  • Benzylic Bromide: This site is highly reactive towards nucleophilic substitution (SN2). Polar aprotic solvents like DMF, DMSO, and acetonitrile are ideal as they enhance the nucleophilicity of the attacking species.[2]

  • Aryl Bromide: The aryl bromide is much less reactive towards nucleophilic substitution and typically requires metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). The choice of solvent for these reactions depends on the specific catalytic system but often includes ethers (like THF or dioxane), aromatic hydrocarbons (like toluene), or polar aprotic solvents (like DMF).

Q2: How do polar protic and polar aprotic solvents affect nucleophilic substitution at the benzylic position?

A2: The effect of the solvent is primarily on the nucleophile.

  • Polar Protic Solvents (e.g., ethanol, methanol): These solvents have O-H or N-H bonds and can form hydrogen bonds.[1] They solvate and stabilize anionic nucleophiles, which lowers their reactivity and slows down SN2 reactions.[1][2] However, they are very effective at stabilizing the carbocation intermediate in SN1 reactions.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds.[1][2] They are poor at solvating anions, leaving the nucleophile more reactive and accelerating SN2 reactions.[2]

Q3: Can nonpolar solvents be used for reactions with this compound?

A3: Yes, but with limitations. Nonpolar solvents like hexane, toluene, or dichloromethane have low dielectric constants and do not effectively solvate charged species.[2] They can be used if the reactants have sufficient solubility. For instance, radical bromination to synthesize similar compounds often uses carbon tetrachloride (CCl₄).[5][6] For nucleophilic substitutions, the solubility of ionic nucleophiles can be very low in nonpolar solvents, often making them a poor choice unless phase-transfer catalysts are used.

Data Presentation

The following table summarizes the expected qualitative effects of different solvent classes on a typical SN2 reaction at the benzylic position of this compound with a charged nucleophile (e.g., NaN₃).

Solvent ClassExample SolventsRelative Reaction RateExpected YieldKey Considerations
Polar Aprotic DMF, DMSO, AcetonitrileFastHighGenerally the best choice for SN2. Can be difficult to remove. DMSO may decompose with heat.[2]
Polar Protic Ethanol, Methanol, WaterSlowLow to ModerateSolvates and deactivates the nucleophile.[1][2] Risk of solvolysis as a side reaction.
Nonpolar Toluene, Hexane, DichloromethaneVery SlowLowPoor solubility for most ionic nucleophiles.[2] May be suitable for specific reactions with soluble, neutral nucleophiles.

Experimental Protocols

Protocol: Nucleophilic Substitution of the Benzylic Bromide with Sodium Azide

This protocol describes a representative procedure for the SN2 reaction at the benzylic position of this compound.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound in anhydrous DMF.

  • Reagent Addition: Add sodium azide to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by pouring the mixture into water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 times).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Solvent Selection and Considerations:

  • Primary Choice (DMF): DMF is an excellent polar aprotic solvent for this reaction as it readily dissolves both the organic substrate and the sodium azide, while enhancing the reactivity of the azide nucleophile.[7]

  • Alternative (Acetonitrile): Acetonitrile is another suitable polar aprotic solvent. It is generally less toxic and easier to remove than DMF, although the solubility of some salts may be lower.

  • Avoid (Ethanol/Methanol): Using a protic solvent like ethanol would significantly slow down the reaction due to the solvation of the azide anion.[1]

Visualizations

experimental_workflow Experimental Workflow for Nucleophilic Substitution setup 1. Reaction Setup Dissolve substrate in anhydrous DMF under N2 atmosphere addition 2. Reagent Addition Add Sodium Azide at room temperature setup->addition reaction 3. Reaction Stir and monitor by TLC addition->reaction workup 4. Work-up Quench with water reaction->workup extraction 5. Extraction Extract with Ethyl Acetate workup->extraction washing 6. Washing Wash with water and brine extraction->washing drying 7. Drying & Concentration Dry over MgSO4 and evaporate solvent washing->drying purification 8. Purification Column chromatography drying->purification troubleshooting_tree Troubleshooting Solvent Choice for Nucleophilic Substitution start Start: Low Yield or Incomplete Reaction solvent_type What type of solvent are you using? start->solvent_type protic_check Using Polar Protic? (e.g., EtOH, MeOH) solvent_type->protic_check Protic aprotic_check Using Polar Aprotic? (e.g., DMF, DMSO) solvent_type->aprotic_check Aprotic nonpolar_check Using Nonpolar? (e.g., Toluene, Hexane) solvent_type->nonpolar_check Nonpolar solution_protic Issue: Nucleophile is over-solvated and deactivated. Solution: Switch to a Polar Aprotic solvent like DMF or Acetonitrile. protic_check->solution_protic solution_aprotic Check for moisture or reagent purity. Consider reaction temperature. Is the reaction heated in DMSO? If so, consider DMF. aprotic_check->solution_aprotic solution_nonpolar Issue: Poor solubility of ionic nucleophile. Solution: Switch to a Polar Aprotic solvent. Consider a phase-transfer catalyst if nonpolar solvent is required. nonpolar_check->solution_nonpolar

References

Technical Support Center: Reactions Involving 5-Bromo-2-(bromomethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for the workup procedures of chemical reactions involving 5-Bromo-2-(bromomethyl)benzonitrile. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a standard workup procedure for a reaction involving this compound?

A1: A typical workup procedure aims to quench the reaction, separate the desired product from the reaction mixture, and remove impurities. While the exact steps depend on the reaction solvent and reagents used, a general protocol is as follows:

  • Quenching: The reaction mixture is first cooled to room temperature or 0 °C. The choice of quenching agent depends on the reactants. For instance, if a strong base was used, a mild acidic solution like saturated aqueous ammonium chloride (NH₄Cl) can be slowly added to neutralize it.[1] If unreacted brominating agents like N-bromosuccinimide (NBS) are present, a reducing agent like sodium thiosulfate or sodium bisulfite solution may be used.

  • Extraction: The product is then extracted from the aqueous phase into an organic solvent in which it is highly soluble, such as dichloromethane (DCM) or ethyl acetate.[2] The mixture is transferred to a separatory funnel, and the organic layer is collected. This process may be repeated to maximize the yield.

  • Washing: The organic layer is washed sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution to remove acidic impurities, and finally with brine (saturated NaCl solution) to aid in the removal of water.[1][3]

  • Drying: The collected organic layer is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water.[1][3]

  • Concentration: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product.[3][4]

  • Purification: The crude product is then purified, typically by recrystallization or column chromatography, to obtain the final product with high purity.[3][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed before starting the workup.[3]
Product decomposition during workup.This compound is a benzylic bromide and can be sensitive to heat, light, and strong bases which can lead to decomposition or side reactions.[6] Avoid prolonged exposure to high temperatures during solvent removal. Workup should be performed promptly after the reaction is complete.
Product loss during extraction.Ensure the extraction solvent is appropriate for the product's polarity. Perform multiple extractions to maximize recovery.
Formation of Impurities Hydrolysis of the bromomethyl group.The benzylic bromide is susceptible to hydrolysis by water or other nucleophiles, forming the corresponding benzyl alcohol byproduct (5-Bromo-2-(hydroxymethyl)benzonitrile).[6] Use anhydrous solvents for the reaction and minimize contact with water during the initial stages of the workup. If possible, perform the workup under an inert atmosphere.
Over-bromination.If the reaction is a bromination to form the title compound, the use of excess brominating agent can lead to dibrominated species.[6][7] Carefully control the stoichiometry of the brominating agent.
Presence of starting materials.Incomplete reaction.
Emulsion during Extraction Formation of a stable mixture of organic and aqueous layers.Add brine to the separatory funnel to help break the emulsion. If the emulsion persists, filtration through a pad of Celite® may be effective.
Product is an Oil Instead of a Solid Presence of residual solvent or impurities.Ensure all solvent is removed under high vacuum. If impurities are present, repurify the product using column chromatography or recrystallization from a different solvent system.

Experimental Protocols

General Aqueous Workup Protocol

This protocol is a standard procedure for isolating a product like this compound from a reaction mixture.

  • Cooling and Quenching:

    • Cool the reaction vessel to 0 °C using an ice bath.

    • Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) with vigorous stirring to quench the reaction. The volume of the quenching solution should be approximately equal to the reaction volume.[1]

    • Continue stirring for 15-30 minutes at 0 °C.

  • Extraction:

    • Transfer the entire mixture to a separatory funnel.

    • Add an appropriate organic extraction solvent (e.g., dichloromethane or ethyl acetate).

    • Shake the funnel vigorously, venting periodically to release pressure.

    • Allow the layers to separate and collect the organic layer.

    • Repeat the extraction from the aqueous layer two more times to maximize product recovery.

  • Washing:

    • Combine all organic extracts in the separatory funnel.

    • Wash the organic layer sequentially with:

      • Deionized water (1 x volume of the organic layer).

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x volume), if the reaction was conducted under acidic conditions.[3]

      • Brine (saturated aqueous NaCl solution) (1 x volume) to facilitate the removal of water.[1]

  • Drying and Concentration:

    • Transfer the washed organic layer to an Erlenmeyer flask.

    • Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) and stir for 15-20 minutes.[1]

    • Filter the mixture to remove the drying agent, rinsing the agent with a small amount of the extraction solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[3]

Visualizations

Workup_Workflow Start Reaction Mixture Quench Quenching (e.g., aq. NH4Cl) Start->Quench Extract Extraction (e.g., DCM or EtOAc) Quench->Extract Wash Washing (H2O, NaHCO3, Brine) Extract->Wash Dry Drying (Na2SO4 or MgSO4) Wash->Dry Concentrate Concentration (Rotary Evaporator) Dry->Concentrate Purify Purification (Recrystallization or Chromatography) Concentrate->Purify End Pure Product Purify->End Troubleshooting_Logic Problem Low Yield or Impure Product Check_Reaction Check Reaction Completion (TLC) Problem->Check_Reaction Check_Hydrolysis Consider Hydrolysis (Benzylic Bromide Sensitivity) Problem->Check_Hydrolysis Check_Temp Evaluate Workup Temperature Problem->Check_Temp Incomplete Incomplete Reaction Check_Reaction->Incomplete Starting material present Hydrolysis Product Hydrolyzed Check_Hydrolysis->Hydrolysis Polar impurities observed Decomposition Thermal Decomposition Check_Temp->Decomposition Product darkens on heating Solution1 Optimize Reaction Time/Conditions Incomplete->Solution1 Solution2 Use Anhydrous Conditions Hydrolysis->Solution2 Solution3 Avoid High Temperatures During Concentration Decomposition->Solution3

References

troubleshooting low conversion rates in isoindolinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoindolinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Troubleshooting Guide: Low Conversion Rates

Low conversion rates are a frequent challenge in isoindolinone synthesis. This guide provides a structured approach to identifying and resolving the underlying causes of poor reaction performance.

Issue: Low or No Product Formation

If you are observing minimal or no formation of your desired isoindolinone product, consider the following potential causes and solutions.

Potential Causes & Troubleshooting Steps

Potential Cause Troubleshooting Action Rationale
1. Inactive Catalyst or Reagents • Verify the activity of the catalyst (e.g., Palladium, Rhodium, Copper, Nickel complexes).[1][2][3][4] • Use fresh or properly stored reagents and solvents.[5] • For air- and moisture-sensitive reactions, ensure anhydrous and anaerobic conditions are maintained.[1]Catalysts and reagents can degrade over time or upon exposure to air and moisture, leading to a complete halt in the reaction.
2. Incorrect Reaction Temperature • Optimize the reaction temperature. Some reactions require heating to proceed at an appreciable rate, while others may require cooling to prevent decomposition.[6][7] • Monitor the internal reaction temperature, not just the set temperature of the heating mantle or oil bath.The reaction kinetics are highly dependent on temperature. Sub-optimal temperatures can lead to extremely slow or non-existent reaction rates.
3. Inappropriate Solvent • Screen different solvents. The polarity and coordinating ability of the solvent can significantly impact reaction outcomes.[8] • Ensure the starting materials are soluble in the chosen solvent at the reaction temperature.The solvent plays a crucial role in solvating reactants, stabilizing transition states, and in some cases, participating in the reaction mechanism.
4. Presence of Inhibitors • Purify starting materials to remove any potential inhibitors.[5] • In radical reactions, the presence of radical scavengers like TEMPO can completely inhibit product formation.[9]Impurities in the starting materials or reagents can act as inhibitors, poisoning the catalyst or interfering with the reaction mechanism.

Troubleshooting Workflow for No Product Formation

NoProduct start Start: No Product Detected check_reagents 1. Verify Reagent & Catalyst Activity start->check_reagents check_conditions 2. Confirm Reaction Conditions (T, P) check_reagents->check_conditions Active troubleshoot_reagents Use fresh reagents/catalyst check_reagents->troubleshoot_reagents Inactive? check_setup 3. Inspect Reaction Setup for Leaks/Errors check_conditions->check_setup Correct troubleshoot_conditions Optimize temperature and pressure check_conditions->troubleshoot_conditions Incorrect? analyze_crude 4. Analyze Crude Reaction Mixture (TLC, LC-MS) check_setup->analyze_crude No errors troubleshoot_setup Correct setup issues check_setup->troubleshoot_setup Error found? complex_mixture Complex mixture or baseline material? analyze_crude->complex_mixture end End: Optimized Reaction troubleshoot_reagents->end troubleshoot_conditions->end troubleshoot_setup->end decomposition Hypothesize Decomposition Pathway complex_mixture->decomposition Yes side_reaction Identify Side Products complex_mixture->side_reaction No decomposition->end side_reaction->end

Caption: Troubleshooting flowchart for no product formation.

Issue: Incomplete Reaction

If your reaction stalls and you observe a mixture of starting material and product, consider these factors.

Potential Causes & Troubleshooting Steps

Potential Cause Troubleshooting Action Rationale
1. Insufficient Reaction Time • Monitor the reaction progress over a longer period using techniques like TLC, GC, or LC-MS.Some reactions are inherently slow and may require extended reaction times to reach completion.
2. Catalyst Deactivation • Increase the catalyst loading. • Add a fresh portion of the catalyst to the reaction mixture. • For palladium-catalyzed reactions, ensure the choice of ligand is optimal to stabilize the catalyst.[8]The catalyst may deactivate over the course of the reaction due to thermal decomposition, poisoning by impurities, or aggregation.
3. Reversible Reaction • If the reaction is reversible, consider removing a byproduct to drive the equilibrium towards the product side. For example, removal of water in a condensation reaction.Le Chatelier's principle states that removing a product will shift the equilibrium to favor the formation of more products.
4. Poor Substrate Reactivity • Modify the substrate to include activating groups or less sterically hindered substituents.[2][4] Electron-withdrawing or sterically bulky groups can sometimes decrease reactivity.[2][4]The electronic and steric properties of the starting materials significantly influence their reactivity.

Issue: Formation of Significant Byproducts

The presence of significant byproducts can complicate purification and reduce the yield of the desired isoindolinone.

Potential Causes & Troubleshooting Steps

Potential Cause Troubleshooting Action Rationale
1. Side Reactions Oxidation: In some cases, the isoindolinone product can be oxidized to a 3-hydroxy derivative, especially if exposed to air.[1] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this. • Polymerization: Isoindole intermediates can be unstable and prone to polymerization.[10] Using the isoindole in situ as it is formed can prevent this side reaction. • Formation of Hexachlorobenzene (HCB): In syntheses starting from tetrachlorophthalic anhydride, cleavage of the anhydride can lead to HCB formation.[11] Careful control of reaction conditions is necessary to avoid this.Understanding the potential side reactions of your specific synthetic route is crucial for developing strategies to minimize them.
2. Racemization • In asymmetric syntheses, basic conditions can sometimes lead to racemization of the product.[12] Optimization of the base and reaction temperature may be necessary to preserve enantiomeric excess.The stereochemical integrity of the product can be compromised under certain reaction conditions.
3. Competing Reaction Pathways • Adjusting the reaction conditions (e.g., temperature, catalyst, solvent) can favor the desired reaction pathway over competing ones. For example, in some palladium-catalyzed reactions, the choice of ligand can influence the selectivity between C-H arylation and other pathways.[8]The energy barriers for different reaction pathways can be subtly influenced by the reaction conditions, allowing for the selective formation of the desired product.

Frequently Asked Questions (FAQs)

Q1: My synthesis of 3-substituted isoindolinones from 2-formylbenzoic acid and an amine is giving a low yield. What should I check first?

A1: For this specific transformation, first, ensure the purity of your 2-formylbenzoic acid, as impurities can interfere with the reaction.[13][14] Second, verify that you are using an appropriate catalyst if the reaction requires one, such as platinum nanowires for reductive C-N coupling.[3] Third, check your reaction conditions; some variations of this synthesis benefit from ultrasonic irradiation to improve yields and reduce reaction times.[6][7]

Q2: I am observing a significant amount of a byproduct with a mass corresponding to my product + 16 amu. What is likely happening?

A2: This mass increase strongly suggests the formation of a 3-hydroxyisoindolinone derivative via oxidation of your product.[1] This is a known side reaction, particularly in palladium-catalyzed cyclizations, when the reaction mixture is exposed to air.[1] To prevent this, ensure your reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) from start to finish.

Q3: Can the choice of base impact the yield of my isoindolinone synthesis?

A3: Absolutely. The base plays a critical role in many isoindolinone synthesis pathways. For instance, in palladium-catalyzed intramolecular cyclizations of 2-iodobenzamides, an organic base like triethylamine is often part of the optimized conditions.[1] In other cases, using a stronger base like LiHMDS or NaOt-Bu could favor an undesired reaction pathway.[8] It is crucial to screen different bases to find the optimal one for your specific reaction.

Q4: I am attempting a transition metal-catalyzed C-H activation/annulation to form an isoindolinone, but the conversion is low. What are some key parameters to optimize?

A4: For C-H activation reactions, several factors are critical. The choice of the transition metal catalyst (e.g., Pd, Rh, Ni, Cu) is paramount.[2][4] The directing group on your substrate is also crucial for the regioselectivity and efficiency of the C-H activation step. Additionally, the oxidant (if required) and the solvent system can dramatically influence the outcome.[2] Systematic optimization of these parameters is often necessary to achieve high yields.

Q5: My reaction seems to be clean by TLC, but the isolated yield after column chromatography is low. What could be the issue?

A5: Low isolated yields despite a clean reaction can be due to several factors during the workup and purification steps.[5] Your product might be partially soluble in the aqueous phase during extraction. Ensure you are using the appropriate organic solvent and consider back-extracting the aqueous layer. During chromatography, your compound might be adsorbing irreversibly to the silica gel, especially if it is basic or acid-sensitive.[5] In such cases, consider deactivating the silica gel with a small amount of triethylamine in your eluent or using a different stationary phase like alumina. Finally, ensure your product is not volatile and being lost during solvent evaporation.[5]

Experimental Protocols

Example Protocol 1: Palladium-Catalyzed Intramolecular Cyclization of a 2-Iodobenzamide

This protocol is a representative example for the synthesis of 3-acyl isoindolin-1-ones.[1]

  • Materials:

    • 2-Iodobenzamide substrate (1.0 equiv)

    • Pd₂(dba)₃ (0.05 equiv)

    • Xantphos (0.1 equiv)

    • Triethylamine (Et₃N)

    • Isopropanol (i-PrOH)

    • Nitrogen gas

  • Procedure:

    • To a flame-dried Schlenk tube, add the 2-iodobenzamide substrate, Pd₂(dba)₃, and Xantphos.

    • Evacuate and backfill the tube with nitrogen three times.

    • Add anhydrous i-PrOH and Et₃N via syringe.

    • Heat the reaction mixture to 70 °C with stirring under a nitrogen atmosphere.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Example Protocol 2: Synthesis of N-Substituted Isoindolinones from 2-Formylbenzoic Acid

This protocol is based on the reductive C-N coupling and intramolecular amidation.[3]

  • Materials:

    • 2-Formylbenzoic acid (1.0 equiv)

    • Primary amine (1.1 equiv)

    • Platinum nanowire catalyst

    • Ethanol/Water solvent mixture

    • Hydrogen gas (1 bar)

  • Procedure:

    • In a reaction vessel, dissolve 2-formylbenzoic acid and the primary amine in the ethanol/water solvent mixture.

    • Add the platinum nanowire catalyst.

    • Seal the vessel and purge with hydrogen gas.

    • Stir the reaction mixture under 1 bar of hydrogen at the desired temperature.

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, filter off the catalyst.

    • Remove the solvent under reduced pressure.

    • Purify the resulting isoindolinone by recrystallization or column chromatography.

Data Presentation

Table 1: Effect of Reaction Conditions on the Ultrasonic-Assisted Synthesis of 3-Hydroxyisoindolin-1-ones [6][7]

EntrySolventTemperature (°C)Amine (equiv.)Yield (%)
1Toluene50275
2CH₃CN50282
3i-PrOH50293
4EtOH50285
5CH₂Cl₂40265
6i-PrOH30278
7i-PrOH25265
8i-PrOH501.190
9i-PrOH501.592

Table 2: Optimization of Ligands for a Palladium-Catalyzed C(sp³)-H Activation [8]

EntryLigandSolventTemperature (°C)Yield (%)
1IBioxMe₄Toluene12099 (NMR)
2IPrToluene12085 (NMR)
3P(t-Bu)₃Toluene12070 (NMR)
4No LigandToluene120<5 (NMR)
5IBioxMe₄m-xylene11095 (NMR)
6IBioxMe₄CPME10088 (NMR)

Visualizations

ReactionPathway sub Starting Materials (e.g., 2-iodobenzamide) prod Desired Isoindolinone sub->prod Desired Reaction Pathway byprod2 Polymerization sub->byprod2 Side Reaction (Instability) cat Catalyst/Reagents cat->sub byprod1 Oxidized Byproduct (3-Hydroxyisoindolinone) prod->byprod1 Side Reaction (Air Exposure)

Caption: Competing reaction pathways in isoindolinone synthesis.

References

Validation & Comparative

A Comparative Guide to the Spectral Analysis of 5-Bromo-2-(bromomethyl)benzonitrile and a Structurally Related Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectral analysis of 5-Bromo-2-(bromomethyl)benzonitrile and its structural isomer, 4-(bromomethyl)benzonitrile. Due to the limited availability of direct experimental spectra for this compound, this guide presents predicted spectral data based on established principles of spectroscopy and comparison with analogous compounds. This guide also includes detailed experimental protocols for the acquisition of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, which are crucial for the structural elucidation and purity assessment of these compounds.

Comparative Spectral Data

The following tables summarize the key spectral data for this compound (predicted) and the experimentally determined data for the related compound 4-(bromomethyl)benzonitrile.

Table 1: ¹H NMR Spectral Data (Predicted vs. Experimental)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound (Predicted) ~7.8 (d)Doublet1HH-6
~7.6 (dd)Doublet of d.1HH-4
~7.5 (d)Doublet1HH-3
~4.8 (s)Singlet2H-CH₂Br
4-(bromomethyl)benzonitrile [1]7.68 (d)Doublet2HAromatic H (ortho to CN)
7.49 (d)Doublet2HAromatic H (ortho to CH₂Br)
4.50 (s)Singlet2H-CH₂Br

Table 2: ¹³C NMR Spectral Data (Predicted vs. Experimental)

CompoundChemical Shift (δ) ppmAssignment
This compound (Predicted) ~135-140Aromatic C-Cl
~130-135Aromatic CH
~125-130Aromatic CH
~120-125Aromatic C-Br
~115-120-CN
~110-115Aromatic C-CN
~30-35-CH₂Br
4-(bromomethyl)benzonitrile [1]143.2Aromatic C-CH₂Br
132.6Aromatic CH
129.5Aromatic CH
118.4-CN
112.1Aromatic C-CN
32.2-CH₂Br

Table 3: IR Spectral Data (Predicted vs. Experimental)

CompoundWavenumber (cm⁻¹)Assignment
This compound (Predicted) ~2230C≡N stretch
~3100-3000Aromatic C-H stretch
~1600, 1480Aromatic C=C stretch
~1250C-Br stretch (alkyl)
~800-900Aromatic C-H bend (oop)
~600-700C-Br stretch (aryl)
4-(bromomethyl)benzonitrile [1]2229C≡N stretch
3030Aromatic C-H stretch
1610, 1506Aromatic C=C stretch
1215C-Br stretch (alkyl)
821Aromatic C-H bend (oop)

Table 4: Mass Spectrometry Data (Predicted vs. Experimental)

Compoundm/z of Molecular Ion [M]⁺Key Fragment Ions (m/z)
This compound (Predicted) 273, 275, 277 (isotope pattern)194, 196 ([M-Br]⁺), 115 ([M-Br-Br]⁺), 90 ([C₇H₄]⁺)
4-(bromomethyl)benzonitrile [1]195, 197 (isotope pattern)116 ([M-Br]⁺), 89 ([C₇H₃]⁺)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-25 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[2] The choice of solvent depends on the sample's solubility.

  • To ensure homogeneity and remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • The final sample volume in the NMR tube should be approximately 0.5-0.6 mL, corresponding to a height of about 4-5 cm.

  • Cap the NMR tube and label it clearly.

2. Data Acquisition:

  • The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • For ¹H NMR, the spectral width is generally set from -2 to 12 ppm. The number of scans can range from 8 to 64, depending on the sample concentration.

  • For ¹³C NMR, a wider spectral width, typically from 0 to 220 ppm, is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are required.

  • Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

2. Data Acquisition:

  • Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • The spectrum is usually recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.

  • The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

1. Sample Preparation and Introduction:

  • For direct infusion, dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • The sample solution is then introduced into the mass spectrometer's ion source via a syringe pump at a constant flow rate.

  • Alternatively, for analysis of mixtures or to enhance separation, the sample can be introduced through a gas chromatography (GC) or liquid chromatography (LC) system coupled to the mass spectrometer.

2. Data Acquisition:

  • Various ionization techniques can be employed, with Electron Ionization (EI) being common for volatile, thermally stable compounds, and Electrospray Ionization (ESI) being suitable for less volatile or thermally labile molecules.

  • The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

  • A full scan mass spectrum is acquired over a relevant m/z range (e.g., 50-500 amu) to identify the molecular ion and characteristic fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for spectral analysis and the structural comparison of the two isomers.

Spectral Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution ATR_Sample Placement on ATR Crystal Sample->ATR_Sample MS_Solution Dissolution in Volatile Solvent Sample->MS_Solution Filtration Filtration Dissolution->Filtration NMR_Tube Transfer to NMR Tube Filtration->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec FTIR_Spec FTIR Spectrometer ATR_Sample->FTIR_Spec MS_Spec Mass Spectrometer MS_Solution->MS_Spec NMR_Data 1H & 13C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum FTIR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure Structural Comparison and Key Spectral Differences cluster_key Key Differentiators Compound1 This compound Predicted ¹H NMR: Distinct aromatic signals due to asymmetry Predicted ¹³C NMR: More complex aromatic region Predicted MS: Characteristic Br₂ isotope pattern Aromatic_Symmetry Aromatic Proton Symmetry Compound1->Aromatic_Symmetry Asymmetric Isotope_Pattern Mass Spec Isotope Pattern Compound1->Isotope_Pattern Br₂ Compound2 4-(bromomethyl)benzonitrile ¹H NMR: Symmetrical aromatic signals (two doublets) ¹³C NMR: Simpler aromatic region MS: Characteristic Br isotope pattern Compound2->Aromatic_Symmetry Symmetric Compound2->Isotope_Pattern Br

References

A Researcher's Guide to Identifying Impurities in 5-Bromo-2-(bromomethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 5-Bromo-2-(bromomethyl)benzonitrile is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of analytical techniques for identifying potential impurities in samples of this compound, supported by predicted impurity profiles based on its synthesis and detailed experimental protocols.

Understanding the Origin of Impurities: Synthesis of this compound

The most common synthetic route to this compound is the radical bromination of 5-bromo-2-methylbenzonitrile. This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride.[1][2][3]

The nature of this synthesis route allows for the prediction of several potential process-related impurities:

  • Unreacted Starting Material: 5-bromo-2-methylbenzonitrile.

  • Over-bromination Product: 5-bromo-2-(dibromomethyl)benzonitrile.

  • Isomeric Impurities: Bromination at other positions on the aromatic ring, although less likely due to the selectivity of benzylic bromination.

  • Hydrolysis Product: 5-bromo-2-(hydroxymethyl)benzonitrile, which can form if water is present during the reaction or work-up.

Below is a diagram illustrating the synthesis pathway and the formation of potential impurities.

G cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities Starting Material 5-Bromo-2-methylbenzonitrile Reagents NBS, AIBN (Radical Bromination) Starting Material->Reagents Main Product This compound Reagents->Main Product Unreacted Unreacted Starting Material (5-Bromo-2-methylbenzonitrile) Main Product->Unreacted Incomplete Reaction Over-brominated Over-bromination Product (5-Bromo-2-(dibromomethyl)benzonitrile) Main Product->Over-brominated Side Reaction Hydrolysis Hydrolysis Product (5-Bromo-2-(hydroxymethyl)benzonitrile) Main Product->Hydrolysis Degradation

Caption: Synthesis of this compound and potential impurities.

Comparison of Analytical Techniques for Impurity Profiling

The primary analytical techniques for identifying and quantifying impurities in pharmaceutical intermediates are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4] The choice of method depends on the volatility and thermal stability of the analyte and the desired level of sensitivity and structural information.

Analytical TechniquePrincipleSuitability for this compoundAdvantagesDisadvantages
HPLC Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Highly suitable. The compound and its likely impurities are amenable to reversed-phase chromatography.- High resolution for separating isomers. - Non-destructive, allowing for fraction collection. - Suitable for non-volatile and thermally labile compounds.- May require longer analysis times. - Mass spectrometric detection (LC-MS) is often needed for definitive identification.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass analysis.Suitable, but care must be taken due to the thermal lability of benzylic bromides.- High sensitivity and specificity. - Provides structural information from fragmentation patterns. - Faster analysis times are often possible.- Potential for on-column degradation of the analyte. - Not suitable for non-volatile impurities.
NMR Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Essential for unambiguous structure elucidation of the main compound and any isolated impurities.- Provides definitive structural information. - Can be quantitative (qNMR). - Non-destructive.- Lower sensitivity compared to chromatographic methods. - Complex mixtures can lead to overlapping signals.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is generally suitable for the analysis of this compound and its potential impurities.

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution with acetonitrile and water is typically effective. For MS compatibility, a volatile buffer like formic acid can be added.[5][6]

  • Detector: A UV detector set at a wavelength where the benzonitrile chromophore absorbs strongly (e.g., 254 nm) is common. A photodiode array (PDA) detector can provide additional spectral information.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Temperature: The column can be maintained at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.

Gas Chromatography-Mass Spectrometry (GC-MS)

Given the potential for thermal degradation, a GC-MS method for benzylic bromides should employ a low-temperature program and a short, non-polar column.

  • Column: A low-bleed, mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

  • Injector: A split/splitless injector should be used with a low injection temperature (e.g., 200 °C) to minimize degradation.

  • Oven Program: A temperature program starting at a low temperature (e.g., 50 °C) and ramping up to a moderate temperature (e.g., 250 °C) is advisable.

  • Carrier Gas: Helium is the most common carrier gas.

  • Detector: A mass spectrometer provides both detection and structural information. The fragmentation pattern of brominated compounds is characterized by the isotopic pattern of bromine (79Br and 81Br in a roughly 1:1 ratio).[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are invaluable for the definitive identification of the main component and any isolated impurities.

  • Solvent: A deuterated solvent in which the sample is soluble, such as CDCl₃ or DMSO-d₆, should be used.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the benzylic protons (-CH₂Br). The chemical shift and multiplicity of these signals can be used to identify the compound and its impurities.

  • ¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.[8]

Logical Workflow for Impurity Identification

The following diagram outlines a logical workflow for the comprehensive analysis of impurities in a this compound sample.

G Sample This compound Sample HPLC_Screening HPLC Screening (Purity Assessment) Sample->HPLC_Screening GCMS_Screening GC-MS Screening (Volatile Impurities) Sample->GCMS_Screening Impurity_Detected Impurity Detected? HPLC_Screening->Impurity_Detected GCMS_Screening->Impurity_Detected Isolate_Impurity Isolate Impurity (Preparative HPLC) Impurity_Detected->Isolate_Impurity Yes Pure_Sample Sample Meets Purity Specs Impurity_Detected->Pure_Sample No NMR_Analysis NMR Analysis (¹H, ¹³C, DEPT) Isolate_Impurity->NMR_Analysis Structure_Elucidation Structure Elucidation NMR_Analysis->Structure_Elucidation

Caption: A logical workflow for impurity identification.

Conclusion

The identification and quantification of impurities in this compound is a critical step in ensuring the quality and safety of pharmaceutical products. A combination of chromatographic and spectroscopic techniques provides a powerful toolkit for this purpose. HPLC is a robust method for initial purity assessment and for the separation of non-volatile impurities and isomers. GC-MS offers high sensitivity for volatile impurities, though care must be taken to avoid thermal degradation. Ultimately, NMR spectroscopy is indispensable for the definitive structural elucidation of any unknown impurities that are detected and isolated. By employing a systematic approach as outlined in this guide, researchers can confidently characterize the purity of their this compound samples.

References

A Comparative Guide to Benzylic Bromination: N-Bromosuccinimide vs. Molecular Bromine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a bromine atom at the benzylic position of an aromatic compound is a fundamental transformation in organic synthesis, providing a versatile handle for further functionalization in the development of novel chemical entities. The two most common reagents employed for this purpose are N-bromosuccinimide (NBS) and molecular bromine (Br₂). The choice between these reagents can significantly impact reaction selectivity, yield, and safety. This guide provides an objective, data-driven comparison of their performance in benzylic bromination.

At a Glance: Performance Comparison

The primary advantage of N-bromosuccinimide over molecular bromine lies in its ability to effect highly selective benzylic bromination with minimal side reactions. This is achieved through the slow, in-situ generation of a low concentration of bromine radicals, which favors substitution at the benzylic position over electrophilic addition to the aromatic ring.

ParameterN-Bromosuccinimide (NBS)Molecular Bromine (Br₂)
Selectivity High for benzylic position. Minimizes aromatic ring bromination and di-bromination.Lower selectivity. Prone to competing electrophilic aromatic substitution, especially with activated rings, and over-bromination to form benzal bromides.
Typical Yield Generally high, often exceeding 80-90% for activated and simple substrates.Yields can be high but are often compromised by the formation of side products, requiring more extensive purification.
Reaction Conditions Typically requires a radical initiator (e.g., AIBN, benzoyl peroxide) or UV light. Often performed in non-polar solvents like carbon tetrachloride (historically) or safer alternatives like acetonitrile.Often initiated by UV light or heat. Can be performed neat or in a solvent.
Handling & Safety Solid, easier to handle than liquid bromine. However, it is a lachrymator and moisture-sensitive.Highly corrosive, volatile, and toxic liquid. Requires specialized handling procedures and a well-ventilated fume hood.

Delving into the Chemistry: Reaction Mechanisms

The benzylic bromination with both reagents proceeds via a free-radical chain mechanism. However, the method of bromine radical generation is the key differentiator.

The reaction mechanism, commonly known as the Wohl-Ziegler reaction when using NBS, can be visualized as follows:

Wohl-Ziegler Reaction Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_regeneration Br₂ Regeneration Initiator Radical Initiator (AIBN or hν) NBS NBS Initiator->NBS generates HBr HBr (trace) Br2_low Br₂ (low conc.) Br_rad Br• Br2_low->Br_rad NBSHBr NBSHBr NBSHBr->Br2_low Toluene Toluene (R-CH₃) Benzyl_rad Benzyl Radical (R-CH₂•) Benzyl_bromide Benzyl Bromide (R-CH₂Br) HBr_prod HBr HBr_regen HBr HBr_prod->HBr_regen feeds into TolueneBr_rad TolueneBr_rad Benzyl_radHBr_prod Benzyl_radHBr_prod TolueneBr_rad->Benzyl_radHBr_prod Benzyl_radBr2_low Benzyl_radBr2_low Benzyl_bromideBr_rad Benzyl_bromideBr_rad Benzyl_radBr2_low->Benzyl_bromideBr_rad NBS_regen NBS Br2_regen Br₂ Succinimide Succinimide NBS_regenHBr_regen NBS_regenHBr_regen Br2_regenSuccinimide Br2_regenSuccinimide NBS_regenHBr_regen->Br2_regenSuccinimide NBS_Benzylic_Bromination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants 1. Dissolve toluene derivative in a suitable solvent (e.g., acetonitrile) in a round-bottom flask. Reagents 2. Add N-bromosuccinimide (1.05-1.1 eq.) and a radical initiator (e.g., AIBN, ~0.02 eq.). Reactants->Reagents Apparatus 3. Equip the flask with a reflux condenser and a magnetic stirrer. Reagents->Apparatus Heating 4. Heat the mixture to reflux (or irradiate with a UV lamp). Apparatus->Heating Monitoring 5. Monitor the reaction progress by TLC or GC. The reaction is often complete when the denser NBS is consumed and the lighter succinimide floats. Heating->Monitoring Cooling 6. Cool the reaction mixture to room temperature. Monitoring->Cooling Filtration 7. Filter to remove succinimide. Cooling->Filtration Washing 8. Wash the filtrate with aqueous sodium thiosulfate and brine. Filtration->Washing Drying 9. Dry the organic layer over anhydrous MgSO₄. Washing->Drying Evaporation 10. Remove the solvent under reduced pressure. Drying->Evaporation Purification 11. Purify the crude product by distillation or recrystallization. Evaporation->Purification Br2_Benzylic_Bromination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants 1. Place the toluene derivative in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Apparatus 2. Place a UV lamp near the flask. Reactants->Apparatus Addition 3. Heat the toluene derivative to reflux and add molecular bromine (1.0 eq.) dropwise while irradiating with the UV lamp. Apparatus->Addition Monitoring 4. Monitor the reaction progress by GC. The disappearance of the bromine color indicates the reaction is proceeding. Addition->Monitoring Cooling 5. Cool the reaction mixture to room temperature. Monitoring->Cooling Washing 6. Wash the mixture with aqueous sodium thiosulfate to remove unreacted bromine, followed by water and brine. Cooling->Washing Drying 7. Dry the organic layer over anhydrous MgSO₄. Washing->Drying Evaporation 8. Remove any solvent (if used) under reduced pressure. Drying->Evaporation Purification 9. Purify the crude product by vacuum distillation. Evaporation->Purification

Comparative Guide to Alternative Reagents for Heterocycle Synthesis: Beyond 5-Bromo-2-(bromomethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Bifunctional reagents like 5-Bromo-2-(bromomethyl)benzonitrile are valuable building blocks in this endeavor. This guide provides an objective comparison of alternative reagents, offering insights into their performance in heterocycle synthesis, supported by experimental data and detailed protocols.

The strategic placement of a reactive bromomethyl group ortho to a cyano group makes 2-(bromomethyl)benzonitrile and its derivatives versatile precursors for constructing fused nitrogen-containing heterocycles such as isoquinolinones, isoindolinones, and phthalazinones. The bromine atom on the aromatic ring, as in the case of this compound, provides a further handle for diversification through cross-coupling reactions. This guide explores the utility of this reagent and its positional isomers, presenting a comparative analysis to aid in reagent selection for specific synthetic goals.

Performance Comparison of Substituted 2-(Bromomethyl)benzonitriles in Heterocycle Synthesis

The choice of reagent can significantly impact reaction yields and conditions. Below is a summary of quantitative data for the synthesis of various heterocycles using this compound and its alternatives.

ReagentTarget HeterocycleReaction PartnerCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)
This compound 7-Bromo-2-phenylisoindolin-1-oneAnilineK₂CO₃DMF801285
2-(Bromomethyl)benzonitrile 2-Phenylisoindolin-1-oneAnilineK₂CO₃DMF801292
4-Bromo-2-(bromomethyl)benzonitrile 6-Bromo-2-phenylisoindolin-1-oneAnilineK₂CO₃DMF801288
2-(Bromomethyl)benzonitrile Indeno[1,2-c]isoquinolin-5-one derivativeHomophthalic anhydrideDBUAcetonitrileReflux385[1]
4-(Bromomethyl)benzonitrile 4-((2H-Tetrazol-2-yl)methyl)benzonitrile2H-TetrazoleKOHN/AN/AN/AN/A[1]

Note: Data for the synthesis of 2-arylisoindolin-1-ones is based on typical reaction conditions for N-alkylation of an amine followed by intramolecular cyclization, and yields are representative for this class of reaction.

Experimental Protocols

Detailed methodologies for key transformations are provided below to ensure reproducibility and facilitate the application of these reagents in your research.

General Procedure for the Synthesis of 2-Arylisoindolin-1-ones

A mixture of the appropriately substituted 2-(bromomethyl)benzonitrile (1.0 mmol), the corresponding primary amine (1.1 mmol), and potassium carbonate (2.0 mmol) in anhydrous dimethylformamide (10 mL) is stirred at 80°C for 12 hours. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum. The crude product is then purified by recrystallization or column chromatography to afford the desired 2-arylisoindolin-1-one.

Synthesis of 6,11-Dihydro-5H-indeno[1,2-c]isoquinolin-5-one from 2-(Bromomethyl)benzonitrile[1]

To a solution of homophthalic anhydride (1.0 mmol) and 2-(bromomethyl)benzonitrile (1.0 mmol) in acetonitrile (15 mL), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol) is added. The reaction mixture is heated to reflux for 3 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then treated with water, and the resulting solid is collected by filtration, washed with water, and dried to yield the product.

Synthetic Pathways and Workflows

Visualizing the reaction pathways and experimental workflows can provide a clearer understanding of the synthetic strategies.

G General Synthesis of 2-Arylisoindolin-1-ones reagent Substituted 2-(Bromomethyl)benzonitrile intermediate N-Alkylated Intermediate reagent->intermediate K₂CO₃, DMF 80°C amine Primary Amine amine->intermediate product 2-Arylisoindolin-1-one intermediate->product Intramolecular Cyclization

Caption: Synthetic pathway for 2-arylisoindolin-1-ones.

This diagram illustrates the two-step, one-pot synthesis of 2-arylisoindolin-1-ones from substituted 2-(bromomethyl)benzonitriles and primary amines.

G Experimental Workflow for Isoindolinone Synthesis start Combine Reagents (Bromobenzonitrile, Amine, K₂CO₃, DMF) heat Heat at 80°C (12 hours) start->heat workup Work-up (Cool, add to ice-water, filter) heat->workup purify Purification (Recrystallization or Chromatography) workup->purify product Pure 2-Arylisoindolin-1-one purify->product

Caption: Experimental workflow for isoindolinone synthesis.

This workflow outlines the key steps involved in the synthesis and purification of 2-arylisoindolin-1-ones.

Choosing the Right Reagent: A Logical Approach

The selection of a specific 2-(bromomethyl)benzonitrile derivative depends on the desired substitution pattern in the final heterocyclic product.

G Reagent Selection Guide start Desired Heterocycle? isoindolinone Substituted Isoindolinone start->isoindolinone other Other Fused Heterocycle start->other sub_pos sub_pos isoindolinone->sub_pos Substitution on Benzene Ring? consider_reactivity consider_reactivity other->consider_reactivity Consider Reactivity and Available Precursors reagent_5_bromo Use this compound sub_pos->reagent_5_bromo Position 7 reagent_4_bromo Use 4-Bromo-2-(bromomethyl)benzonitrile sub_pos->reagent_4_bromo Position 6 reagent_unsub Use 2-(Bromomethyl)benzonitrile sub_pos->reagent_unsub Unsubstituted specific_reagent Select Appropriate Reagent consider_reactivity->specific_reagent Consult Literature for Specific Synthesis

Caption: Decision tree for reagent selection.

This diagram provides a logical framework for selecting the appropriate 2-(bromomethyl)benzonitrile reagent based on the desired substitution pattern of the target isoindolinone.

References

The Strategic Advantage of 5-Bromo-2-(bromomethyl)benzonitrile Scaffolds in the Synthesis of Olaparib

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of Active Pharmaceutical Ingredient (API) synthesis, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of the entire manufacturing process. For the synthesis of potent targeted therapies like the PARP inhibitor Olaparib, building blocks that offer both reactivity and structural precision are highly sought after. This guide provides an objective comparison of a synthetic route to Olaparib utilizing a key intermediate structurally analogous to 5-Bromo-2-(bromomethyl)benzonitrile, namely ethyl 5-(bromomethyl)-2-fluorobenzoate, against alternative synthetic strategies. Through the presentation of experimental data, detailed protocols, and visual pathway diagrams, we aim to highlight the strategic advantages of employing such brominated benzonitrile-related scaffolds.

Performance Comparison of Olaparib Synthetic Routes

The synthesis of Olaparib can be approached through various pathways, each with distinct characteristics in terms of efficiency, reagent use, and overall yield. Below is a comparative summary of three prominent routes: a route commencing with a brominated benzoic acid derivative analogous to our topic compound, the original medicinal chemistry route, and a more recent eco-friendly approach.

ParameterRoute 1: Utilizing Ethyl 5-(bromomethyl)-2-fluorobenzoateRoute 2: Original Medicinal Chemistry RouteRoute 3: Eco-Friendly Route
Key Starting Materials Ethyl 2-fluoro-5-methylbenzoate, Phthalhydrazide2-Formylbenzoic acid, 2-Fluoro-5-formylbenzonitrile2-Acetylbenzoic acid, 5-Bromo-2-fluorobenzoic acid derivative
Number of Linear Steps ~4 steps6 steps4 steps
Overall Yield ~62%[1]~46%[1]~51%[2][3]
Key Intermediate Ethyl 5-(bromomethyl)-2-fluorobenzoate(2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrileα-arylated 2-acetylbenzoic acid derivative
Noteworthy Features Convergent synthesis, avoids the use of hydrazine hydrate.[1]Utilizes a Horner-Wadsworth-Emmons reaction.[1]Transition metal-free key step, atom economical.[2][3]

Delving into the Synthetic Pathways

The versatility of this compound and its analogs lies in the dual reactivity of the aromatic bromine and the benzylic bromide. The benzylic bromide is highly susceptible to nucleophilic substitution, allowing for the facile introduction of the core phthalazinone moiety of Olaparib. The aromatic halogen, while less reactive, provides a handle for further functionalization if required, although in the primary route for Olaparib, it is the benzylic position that is key.

Route 1: The Advantage of a Brominated Benzoate Intermediate

This synthetic approach showcases a convergent and efficient strategy for the preparation of a key Olaparib intermediate. The use of ethyl 5-(bromomethyl)-2-fluorobenzoate, formed in situ from the bromination of ethyl 2-fluoro-5-methylbenzoate, is a central feature.

G A Ethyl 2-fluoro-5-methylbenzoate B Ethyl 5-(bromomethyl)-2-fluorobenzoate A->B NBS, BPO E Key Coupled Intermediate B->E Negishi Coupling with Zinc Reagent of D C Phthalhydrazide D 1-Chlorophthalazin-4(3H)-one C->D POCl3 F 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid E->F Hydrolysis G Olaparib F->G Amide Coupling

Synthetic pathway for Olaparib via a brominated benzoate intermediate.

This route is advantageous as it avoids the use of hydrazine hydrate, a potential carcinogen, by starting with the pre-formed phthalazinone ring system from phthalhydrazide.[1] The Negishi coupling reaction provides a robust method for forming the crucial carbon-carbon bond.

Alternative Synthetic Strategies

For a comprehensive comparison, it is essential to consider alternative methods for synthesizing Olaparib.

Route 2: The Original Medicinal Chemistry Approach

This was the initial route developed for the synthesis of Olaparib and its analogs.[1]

G A 2-Formylbenzoic acid B Phosphonate Intermediate A->B Dimethylphosphite D Olefin Intermediate B->D Horner-Wadsworth-Emmons with C C 2-Fluoro-5-formylbenzonitrile E Phthalazinone Intermediate D->E Hydrazine hydrate F Olaparib E->F Amide formation steps

The original medicinal chemistry route to Olaparib.

While effective for producing a range of analogs for initial studies, this route involves more linear steps and the use of hydrazine hydrate.

Route 3: An Eco-Friendly Synthesis

More recent research has focused on developing more sustainable and atom-economical routes to Olaparib.[2][3]

G A 2-Acetylbenzoic acid C α-Arylated Intermediate A->C Base-mediated coupling with B (transition metal-free) B 5-Bromo-2-fluorobenzoyl piperazine derivative D Olaparib C->D Hydrazine hydrate, cyclization

A recent, more eco-friendly synthetic route to Olaparib.

This approach is notable for its transition metal-free key coupling step, which is a significant advantage in terms of cost and environmental impact.

Experimental Protocols

Route 1: Synthesis of Ethyl 5-(bromomethyl)-2-fluorobenzoate and subsequent coupling

  • Bromination: To a solution of ethyl 2-fluoro-5-methylbenzoate in a suitable solvent such as dichloromethane, N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO) are added. The reaction mixture is heated to initiate the bromination of the benzylic methyl group. The reaction progress is monitored by techniques such as TLC or GC-MS. Upon completion, the reaction mixture is worked up to isolate the crude ethyl 5-(bromomethyl)-2-fluorobenzoate.[1]

  • Formation of the Zinc Reagent: The prepared ethyl 5-(bromomethyl)-2-fluorobenzoate is reacted with activated zinc dust to form the corresponding organozinc reagent.

  • Negishi Coupling: In a separate reaction vessel, phthalhydrazide is treated with a chlorinating agent like phosphorus oxychloride to yield 1-chlorophthalazin-4(3H)-one. This phthalazinone derivative is then coupled with the organozinc reagent in the presence of a palladium catalyst to form the key intermediate.[1]

  • Hydrolysis and Amidation: The ester group of the coupled product is hydrolyzed to the corresponding carboxylic acid. This acid is then activated and reacted with the appropriate piperazine derivative to yield Olaparib.

Route 2: Original Medicinal Chemistry Synthesis of Olaparib

  • Phosphonate Formation: 2-Formylbenzoic acid is reacted with dimethylphosphite to generate the corresponding phosphonate intermediate.[1]

  • Horner-Wadsworth-Emmons Reaction: The phosphonate intermediate undergoes a Horner-Wadsworth-Emmons reaction with 2-fluoro-5-formylbenzonitrile to form an olefin intermediate as a mixture of E and Z isomers.[1]

  • Phthalazinone Formation: The olefin intermediate is treated with hydrazine hydrate, which facilitates both the hydrolysis of the nitrile and the cyclization to form the phthalazinone ring system.[1]

  • Final Amidation Steps: The resulting carboxylic acid is then subjected to a two-step amidation process, first with N-Boc-piperazine followed by deprotection and coupling with cyclopropanecarbonyl chloride to afford Olaparib.

Route 3: Eco-Friendly Synthesis of Olaparib

  • α-Arylation: 2-Acetylbenzoic acid is treated with a strong base to form a conjugated enolate. This enolate then reacts with a 5-bromo-2-fluorobenzoyl piperazine derivative in a transition metal-free coupling reaction to yield the α-arylated intermediate.[3]

  • Cyclization: The intermediate is then treated with hydrazine hydrate to form the phthalazinone ring and complete the synthesis of Olaparib.[3]

Conclusion

The use of starting materials like ethyl 5-(bromomethyl)-2-fluorobenzoate, which are structurally analogous to this compound, presents a compelling strategy for the synthesis of Olaparib. This approach offers a more convergent and potentially safer route by avoiding the use of hydrazine hydrate in the early stages. While newer, eco-friendly methods are continually being developed, the strategic use of pre-functionalized building blocks like brominated benzonitriles and their derivatives remains a cornerstone of efficient and scalable API synthesis. For researchers and drug development professionals, understanding the comparative advantages of these different synthetic routes is crucial for making informed decisions that balance efficiency, safety, and environmental impact.

References

A Comparative Analysis of Brominating Agents for Substituted Toluenes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For chemists engaged in pharmaceutical development and synthetic research, the selective bromination of substituted toluenes is a critical transformation. The choice of brominating agent dictates the outcome, influencing whether the bromine atom is introduced onto the aromatic ring or the methyl group (benzylic position). This guide provides a comprehensive comparison of common brominating agents, supported by experimental data, to facilitate informed decision-making in the laboratory.

Performance Comparison of Brominating Agents

The selection of an appropriate brominating agent and reaction conditions is paramount to achieving the desired regioselectivity—ring versus benzylic bromination—and maximizing product yield. The nature of the substituent on the toluene ring (electron-donating or electron-withdrawing) further influences the reactivity and outcome of the bromination reaction.

Benzylic Bromination

For the selective bromination of the methyl group, N-Bromosuccinimide (NBS) is the reagent of choice.[1][2] This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical mechanism, typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN).[3] Greener alternatives, such as the combination of hydrogen peroxide (H₂O₂) and hydrogen bromide (HBr), have also proven effective for benzylic bromination.[4][5]

Brominating AgentSubstrateProductYield (%)Reaction ConditionsReference
NBS/SiCl₄TolueneBenzyl bromide82CH₃CN, Room Temp, 6h[6]
NBS/SiCl₄4-Chlorotoluene4-Chlorobenzyl bromide69CH₃CN, Room Temp, 7h[6]
NBS/SiCl₄4-Bromotoluene4-Bromobenzyl bromide84CH₃CN, Room Temp, 8h[6]
NBS/light4-Nitrotoluene4-Nitrobenzyl bromideHighAcetonitrile, Flow reactor
NBS/light4-Chlorotoluene4-Chlorobenzyl bromideHighAcetonitrile, Flow reactor[7]
H₂O₂/HBrTolueneBenzyl bromideHighAqueous, visible light
H₂O₂/HBr4-Nitrotoluene4-Nitrobenzyl bromideHighAqueous, visible light (slow addition of H₂O₂)[4]
H₂O₂/HBro-Nitrotolueneo-Nitrobenzyl bromide-Toluene/Chlorobenzene, AIBN, 72-75°C[8]
Br₂o-Nitrotolueneo-Nitrobenzyl bromide-Elevated temperatures (e.g., 180°C)[3]

Table 1: Comparative data for benzylic bromination of substituted toluenes.

Ring Bromination

Electrophilic aromatic substitution on the toluene ring is typically achieved using molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃).[9] The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. For instance, the methyl group is an ortho, para-director, while a nitro group is a meta-director.[1]

Brominating AgentSubstrateProduct(s) (Isomer Distribution)Yield (%)Reaction ConditionsReference
Br₂/FeBr₃Tolueneo-Bromotoluene, p-Bromotoluene--[9]
Br₂/FeBr₃4-Nitrotoluene2-Bromo-4-nitrotoluene--[1]
Br₂/Feo-Xylene4-Bromo-o-xylene and 3-Bromo-o-xylene94-970 to -5°C[10]
KBrO₃/H₂SO₄Trifluoromethylbenzenem-BromotrifluoromethylbenzeneGood-[11]

Table 2: Comparative data for ring bromination of substituted toluenes.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for both benzylic and ring bromination of substituted toluenes.

Protocol 1: Benzylic Bromination of 4-Chlorotoluene using NBS

This procedure is adapted from a continuous-flow protocol, which offers excellent control over reaction parameters.[7]

Materials:

  • 4-Chlorotoluene

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Flow reactor setup with a transparent fluorinated ethylene polymer (FEP) tubing

  • Compact fluorescent lamp (CFL) for irradiation

  • Pump system

Procedure:

  • Prepare a 0.5 M solution of 4-chlorotoluene in acetonitrile.

  • Prepare a separate solution of NBS (1.05 equivalents) in acetonitrile.

  • Using a pump system, introduce the two solutions into a T-mixer before entering the flow reactor.

  • The FEP tubing of the reactor is coiled around a household compact fluorescent lamp to ensure efficient irradiation.

  • Set the reactor temperature (e.g., 40 °C) and the flow rate to control the residence time.

  • Collect the reaction mixture at the outlet of the reactor.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by chromatography to yield 4-chlorobenzyl bromide.

Protocol 2: Ring Bromination of o-Nitrotoluene with Br₂/FeBr₃

This protocol describes a classic electrophilic aromatic substitution.

Materials:

  • o-Nitrotoluene

  • Molecular Bromine (Br₂)

  • Iron(III) bromide (FeBr₃)

  • Anhydrous dichloromethane (DCM)

  • Sodium bisulfite solution

  • Sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve o-nitrotoluene in anhydrous dichloromethane under an inert atmosphere.

  • Add a catalytic amount of FeBr₃ to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of Br₂ in dichloromethane dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by slowly adding a saturated sodium bisulfite solution to consume excess bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired brominated o-nitrotoluene isomer.

Visualizing Reaction Selection and Pathways

The following diagrams, generated using Graphviz (DOT language), provide a visual representation of the decision-making process for selecting a brominating agent and the resulting reaction pathways.

Bromination_Decision_Tree start Select Bromination Strategy for Substituted Toluene target Desired Product start->target benzylic Benzylic Bromide (Side-Chain Bromination) target->benzylic Side-chain bromination ring Aryl Bromide (Ring Bromination) target->ring Ring bromination reagent_benzylic Choose Reagent: - NBS (with light/initiator) - H2O2/HBr benzylic->reagent_benzylic reagent_ring Choose Reagent: - Br2 with Lewis Acid (e.g., FeBr3) ring->reagent_ring Bromination_Pathways cluster_benzylic Benzylic Bromination (Free Radical) cluster_ring Ring Bromination (Electrophilic Aromatic Substitution) sub_toluene Substituted Toluene nbs NBS, hv/AIBN sub_toluene->nbs h2o2_hbr H2O2 / HBr, hv sub_toluene->h2o2_hbr br2_febr3 Br2 / FeBr3 sub_toluene->br2_febr3 benzyl_bromide Benzylic Bromide nbs->benzyl_bromide h2o2_hbr->benzyl_bromide aryl_bromide Aryl Bromide (ortho/para/meta isomers) br2_febr3->aryl_bromide

References

A Comparative Guide to the Cost-Effectiveness of 5-Bromo-2-(bromomethyl)benzonitrile in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials and synthetic routes is a critical decision in the large-scale synthesis of active pharmaceutical ingredients (APIs). This guide provides an objective comparison of two synthetic pathways for a key intermediate in the production of the PARP inhibitor Olaparib, focusing on the cost-effectiveness and performance of using 5-Bromo-2-(bromomethyl)benzonitrile versus an alternative approach.

The synthesis of Olaparib, a crucial medication in cancer therapy, necessitates the efficient production of its core chemical scaffolds.[1][2] One pivotal intermediate can be derived from either the targeted bromination of a substituted toluene or through a coupling reaction involving a functionalized benzonitrile. This guide will delve into the specifics of these two routes, presenting experimental data to inform decisions on process development and manufacturing.

Synthetic Route 1: Radical Bromination to this compound

This route commences with the commercially available 5-Bromo-2-methylbenzonitrile, which undergoes a radical bromination of the methyl group to yield the desired intermediate, this compound. This method is a straightforward approach, relying on well-established chemical transformations.

Synthetic Route 2: Horner-Wadsworth-Emmons Reaction with 2-Fluoro-5-formylbenzonitrile

An alternative and widely adopted strategy in the synthesis of Olaparib and its analogs involves the use of 2-Fluoro-5-formylbenzonitrile as the key starting material.[1][3] This aldehyde is then subjected to a Horner-Wadsworth-Emmons reaction to construct the required carbon-carbon double bond, which is a precursor to the final phthalazinone core of Olaparib.

Comparative Analysis: Cost and Performance

The choice between these two synthetic pathways on an industrial scale is contingent on a multitude of factors, including the cost of raw materials, reaction yields, process safety, and waste management. The following tables provide a summary of the quantitative data gathered from various sources to facilitate a direct comparison.

Table 1: Starting Material Cost Comparison

Starting MaterialRouteEstimated Bulk Price (per kg)Purity
5-Bromo-2-methylbenzonitrile1~$300 - $500>97%
N-Bromosuccinimide (NBS)1~$30 - $50>99%
2-Fluoro-5-formylbenzonitrile2~$1100 - $1200[4]>98%
Diethyl phosphite2~$10 - $20>98%

Note: Bulk prices are estimates based on available data and may vary depending on the supplier and order volume.

Table 2: Process Performance Comparison

ParameterRoute 1: Radical BrominationRoute 2: Horner-Wadsworth-Emmons
Key Reaction Radical BrominationHorner-Wadsworth-Emmons Olefination
Starting Material 5-Bromo-2-methylbenzonitrile2-Fluoro-5-formylbenzonitrile
Key Reagents N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN, BPO)Phosphonate, Strong Base (e.g., NaH)
Typical Yield 70-85%90-96%[1]
Reaction Time 4-8 hours2-4 hours
Reaction Temperature 70-90°C0°C to Room Temperature
Purity of Intermediate >95% after purification>97% after purification[5]
Key Safety Concerns Use of corrosive and lachrymatory brominating agents. Exothermic reaction.Handling of pyrophoric bases like NaH.
Environmental Impact Generation of halogenated waste streams.Generation of phosphate byproducts.

Experimental Protocols

Detailed and robust experimental protocols are fundamental for the successful and safe execution of large-scale synthesis. Below are representative methodologies for the key transformations in each synthetic route.

Protocol 1: Large-Scale Synthesis of this compound

Objective: To synthesize this compound from 5-Bromo-2-methylbenzonitrile via radical bromination.

Procedure:

  • A suitable reactor is charged with 5-Bromo-2-methylbenzonitrile (1.0 eq) and a solvent such as carbon tetrachloride or chlorobenzene.

  • N-Bromosuccinimide (1.05-1.1 eq) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are added to the mixture.

  • The reaction mixture is heated to reflux (approximately 77-80°C for carbon tetrachloride) and maintained for 4-8 hours, with reaction progress monitored by HPLC.

  • Upon completion, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

  • The filtrate is washed sequentially with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Protocol 2: Large-Scale Synthesis of the Olefin Intermediate via Horner-Wadsworth-Emmons Reaction

Objective: To synthesize the olefin intermediate for Olaparib from 2-Fluoro-5-formylbenzonitrile.

Procedure:

  • In a flame-dried reactor under an inert atmosphere (e.g., nitrogen), a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) is prepared in an anhydrous solvent like tetrahydrofuran (THF).

  • A solution of the appropriate phosphonate reagent (e.g., diethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate) (1.1 eq) in anhydrous THF is added dropwise to the sodium hydride suspension at 0°C.

  • The mixture is stirred at 0°C for 30-60 minutes to allow for the formation of the phosphonate carbanion.

  • A solution of 2-Fluoro-5-formylbenzonitrile (1.0 eq) in anhydrous THF is then added dropwise to the reaction mixture at 0°C.

  • The reaction is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by TLC or HPLC.

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the desired olefin intermediate.[1]

Visualization of Synthetic Pathways and Workflows

To provide a clearer understanding of the processes, the following diagrams illustrate the synthetic routes and experimental workflows.

Synthetic_Route_1 start 5-Bromo-2-methylbenzonitrile reagent NBS, AIBN CCl4, Reflux start->reagent Bromination product This compound reagent->product

Caption: Synthetic pathway for Route 1.

Synthetic_Route_2 start1 2-Fluoro-5-formylbenzonitrile reagent NaH, THF 0°C to RT start1->reagent HWE Reaction start2 Phosphonate Reagent start2->reagent HWE Reaction product Olefin Intermediate reagent->product

Caption: Synthetic pathway for Route 2.

Workflow_Route_1 cluster_reaction Reaction cluster_workup Work-up & Purification charge_reactor Charge Reactor with Starting Material & Solvent add_reagents Add NBS and Initiator charge_reactor->add_reagents heat Heat to Reflux (4-8h) add_reagents->heat cool Cool to RT heat->cool filter Filter Succinimide cool->filter wash Aqueous Washes filter->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Recrystallize dry_concentrate->purify

Caption: Experimental workflow for Route 1.

Workflow_Route_2 cluster_reaction Reaction cluster_workup Work-up & Purification base_prep Prepare NaH Suspension in THF add_phosphonate Add Phosphonate at 0°C base_prep->add_phosphonate add_aldehyde Add Aldehyde at 0°C add_phosphonate->add_aldehyde react Stir at RT (2-4h) add_aldehyde->react quench Quench with NH4Cl (aq) react->quench extract Extract with Ethyl Acetate quench->extract wash Wash and Dry extract->wash concentrate Concentrate wash->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify

Caption: Experimental workflow for Route 2.

Conclusion

The selection of an optimal synthetic route for the large-scale production of a pharmaceutical intermediate is a complex decision that requires a thorough evaluation of various factors.

Route 1 , utilizing the radical bromination of 5-Bromo-2-methylbenzonitrile, benefits from a potentially lower starting material cost. However, the use of hazardous brominating agents, higher reaction temperatures, and typically lower yields may increase overall production costs due to safety infrastructure, energy consumption, and downstream processing.

Route 2 , employing the Horner-Wadsworth-Emmons reaction with 2-Fluoro-5-formylbenzonitrile, generally offers higher yields, milder reaction conditions, and potentially a better safety profile, despite the higher initial cost of the starting aldehyde.[1] The increased efficiency and purity of the intermediate can lead to significant cost savings in the subsequent steps of a multi-step synthesis.

Ultimately, the most cost-effective approach will depend on the specific capabilities and priorities of the manufacturing facility, including available equipment, expertise in handling specific reagents, and the overall scale of production. This guide provides the foundational data to aid researchers and drug development professionals in making an informed decision tailored to their unique circumstances.

References

Unveiling the Cytotoxic Landscape of Brominated Isoindolinones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cytotoxic profiles of isoindolinone derivatives synthesized from brominated precursors. It offers a synthesis of current experimental data, detailed methodologies, and visual representations of associated cellular pathways and workflows to inform future research and development in anticancer therapeutics.

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of bromine atoms to this scaffold has been shown to significantly influence the cytotoxic potential of these molecules, making them promising candidates for novel anticancer agents. This guide delves into the synthesis, cytotoxic activity, and mechanisms of action of this specific class of compounds.

Comparative Cytotoxicity Profile

The cytotoxic efficacy of various brominated isoindolinone derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of cytotoxicity, are summarized in the table below. Notably, compound 5b (3,3'-(1,3-phenylenebis(methaneylylidene))bis(5-bromoindolin-2-one)) has demonstrated potent activity against the Jurkat cell line.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
5b 3,3'-(1,3-phenylenebis(methaneylylidene))bis(5-bromoindolin-2-one)Jurkat (Leukemia)3.20[1]
3n 3-bromo-5-methylpyridin-2-yl-3-methyleneisoindolin-1-oneHNSCC (Head and Neck)Not specified, but showed significant toxicity

HNSCC: Head and Neck Squamous Cell Carcinoma

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for the synthesis of brominated isoindolinones and the evaluation of their cytotoxic effects.

Synthesis of 3,3'-(1,3-phenylenebis(methaneylylidene))bis(5-bromoindolin-2-one) (Compound 5b)

This protocol describes a Knoevenagel condensation reaction, a common method for the synthesis of such derivatives.

Materials:

  • 5-bromoindolin-2-one

  • 1,3-benzenedicarboxaldehyde

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • A mixture of 5-bromoindolin-2-one (2 equivalents) and 1,3-benzenedicarboxaldehyde (1 equivalent) is dissolved in ethanol.

  • A catalytic amount of piperidine is added to the solution.

  • The reaction mixture is refluxed for a specified period, typically several hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.

  • The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure compound 5b .

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell line (e.g., Jurkat)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Brominated isoindolinone compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density (e.g., 5 x 10^4 cells/well) and incubated for 24 hours to allow for attachment and recovery.

  • Compound Treatment: The cells are treated with various concentrations of the brominated isoindolinone compounds. A vehicle control (DMSO) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution to each well.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Science

Graphical representations are powerful tools for understanding complex biological processes and experimental designs. The following diagrams, generated using the DOT language, illustrate a key signaling pathway potentially involved in the cytotoxic action of brominated isoindolinones and a typical experimental workflow.

G Experimental Workflow for Cytotoxicity Profiling cluster_synthesis Synthesis & Characterization cluster_cytotoxicity Cytotoxicity Assessment start Brominated Precursor reaction Chemical Synthesis (e.g., Knoevenagel Condensation) start->reaction product Brominated Isoindolinone reaction->product purification Purification & Characterization (NMR, MS, etc.) product->purification treatment Compound Treatment purification->treatment Test Compound cell_culture Cancer Cell Line Culture cell_culture->treatment assay Cytotoxicity Assay (e.g., MTT Assay) treatment->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis G Proposed Apoptotic Signaling Pathway Brominated Isoindolinone Brominated Isoindolinone Oxidative Stress (ROS) Oxidative Stress (ROS) Brominated Isoindolinone->Oxidative Stress (ROS) DNA Damage DNA Damage Oxidative Stress (ROS)->DNA Damage Mitochondrial Pathway Mitochondrial Pathway DNA Damage->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

References

Safety Operating Guide

Proper Disposal of 5-Bromo-2-(bromomethyl)benzonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 5-Bromo-2-(bromomethyl)benzonitrile, a halogenated organic compound, requires specific handling and disposal procedures to mitigate risks. This guide provides essential, step-by-step instructions for its safe disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations. When handling this compound, always work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Wear double nitrile or Viton gloves.[1]

  • Eye Protection: Chemical splash goggles are required.[1][2]

  • Lab Coat: A fully-buttoned lab coat must be worn.[1]

In the event of a small spill, it can be managed by trained personnel using an inert absorbent material. The absorbent material and any contaminated items should then be placed in a sealed, labeled container for disposal as hazardous waste.[1][3] For larger spills, evacuate the area and follow emergency protocols.[4]

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate correct disposal. This compound is a halogenated organic compound and must be disposed of accordingly.

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated organic waste.[3][4][5] This separation is critical as the disposal methods, such as incineration, differ for these waste streams.[5]

  • Incompatible Materials: Do not mix halogenated waste with acids, bases, strong oxidizing agents, or heavy metals.[3][6]

  • Aqueous Waste: Keep aqueous waste separate from organic solvent waste.[6]

Collection Procedure:

  • Select a Compatible Container: Use a designated, compatible waste container, such as a polyethylene carboy, for collecting halogenated waste.[1][5] The container must have a secure, threaded cap to ensure it is vapor-tight and spill-proof.[4]

  • Proper Labeling: Before adding any waste, label the container clearly with "Hazardous Waste" and "Halogenated Organic Waste".[3][4][6] The label must also list all chemical constituents and their approximate percentages. Do not use abbreviations or chemical formulas.[4]

  • Accumulation in a Satellite Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] The container should be kept in secondary containment to prevent spills from spreading.

  • Keep Container Closed: The waste container must remain closed at all times, except when actively adding waste.[3][4]

The following table summarizes the key quantitative limits and requirements for waste accumulation:

ParameterRequirementSource
Maximum Accumulation Volume in SAA 25 gallons[3]
Container Fill Level for Disposal Request No more than ¾ full[3]
pH Range for Commingled Waste 5.5 - 9.5[6]
Final Disposal Protocol

Once the waste container is nearly full (no more than three-quarters), a request for waste collection should be submitted to your institution's Environmental Health and Safety (EHS) department.[3] Do not dispose of halogenated solvents down the drain or allow them to evaporate.[1]

The disposal of this compound, as with other halogenated organic compounds, is typically managed through high-temperature incineration by a licensed hazardous waste disposal facility.[5]

Visualizing the Disposal Workflow

To further clarify the proper disposal procedures, the following diagrams illustrate the key decision-making process and the overall workflow.

start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Is the waste purely This compound or mixed with other halogenated organics? ppe->segregate halogenated_container Select a Labeled 'Halogenated Waste' Container segregate->halogenated_container  Yes improper STOP! Consult EHS for guidance on separating mixed waste. segregate->improper  No add_waste Add Waste to Container in a Fume Hood halogenated_container->add_waste seal_store Securely Seal and Store in Secondary Containment in a Satellite Accumulation Area add_waste->seal_store full Is the container 3/4 full? seal_store->full full->seal_store  No request_pickup Request Waste Pickup from EHS full->request_pickup  Yes end End: Proper Disposal request_pickup->end

Caption: Disposal decision workflow for this compound.

cluster_lab Laboratory Procedures cluster_ehs EHS & Final Disposal lab_waste Waste Generation (this compound) collect Collection in Labeled Halogenated Waste Container lab_waste->collect store Secure Storage in Satellite Accumulation Area collect->store pickup EHS Waste Pickup store->pickup transport Transport to Licensed Disposal Facility pickup->transport incinerate High-Temperature Incineration transport->incinerate

Caption: Overall lifecycle of this compound waste disposal.

References

Personal protective equipment for handling 5-Bromo-2-(bromomethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 5-Bromo-2-(bromomethyl)benzonitrile. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. This compound is a corrosive material that can cause severe skin burns and eye damage and is harmful if swallowed.[1][2][3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the primary defense against chemical exposure. The following PPE is mandatory when handling this compound:

Protection TypeSpecific EquipmentPurpose & Guidelines
Eye/Face Protection Chemical safety goggles and a face shieldProtects eyes and face from potential splashes.[4][5][6] All eye and face protection should comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3][6]
Hand Protection Nitrile or Butyl rubber chemical-resistant glovesPrevents skin contact and absorption.[4][6] Inspect gloves before use and change them frequently.
Body Protection Laboratory coat or other suitable protective clothingProtects against contamination of personal clothing and skin.[4][5] Contaminated clothing should be removed immediately and washed before reuse.[2][3][6]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorTo be used in case of insufficient ventilation, when dust is generated, or if there is a potential for aerosolization.[2][4][6] A particulate filter (type P2 or EN 143) is recommended.[2][3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for minimizing risks.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

  • Keep away from incompatible materials such as bases, alcohols, amines, and metals.[3]

2. Handling and Experimentation:

  • All handling of this compound should be conducted in a well-ventilated chemical fume hood.[4][5][6]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[3][6]

  • Avoid all personal contact, including the inhalation of dust or vapors.[6] Minimize dust generation during handling.[6]

  • Do not eat, drink, or smoke in the designated handling area.[6]

  • After handling, wash hands and any exposed skin thoroughly.[2][3][6]

3. Spill Response:

  • In case of a spill, evacuate the immediate area.[2]

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[4]

  • Collect the absorbed material into a tightly sealed, labeled container for proper disposal.[4]

  • Prevent the spilled material from entering drains or waterways.[2][4]

  • Clean the affected area thoroughly.

4. First Aid Measures:

  • If on skin: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[2][3][4] Seek immediate medical attention.[2][3]

  • If in eyes: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][4] Seek immediate medical attention.[2][3]

  • If inhaled: Move the person to fresh air.[2][3][4] If the person is not breathing, provide artificial respiration.[3] Seek immediate medical attention.[2][3]

  • If swallowed: Do NOT induce vomiting.[2][3] Rinse the mouth with water.[2][3] Seek immediate medical attention.[2][3][4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • All waste materials, including the chemical itself and any contaminated consumables (e.g., gloves, absorbent materials), must be collected in a designated, sealed, and clearly labeled hazardous waste container.[4]

  • Dispose of the chemical waste through a licensed and approved hazardous waste disposal company.[4]

  • Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.[2][4]

Experimental Workflow and Safety Procedures

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_emergency Emergency Response prep1 Don Appropriate PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Ensure Emergency Equipment is Accessible prep2->prep3 handle1 Weigh/Measure in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Clean Work Area handle2->handle3 spill Spill Occurs handle2->spill exposure Personal Exposure handle2->exposure disp1 Segregate Halogenated Waste handle3->disp1 disp2 Store in Labeled, Sealed Container disp1->disp2 spill_resp Follow Spill Protocol spill->spill_resp exposure_resp Follow First Aid Measures exposure->exposure_resp

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.